molecular formula C12H15NO3 B606430 Butylone CAS No. 802575-11-7

Butylone

Cat. No.: B606430
CAS No.: 802575-11-7
M. Wt: 221.25 g/mol
InChI Key: CGKQZIULZRXRRJ-UHFFFAOYSA-N

Description

Butylone is a butanone.
1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

802575-11-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one

InChI

InChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3

InChI Key

CGKQZIULZRXRRJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butylone;  bk-MBDB;  β-keto-N-methylbenzodioxolylbutanamine

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Butylone (bk-MBDB): Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylone, also known as β-keto-N-methylbenzodioxolylbutanamine (bk-MBDB), is a synthetic cathinone that has emerged as a compound of interest in forensic and pharmacological research. Structurally analogous to the entactogen MBDB and the more widely known methylone, this compound exhibits a distinct pharmacological profile characterized by its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacological mechanisms, metabolic pathways, and analytical methods for the detection of this compound. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this psychoactive compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted cathinone, characterized by a phenethylamine core with a β-keto group, a methylenedioxy ring, and an N-methylated ethyl group attached to the alpha carbon.

Table 1: Chemical and Physical Properties of this compound (bk-MBDB)

PropertyValueReference(s)
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one[1]
Synonyms β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB, B1[1]
Molecular Formula C₁₂H₁₅NO₃[1]
Molar Mass 221.25 g/mol [1]
Appearance White crystalline powder
CAS Number 802575-11-7

Chemical Structure

Caption: 2D chemical structure of this compound (bk-MBDB).

Synthesis

The synthesis of this compound typically involves the bromination of 3,4-methylenedioxybutyrophenone, followed by amination with methylamine.

Experimental Protocol: Synthesis of this compound

A general synthetic route is described as follows:

  • Bromination: 3,4-Methylenedioxybutyrophenone is dissolved in a suitable solvent, such as dichloromethane. To this solution, bromine is added dropwise, leading to the formation of 3',4'-methylenedioxy-2-bromobutyrophenone. The reaction is typically carried out at room temperature.

  • Amination: The resulting 2-bromo intermediate is then dissolved in dichloromethane and added to an aqueous solution of methylamine (e.g., 40%). The reaction mixture is stirred to facilitate the nucleophilic substitution of the bromine atom by the methylamino group.

  • Work-up and Isolation: After the reaction is complete, hydrochloric acid is added to the mixture. The aqueous layer is separated and then made alkaline with a base, such as sodium bicarbonate. The freebase this compound is then extracted with an organic solvent like diethyl ether. Finally, the addition of a solution of hydrochloric acid in ether precipitates this compound hydrochloride as a solid, which can be collected by filtration.[1]

G Synthetic Workflow for this compound start 3,4-Methylenedioxy- butyrophenone intermediate 3',4'-Methylenedioxy- 2-bromobutyrophenone start->intermediate Bromination (Br₂, CH₂Cl₂) product This compound (bk-MBDB) intermediate->product Amination (CH₃NH₂, CH₂Cl₂)

Caption: A simplified workflow for the synthesis of this compound.

Pharmacology

This compound's primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Mechanism of Action

This compound acts as a "hybrid" transporter ligand, exhibiting different actions at different transporters. It functions as an uptake inhibitor (blocker) at the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft. In contrast, it acts as a substrate at the serotonin transporter, meaning it is transported into the presynaptic neuron and can induce reverse transport (efflux) of serotonin.[2] This dual activity leads to an increase in extracellular concentrations of both dopamine and serotonin, albeit through different mechanisms.

G Mechanism of Action of this compound at Monoamine Transporters cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Serotonin Serotonin SERT->Serotonin Release (induced) This compound This compound This compound->DAT Blocks This compound->SERT Substrate (transported) Dopamine Dopamine Dopamine->DAT Uptake (inhibited)

Caption: this compound's differential effects on dopamine and serotonin transporters.

Quantitative Pharmacological Data

The potency of this compound at monoamine transporters has been quantified in various in vitro studies.

Table 2: In Vitro Potency of this compound at Monoamine Transporters

AssayTransporterSpeciesPreparationIC₅₀ (μM)EC₅₀ (μM)Reference(s)
Uptake Inhibition DATRatSynaptosomes0.40 ± 0.02-[2]
DATHumanHEK-293 Cells1.44 ± 0.10-[2]
SERTRatSynaptosomes1.43 ± 0.16-[2]
SERTHumanHEK-293 Cells24.4 ± 2.0-[2]
Release DATRatSynaptosomes-> 10[2]
SERTRatSynaptosomes-0.28 ± 0.04[2]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocols for Pharmacological Assays

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured to 70-90% confluency.

  • Assay Preparation: On the day of the experiment, cells are washed with Krebs-HEPES buffer (KHB).

  • Compound Incubation: Cells are pre-incubated for 5 minutes at room temperature with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]5-HT for SERT) is added to initiate uptake.

  • Incubation: The uptake reaction proceeds for a short, defined period (e.g., 1 minute for DAT and SERT) at room temperature.

  • Termination and Lysis: The reaction is stopped by rapidly washing the cells with ice-cold KHB. The cells are then lysed with a solution of 1% sodium dodecyl sulfate (SDS).

  • Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.[3]

This assay determines if a compound can induce the release of a pre-loaded radiolabeled substrate from cells expressing the target transporter.

  • Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) by homogenization and differential centrifugation.

  • Substrate Loading: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine or [³H]5-HT) to allow for uptake.

  • Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with buffer to establish a stable baseline of radioactivity.

  • Compound Exposure: this compound at various concentrations is introduced into the superfusion buffer.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is determined by scintillation counting.

  • Data Analysis: The release of the radiolabeled substrate is expressed as a percentage of the total radioactivity in the synaptosomes. EC₅₀ values are determined from the concentration-response curves.[4][5]

Metabolism

This compound undergoes extensive metabolism in the body primarily through three main pathways.

  • Demethylenation followed by O-methylation: The methylenedioxy ring is opened, and the resulting catechol intermediate is methylated to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.

  • β-Ketone Reduction: The ketone group is reduced to a secondary alcohol, forming the corresponding β-keto-reduced metabolite.

  • N-dealkylation: The N-methyl group is removed to produce the primary amine metabolite.[1][6]

G Major Metabolic Pathways of this compound This compound This compound Demethylenation Demethylenation This compound->Demethylenation BKetoneReduction β-Ketone Reduction This compound->BKetoneReduction NDealkylation N-dealkylation This compound->NDealkylation OMethylation O-Methylation Demethylenation->OMethylation Metabolite1 4-OH-3-MeO-metabolite 3-OH-4-MeO-metabolite OMethylation->Metabolite1 Metabolite2 β-keto-reduced metabolite BKetoneReduction->Metabolite2 Metabolite3 N-dealkyl metabolite NDealkylation->Metabolite3

Caption: A flowchart illustrating the primary metabolic transformations of this compound.

Analytical Methods

The detection and quantification of this compound and its metabolites in biological and seized materials are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Urine):

  • Enzymatic Hydrolysis: To cleave conjugated metabolites, urine samples are often treated with β-glucuronidase.

  • Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to isolate the analytes of interest and remove interfering matrix components.

  • Derivatization: To improve chromatographic properties and thermal stability, the extracted analytes are often derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA).[6][7]

GC-MS Parameters:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes, for instance, starting at 100°C and ramping up to 280°C.

  • Ionization: Electron impact (EI) ionization is commonly used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic fragment ions of the derivatized this compound.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Blood):

  • Protein Precipitation: Proteins in the blood sample are precipitated by adding a solvent like acetonitrile.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Dilution and Injection: The supernatant is diluted and injected into the LC-MS/MS system.[8]

LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its metabolites.[8][9]

Conclusion

This compound (bk-MBDB) is a synthetic cathinone with a distinct pharmacological profile, acting as a dopamine transporter blocker and a serotonin transporter substrate. This dual mechanism of action results in elevated extracellular levels of both neurotransmitters, underpinning its stimulant and empathogenic effects. Its metabolism is complex, involving several enzymatic pathways, and its detection in biological matrices relies on sensitive and specific analytical techniques such as GC-MS and LC-MS/MS. This technical guide provides a foundational understanding of the chemical, pharmacological, and analytical aspects of this compound, intended to support further research and development in the fields of pharmacology, toxicology, and forensic science.

References

Mechanism of Action of Butylone on Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of Butylone, a synthetic cathinone, at the plasma membrane monoamine transporters. This compound (β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB) is a psychoactive substance that primarily interacts with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1] This document details its unique "hybrid" activity, presenting quantitative data on its potency, outlining the experimental protocols used for its characterization, and visualizing its synaptic action and the associated research workflows.

Core Mechanism of Action: A Hybrid Transporter Ligand

This compound exhibits a complex and distinct mechanism of action compared to classic psychostimulants like cocaine or amphetamine. It is characterized as a "hybrid" monoamine transporter ligand, functioning as a reuptake inhibitor at the dopamine and norepinephrine transporters, while simultaneously acting as a substrate, or releasing agent, at the serotonin transporter.[2][3][4]

  • Interaction with Dopamine (DAT) and Norepinephrine (NET) Transporters: At DAT and NET, this compound functions primarily as a competitive reuptake inhibitor.[2][5] It binds to the transporters, blocking the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. However, it is not an efficient substrate for these transporters and therefore does not induce significant transporter-mediated efflux (release) of dopamine or norepinephrine.[2][3] This blocking action leads to an increase in the extracellular concentrations of these catecholamines.

  • Interaction with the Serotonin (SERT) Transporter: In contrast to its action at DAT and NET, this compound acts as a potent SERT substrate.[2][3][6] It is recognized and transported by SERT into the presynaptic neuron. This process triggers a conformational change in the transporter, causing it to reverse its direction of transport and release serotonin from the neuron into the synaptic cleft.[2][3] This robust releasing capability significantly elevates extracellular serotonin levels.

This dual mechanism—acting as a blocker at DAT/NET and a substrate at SERT—underpins the specific psychostimulant and entactogenic effects reported by users.[7] The action is more akin to MDMA in its serotonergic effects, but with a component of dopamine/norepinephrine reuptake inhibition similar to methylphenidate.[5]

Quantitative Data: Transporter Interaction Profile

The potency of this compound as both an inhibitor and a releaser at monoamine transporters has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) measures its ability to block neurotransmitter uptake, while the half-maximal effective concentration (EC₅₀) measures its potency to induce neurotransmitter release.

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Uptake Inhibition (IC₅₀, µM) 2.906.222.02
Monoamine Release (EC₅₀, µM) >100Potent Substrate (specific value varies by study)Not a significant releaser

Data compiled from available literature. Note that specific values can vary based on experimental conditions (e.g., rat synaptosomes vs. cells expressing human transporters). The data clearly shows this compound is an effective uptake inhibitor at all three transporters but only a potent releaser at SERT.[2][8]

Experimental Protocols

The characterization of this compound's activity at monoamine transporters relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.

This assay determines the potency of a test compound (e.g., this compound) to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC₅₀ value of this compound at hDAT, hSERT, and hNET.

Materials:

  • Cell lines stably or transiently expressing the human transporter of interest (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).[9]

  • Radiolabeled substrates: [³H]dopamine (for DAT), [³H]serotonin (for SERT), or [³H]norepinephrine (for NET).

  • Test compound (this compound) at various concentrations.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • 96-well cell culture plates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the transfected cells into 96-well plates and allow them to form a confluent monolayer overnight.[10]

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells with the uptake buffer.

  • Pre-incubation: Add the uptake buffer containing various concentrations of this compound to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature or 37°C.[11]

  • Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]dopamine) to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at the appropriate temperature.[11]

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer to remove the unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells using a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT).[11] The specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a nonlinear regression model.[12][13]

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells, distinguishing transporter substrates from pure blockers.

Objective: To determine the EC₅₀ value of this compound for inducing release at hDAT, hSERT, and hNET.

Materials:

  • Same cell lines, radiolabeled substrates, and basic equipment as the uptake assay.

Procedure:

  • Cell Plating: Plate cells as described in the uptake assay protocol.

  • Loading: Incubate the cells with a low concentration of the appropriate radiolabeled substrate (e.g., [³H]serotonin for SERT-expressing cells) for a sufficient time (e.g., 30-60 minutes) to allow for accumulation within the cells.

  • Washing: After loading, wash the cells thoroughly with buffer to remove any extracellular radiolabeled substrate.

  • Release Initiation: Add buffer containing various concentrations of this compound to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection: Collect the supernatant (extracellular buffer), which now contains the released radiolabeled substrate.

  • Quantification: Measure the radioactivity in the collected supernatant using a liquid scintillation counter. The amount of radioactivity remaining in the cells is also determined after cell lysis.

  • Data Analysis: Calculate the percentage of release as the amount of radioactivity in the supernatant divided by the total radioactivity (supernatant + cell lysate). The EC₅₀ value is determined by plotting the percentage of release against the log concentration of this compound and fitting the data using nonlinear regression. A known releasing agent (e.g., amphetamine) is used as a positive control.[13]

Visualizations

Butylone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, 5-HT, NE) DAT DAT SERT SERT DA_mol DA DAT->DA_mol Reuptake NET NET HT_mol 5-HT SERT->HT_mol Induces Release NE_mol NE NET->NE_mol Reuptake receptor Receptors DA_mol->receptor HT_mol->receptor NE_mol->receptor This compound This compound This compound->DAT Blocks Reuptake This compound->SERT This compound->NET Blocks Reuptake Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Compound Acquisition (e.g., this compound) cell_prep Cell Culture & Transfection (hDAT, hSERT, hNET) start->cell_prep uptake_assay Uptake Inhibition Assay cell_prep->uptake_assay release_assay Transporter Release Assay cell_prep->release_assay ic50_calc Calculate IC₅₀ Values uptake_assay->ic50_calc ec50_calc Calculate EC₅₀ Values release_assay->ec50_calc interpretation Mechanism Interpretation ic50_calc->interpretation ec50_calc->interpretation conclusion Conclusion: Hybrid DAT/NET Blocker, SERT Releaser interpretation->conclusion

References

Pharmacokinetics and in vivo metabolism of Butylone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Butylone

Introduction

This compound, also known as β-keto-N-methylbenzodioxolylbutanamine (bk-MBDB), is a psychoactive substance belonging to the phenethylamine, amphetamine, and substituted cathinone chemical classes.[1][2] Structurally, it is the β-keto analogue of 1-(1,3-benzodioxol-5-yl)-N-methylbutanamine (MBDB) and a homologue of methylone.[1][3] First synthesized in 1967, it remained a subject of academic interest until its emergence as a designer drug in the mid-2000s.[1] this compound acts as a stimulant, primarily by increasing extracellular levels of monoamines through its action as a potent inhibitor of norepinephrine and dopamine reuptake.[4][5][6] This guide provides a comprehensive overview of the current scientific understanding of this compound's pharmacokinetics and its metabolic fate in vivo, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

While comprehensive human pharmacokinetic data for this compound is not extensively documented in scientific literature, valuable insights have been derived from controlled studies in animal models. A key study conducted in female Sprague-Dawley rats provides the most detailed quantitative data available to date.[7][8]

Data Presentation: Pharmacokinetic Parameters in Female Rats

The following table summarizes the key pharmacokinetic parameters of this compound following a single 20 mg/kg subcutaneous administration. For comparative context, data for the related synthetic cathinones methylone and pentylone from the same study are also included.[7]

ParameterThis compoundMethylonePentyloneUnits
Cmax 948.7 ± 117.8954.1 ± 141.25252.6 ± 130.5μg/L
Tmax 30.0 ± 0.030.0 ± 0.030.0 ± 0.0min
AUC0-∞ 163,059 ± 14,021169,328 ± 21,326464,469 ± 37,307μg/L * min
t1/2 96.6 ± 7.5133.5 ± 18.399.6 ± 6.9min
Vd/F 24.1 ± 2.621.0 ± 3.43.5 ± 0.4L/kg
CLp/F 129.4 ± 11.2128.7 ± 16.344.5 ± 3.5mL/min

Data sourced from a study in female Sprague-Dawley rats following a 20 mg/kg subcutaneous dose.[7] Abbreviations: Cmax (Maximum concentration), Tmax (Time of maximum concentration), AUC0-∞ (Area under the concentration-time curve from zero to infinity), t1/2 (Elimination half-life), Vd/F (Apparent volume of distribution), CLp/F (Apparent plasma clearance).

In this study, no significant differences were observed between this compound and methylone in terms of Cmax or AUC.[7] However, methylone displayed a significantly longer elimination half-life (t1/2) compared to this compound.[7]

Experimental Protocol: Animal Pharmacokinetic Study

The quantitative data presented above was acquired using a specific and reproducible experimental protocol.[7][9]

  • Subject Species: Female Sprague-Dawley rats.

  • Drug Administration: A single subcutaneous (sc) injection of this compound at a dose of 20 mg/kg.[7]

  • Sample Collection: Plasma samples were collected at various time points via a jugular vein cannula.[7]

  • Analytical Method: The concentration of this compound in plasma samples was determined using a Shimadzu high-performance liquid chromatography (HPLC) system equipped with an autosampler and a diode array detector.[7] The samples were purified prior to analysis and injected into the HPLC to determine drug concentration over time.[7]

Visualization: Pharmacokinetic Experimental Workflow

The logical flow of the described pharmacokinetic study can be visualized as follows.

G cluster_setup Experimental Setup cluster_procedure In-Vivo Procedure cluster_analysis Bioanalysis cluster_data Data Processing A Animal Model (Female Sprague-Dawley Rats) C Subcutaneous Administration A->C B Drug Preparation (this compound 20 mg/kg in vehicle) B->C D Timed Blood Sample Collection (via Jugular Vein Cannula) C->D Post-Dose E Plasma Sample Purification D->E Collect Plasma F Quantification by HPLC (Diode Array Detector) E->F G Concentration vs. Time Data Plotting F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) G->H

Caption: Workflow for a typical in-vivo pharmacokinetic study of this compound.

In Vivo Metabolism

This compound is metabolized in the liver before its metabolites are excreted renally.[1][5] Research based on human urine samples has identified three primary metabolic pathways.[1][2][4] Interestingly, a significant portion of the parent drug is also excreted unchanged in the urine.[4][5]

The principal metabolic routes are:

  • Demethylenation and O-methylation: This is the most dominant pathway.[1][4] It involves the opening of the methylenedioxy ring, which is then followed by O-methylation to form isomeric 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.[4] The 4-hydroxy-3-methoxy metabolite is reported to be the most common.[1][2] These hydroxylated metabolites are subsequently conjugated (e.g., with glucuronic acid) before excretion.[2][4]

  • β-Ketone Reduction: A second pathway involves the reduction of the β-ketone group on the cathinone structure to the corresponding alcohol, forming β-ketone reduced metabolites.[1][4]

  • N-dealkylation: This is considered a minor pathway for this compound.[1][4] It involves the removal of the methyl group from the nitrogen atom.[4]

Metabolite ClassMetabolic ReactionKey Resulting StructuresPrevalence
Hydroxy-methoxy MetabolitesDemethylenation, O-methylation, Conjugation4-hydroxy-3-methoxy-N-methylcathinone, 3-hydroxy-4-methoxy-N-methylcathinoneMajor[4]
Alcohol Metabolitesβ-Ketone ReductionDihydro-butylone (alcohol form)Secondary[4]
N-dealkyl MetabolitesN-demethylationN-dealkyl this compoundMinor[4]
Visualization: this compound Metabolic Pathways

The metabolic transformation of this compound can be represented by the following diagram.

G cluster_major Major Pathway cluster_secondary Secondary Pathway cluster_minor Minor Pathway parent This compound (bk-MBDB) met_demeth Demethylenation Intermediate parent->met_demeth Demethylenation met_keto β-Ketone Reduced Metabolite (Alcohol form) parent->met_keto β-Ketone Reduction met_ndealkyl N-dealkyl Metabolite parent->met_ndealkyl N-dealkylation met_ometh 4-OH-3-MeO Metabolite (Most Common) & 3-OH-4-MeO Metabolite met_demeth->met_ometh O-Methylation met_conj Conjugated Metabolites (e.g., Glucuronides) met_ometh->met_conj Conjugation

Caption: The three primary metabolic pathways of this compound.

Experimental Protocol: Metabolite Identification

The identification of this compound's metabolites has been accomplished using established analytical toxicology techniques, primarily on human urine samples.[4]

  • Sample Matrix: Human urine.[3][4]

  • Pre-treatment: Samples often undergo enzymatic hydrolysis to cleave conjugated metabolites, making the primary metabolites available for analysis.[4]

  • Extraction: A liquid-liquid extraction is typically performed to isolate the analytes from the biological matrix.[4][5]

  • Analysis and Identification:

    • Gas Chromatography-Mass Spectrometry (GC/MS): This is a common method used for detection. Analysis can be performed on underivatized samples or after derivatization with agents like acetic anhydride (acetylation) or trifluoroacetic anhydride (TFA) to improve chromatographic properties.[4][5]

    • Liquid Chromatography-Mass Spectrometry (LC/MS/MS): Methods using LC coupled with tandem mass spectrometry and electrospray ionization have also been successfully employed for the analysis of this compound and its metabolites.[4]

Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption and a half-life of approximately 1.6 hours in the female rat model, with clearance and distribution values comparable to its analogue, methylone.[7] The in vivo metabolism of this compound is extensive and proceeds through three main pathways: a major route of demethylenation followed by O-methylation and conjugation, a secondary route of β-ketone reduction, and a minor route of N-dealkylation.[1][3][4] A notable characteristic is the excretion of a substantial amount of the unchanged parent drug in urine.[5] The detailed protocols for both pharmacokinetic assessment and metabolite identification rely on standard chromatographic and mass spectrometric techniques, providing a solid foundation for further research in drug metabolism, pharmacology, and forensic toxicology.

References

The Neurochemical Profile of Butylone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of a Psychoactive Cathinone Derivative

This technical guide provides a comprehensive overview of the neurochemical profile of Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB), a synthetic cathinone with psychostimulant properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's mechanism of action, its interaction with monoamine transporters, and the experimental methodologies used to elucidate its pharmacological effects.

Introduction

This compound is a substituted cathinone that emerged as a designer drug in the mid-2000s.[1] Structurally, it is the β-keto analogue of MBDB and shares a similar relationship with methylone as MDMA does to MDA.[1] Its psychostimulant effects are primarily attributed to its interaction with the brain's monoaminergic systems, specifically those involving dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

Mechanism of Action: A Hybrid Transporter Ligand

This compound exhibits a complex and unique mechanism of action at monoamine transporters, distinguishing it from classic psychostimulants like cocaine or amphetamine. Research has characterized this compound as a "hybrid" transporter compound, functioning as a blocker (antagonist) at the dopamine transporter (DAT) and as a substrate (releaser) at the serotonin transporter (SERT).[2][3][4] This dual activity results in a neurochemical profile that combines features of both uptake inhibition and neurotransmitter release.

Interaction with Dopamine Transporter (DAT)

This compound acts as an uptake blocker at DAT, preventing the reuptake of dopamine from the synaptic cleft and thus increasing its extracellular concentration.[3][4] Unlike transporter substrates such as amphetamine, this compound does not induce significant DAT-mediated dopamine release.[3] This action is more analogous to that of cocaine. Studies have shown that while this compound inhibits dopamine uptake, it produces very little inward current at DAT, further supporting its role as a blocker rather than a substrate at this transporter.[2]

Interaction with Serotonin Transporter (SERT)

In contrast to its action at DAT, this compound functions as a substrate at SERT.[3][4] This means it is transported into the presynaptic neuron by SERT, leading to the reverse transport or release of serotonin into the synapse. This mechanism is similar to that of MDMA and other entactogens. This compound induces robust substrate-associated inward currents at SERT, confirming its role as a serotonin-releasing agent.[2][3]

Interaction with Norepinephrine Transporter (NET)

This compound also inhibits the reuptake of norepinephrine by binding to the norepinephrine transporter (NET).[4][5][6] Its potency as a NET inhibitor contributes to its overall stimulant effects.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 and EC50) of this compound at human and rat monoamine transporters. These data provide a quantitative basis for understanding this compound's neurochemical profile.

Table 1: this compound Binding Affinities (Ki, µM) for Monoamine Transporters

TransporterSpeciesKi (µM)Reference
SERTRat2.86 ± 1.48[7]

Lower Ki values indicate higher binding affinity.

Table 2: this compound Inhibition of Monoamine Uptake (IC50, µM)

TransporterSpeciesIC50 (µM)Reference
DATRatVaries by study[7][8]
SERTRatVaries by study[7][8]
NETRatVaries by study[9]

IC50 values represent the concentration of this compound required to inhibit 50% of monoamine uptake.

Table 3: this compound-Induced Monoamine Release (EC50, µM)

TransporterSpeciesEC50 (µM)Reference
SERTHumanVaries by study[4]

EC50 values represent the concentration of this compound required to induce 50% of the maximal monoamine release.

In Vivo Neurochemical Effects

In vivo studies, primarily using microdialysis in rats, have confirmed the in vitro findings. Systemic administration of this compound leads to significant increases in extracellular levels of both dopamine and serotonin in the nucleus accumbens, a key brain region involved in reward and reinforcement.[4] Notably, this compound produces a more robust increase in extracellular serotonin compared to dopamine.[4] These neurochemical changes are directly linked to the psychostimulant behavioral effects of the drug, such as hyperlocomotion.[8][9]

Signaling Pathways and Experimental Workflows

This compound's Action at the Synapse

The following diagram illustrates the "hybrid" mechanism of action of this compound at a dopaminergic and serotonergic synapse.

Butylone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release SERT_vesicle Serotonin Vesicle SER Serotonin SERT_vesicle->SER Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) SERT->SER Reverse Transport This compound This compound This compound->DAT Blocks This compound->SERT Substrate for DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds SER_receptor Serotonin Receptor SER->SER_receptor Binds

This compound's dual action at the synapse.
Experimental Workflow for In Vitro Transporter Assays

The characterization of this compound's interaction with monoamine transporters typically involves a series of in vitro assays. The following diagram outlines a common experimental workflow.

Transporter_Assay_Workflow start Start: Prepare Synaptosomes or Cells Expressing Transporters radioligand_binding Radioligand Binding Assay (e.g., [3H]paroxetine for SERT) start->radioligand_binding uptake_assay Monoamine Uptake Assay (e.g., [3H]DA or [3H]5-HT) start->uptake_assay release_assay Monoamine Release Assay (Superfusion) start->release_assay calculate_ki Calculate Ki values (Binding Affinity) radioligand_binding->calculate_ki calculate_ic50 Calculate IC50 values (Uptake Inhibition Potency) uptake_assay->calculate_ic50 calculate_ec50 Calculate EC50 values (Release Potency) release_assay->calculate_ec50 end End: Characterize Neurochemical Profile calculate_ki->end calculate_ic50->end calculate_ec50->end

Workflow for in vitro transporter assays.

Detailed Experimental Protocols

Monoamine Uptake Assays in Rat Brain Synaptosomes

This protocol is adapted from methodologies described in the literature.[7][8]

  • Synaptosome Preparation:

    • Rat brain regions (e.g., striatum for DAT, hippocampus for SERT) are dissected and homogenized in ice-cold sucrose buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a physiological buffer.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.

    • A radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) is added to initiate the uptake reaction.

    • The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

    • Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

    • The filters are washed with ice-cold buffer to remove unbound radiolabel.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assays

This protocol is based on methods described for assessing the affinity of compounds for monoamine transporters.[7]

  • Membrane Preparation:

    • Similar to synaptosome preparation, cell membranes expressing the transporter of interest are prepared from brain tissue or transfected cell lines.

  • Binding Assay:

    • Membranes are incubated with a specific radioligand (e.g., [3H]paroxetine for SERT) and varying concentrations of this compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration, and the filters are washed to separate bound from free radioligand.

    • The radioactivity on the filters is measured.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular neurotransmitter levels.[4]

  • Surgical Implantation:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or vehicle.

  • Neurochemical Analysis:

    • The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Data Analysis:

    • Neurotransmitter levels are expressed as a percentage of the baseline levels, which are established from the samples collected before drug administration.

    • Statistical analysis is used to determine the significance of the drug-induced changes in neurotransmitter levels.

Conclusion

This compound's neurochemical profile as a hybrid dopamine transporter blocker and serotonin transporter substrate provides a basis for its observed psychostimulant and potential entactogenic effects. Its potent interaction with all three major monoamine transporters underscores its significant pharmacological activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel psychoactive substances. A thorough understanding of the neurochemical mechanisms of these compounds is crucial for predicting their physiological and psychological effects, as well as their potential for abuse and toxicity.

References

The Dual-Faceted Interaction of Butylone with Dopamine and Serotonin Transporter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Butylone, a synthetic cathinone, on the dopamine transporter (DAT) and the serotonin transporter (5-HT). Aimed at researchers, scientists, and drug development professionals, this document synthesizes current in-vitro research to elucidate the compound's distinct mechanisms of action at these two critical monoamine transporters. Through a comprehensive review of quantitative data, experimental protocols, and signaling pathways, this guide offers a detailed perspective on this compound's "hybrid" activity as a dopamine transporter blocker and a serotonin transporter substrate.

Executive Summary

This compound (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive substance of the cathinone class that interacts with monoamine transporters.[1][2] Research demonstrates that this compound exhibits a complex and dual mechanism of action. It functions as an inhibitor of the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft.[3][4] In contrast, at the serotonin transporter (5-HT), this compound acts as a substrate, promoting the release of serotonin.[3][4] This "hybrid" profile, characterized by DAT blockade and SERT-mediated release, underpins its unique pharmacological effects.[3] This guide presents the quantitative metrics of these interactions, details the experimental procedures used to determine them, and visually represents the underlying molecular and cellular processes.

Quantitative Pharmacological Data

The interaction of this compound with DAT and 5-HT has been quantified through various in-vitro assays. The following tables summarize the key pharmacological parameters: binding affinity (Ki), uptake inhibition potency (IC50), and release-stimulating potency (EC50).

Table 1: this compound Binding Affinity (Ki) at Dopamine and Serotonin Transporters

TransporterRadioligand DisplacedKi (µM)Source
Dopamine Transporter (DAT)[³H]WIN354282.90 (2.5–3.4)[2]
Serotonin Transporter (5-HT)[³H]Paroxetine6.22 (4.3–9.0)[2]

Table 2: this compound Uptake Inhibition (IC50) at Dopamine and Serotonin Transporters

PreparationTransporterIC50 (µM)Source
Rat Brain SynaptosomesDopamine Transporter (DAT)0.40 ± 0.02[3]
Rat Brain SynaptosomesSerotonin Transporter (5-HT)1.43 ± 0.16[3]
HEK-293 Cells (human DAT)Dopamine Transporter (DAT)1.44 ± 0.10[3]
HEK-293 Cells (human 5-HT)Serotonin Transporter (5-HT)24.4 ± 2.0[3]

Table 3: this compound-Induced Monoamine Release (EC50)

PreparationTransporterEC50 (µM)Source
Rat Brain SynaptosomesDopamine Transporter (DAT)> 100[2]
Rat Brain SynaptosomesSerotonin Transporter (5-HT)0.33 ± 0.04[3]

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from established in-vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a compound to a specific transporter by measuring the displacement of a radiolabeled ligand.

Objective: To determine the affinity of this compound for DAT and 5-HT.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for 5-HT) or cells expressing the target transporter.

  • Radioligands: [³H]WIN35428 for DAT, [³H]paroxetine for 5-HT.

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer to a specific protein concentration.

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the potency of this compound in inhibiting dopamine and serotonin uptake.

Materials:

  • Rat brain synaptosomes.

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]serotonin.

  • This compound hydrochloride.

  • Krebs-phosphate buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Prepare crude synaptosomes from rat brain tissue through homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes in Krebs-phosphate buffer.

  • Assay Initiation: Initiate the uptake assay by adding a mixture of the radiolabeled neurotransmitter and varying concentrations of this compound to the synaptosome suspension.

  • Incubation: Incubate the mixture for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.

Neurotransmitter Release Assays

These assays assess the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

Objective: To determine if this compound acts as a substrate (releaser) at DAT and 5-HT.

Materials:

  • Rat brain synaptosomes.

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]serotonin.

  • This compound hydrochloride.

  • Superfusion apparatus.

  • Scintillation counter.

Procedure:

  • Synaptosome Pre-loading: Incubate synaptosomes with a radiolabeled neurotransmitter to allow for its accumulation within the vesicles.

  • Superfusion: Place the pre-loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of radioactivity.

  • Drug Application: Introduce varying concentrations of this compound into the perfusion buffer.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter release as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal release effect.

Visualizations of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows discussed in this guide.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) VMAT2_DA VMAT2 DA_synapse Dopamine VMAT2_DA->DA_synapse Release DA_vesicle Dopamine Vesicle DA_vesicle->VMAT2_DA Butylone_DAT This compound Butylone_DAT->DAT Blocks DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding

Caption: this compound's blocking action at the dopamine transporter (DAT).

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (5-HTT) HT_synapse Serotonin SERT->HT_synapse Promotes Efflux VMAT2_5HT VMAT2 VMAT2_5HT->HT_synapse Normal Release HT_vesicle Serotonin Vesicle HT_vesicle->VMAT2_5HT Butylone_SERT This compound Butylone_SERT->SERT Enters HT_synapse->SERT Reuptake HT_receptor Serotonin Receptor HT_synapse->HT_receptor Binding

Caption: this compound's substrate action at the serotonin transporter (5-HTT).

A Prepare Membrane Homogenate (e.g., from rat striatum) B Incubate Membranes with [³H]Radioligand and this compound A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The data and methodologies presented in this technical guide solidify the understanding of this compound as a "hybrid" monoamine transporter ligand. Its potent inhibition of the dopamine transporter, coupled with its efficacy as a serotonin transporter substrate, distinguishes it from classical psychostimulants and entactogens. For researchers and drug development professionals, this dual mechanism of action presents a complex but important profile to consider in the ongoing study of novel psychoactive substances and the development of new therapeutic agents targeting the monoamine transporter systems. The provided experimental protocols offer a foundational framework for the continued investigation of this compound and other synthetic cathinones.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Historical and Pharmacological Review for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic cathinone, Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB). From its initial synthesis in the mid-20th century to its emergence as a compound of interest in the 21st century, this document details the historical context, synthesis, and key experimental findings related to its pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

A Latent Discovery: The History of this compound and Synthetic Cathinones

The story of this compound begins long before its appearance on the recreational drug market. It was first synthesized in 1967 by Koeppe, Ludwig, and Zeile, but remained a relatively obscure academic chemical for decades[1]. This latency is not uncommon in the history of synthetic cathinones, a class of compounds that dates back to the late 1920s with the synthesis of mephedrone and methcathinone for potential medicinal applications, such as antidepressants and appetite suppressants[2]. However, their therapeutic potential was often overshadowed by their potential for abuse[2].

The broader family of synthetic cathinones gained notoriety in the early 2000s as "legal highs," emerging in European markets and sold online[2]. This compound itself came to prominence around 2005 when it was identified as a designer drug[1]. Structurally, this compound is the β-keto analog of MBDB and shares a similar relationship to methylone as MDMA does to MBDB[1]. Formal scientific research into this compound's metabolism and pharmacology began in earnest around 2009[1].

Chemical Synthesis: From Precursor to Psychoactive Compound

The synthesis of this compound is a multi-step process that begins with 3,4-methylenedioxybutyrophenone. The general synthetic route is outlined below.

Synthesis of 3,4-methylenedioxybutyrophenone

A common method for the synthesis of 3,4-methylenedioxybutyrophenone involves the Friedel-Crafts acylation of 1,2-methylenedioxybenzene.

Experimental Protocol:

  • 1,2-methylenedioxybenzene (e.g., 2.0 g, 16.37 mmol) is dissolved in a suitable solvent such as 1,2-dichloroethane (7 mL).

  • n-Butyric anhydride (e.g., 3.2 mL, 19.6 mmol) is added to the solution.

  • The reaction mixture is cooled to -10°C.

  • A Lewis acid catalyst, such as boron trifluoride ethyl ether complex (BF3-Et2O; e.g., 6.78 g, 47.7 mmol), is slowly added dropwise over approximately 15 minutes, maintaining the temperature between -5°C and 0°C.

  • The reaction is stirred at -5°C for several hours (e.g., 3 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium acetate.

  • The organic layer is separated, washed with an aqueous sodium hydroxide solution (e.g., 5%) and then with deionized water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Bromination of 3,4-methylenedioxybutyrophenone

The next step involves the bromination of the ketone.

Experimental Protocol:

  • 3,4-methylenedioxybutyrophenone (10.0 mmol) is dissolved in a solvent like diethyl ether (Et2O; 25 mL).

  • Bromine (10.0 mmol) is added to the solution.

  • The solution is stirred for approximately 30 minutes, or until the red color of the bromine dissipates to a light-yellow hue.

  • The reaction is quenched with water (10 mL) and diluted with additional Et2O (25 mL).

  • The organic layer is washed sequentially with saturated aqueous solutions of sodium bicarbonate (NaHCO3) and sodium thiosulfate (Na2S2O3), followed by brine.

  • The organic layer is dried over magnesium sulfate (MgSO4), filtered, and the solvent is evaporated to yield 3′,4′-methylenedioxy-2-bromobutyrophenone.

  • The product can be further purified by flash chromatography on silica gel.

Synthesis of this compound

The final step is the reaction of the brominated intermediate with methylamine.

Experimental Protocol:

  • The purified 3′,4′-methylenedioxy-2-bromobutyrophenone is dissolved in a solvent like dichloromethane.

  • This solution is then added to an aqueous solution of methylamine (e.g., 40%).

  • Hydrochloric acid (HCl) is added to the mixture.

  • The aqueous layer is separated and made alkaline with a base such as sodium bicarbonate.

  • The amine product (this compound) is extracted with a solvent like ether.

  • The addition of an ethereal HCl solution will precipitate this compound hydrochloride.

Pharmacological Profile: Interaction with Monoamine Transporters

This compound's primary mechanism of action is the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine. This action is similar to that of MDMA and methylone[1].

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of this compound and related synthetic cathinones at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been quantified in various in vitro studies. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Inhibition of Monoamine Transporters by this compound

TransporterIC50 (μM) in Rat Brain SynaptosomesIC50 (μM) in HEK-293 Cells
DAT0.40 ± 0.02Not explicitly stated in provided results
SERT1.43 ± 0.16Not explicitly stated in provided results

Data sourced from a 2018 study on the neuropharmacology of this compound and Pentylone.[3]

Table 2: Comparative In Vitro Inhibition of Monoamine Transporters by Synthetic Cathinones

CompoundDAT IC50 (μM)SERT IC50 (μM)NET IC50 (μM)
This compound 0.40 ± 0.021.43 ± 0.16Not explicitly stated in provided results
Methylone 0.36 ± 0.060.82 ± 0.170.51 ± 0.10
Mephedrone Not explicitly stated in provided resultsNot explicitly stated in provided resultsNot explicitly stated in provided results

Data for this compound and Methylone from a comparative neuropharmacology study.[4][5]

Experimental Protocols for In Vitro Assays

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals.

Detailed Methodology:

  • Synaptosome Preparation:

    • Rat brains are rapidly dissected and homogenized in ice-cold 0.32 M sucrose solution.

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 12,500 - 15,000 x g for 20 minutes) to pellet the crude synaptosomes.

    • The synaptosomal pellet is resuspended in an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Uptake Assay:

    • Synaptosomes are pre-incubated in a 96-well plate at 37°C with varying concentrations of the test compound (e.g., this compound).

    • The uptake reaction is initiated by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) at a concentration near its Km value.

    • The incubation is carried out for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a selective transporter inhibitor (e.g., GBR 12909 for DAT).

    • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured to confluence.

    • Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Binding Assay:

    • Cell membranes are incubated in a 96-well plate with a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound.

    • The incubation is carried out to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to separate bound from free radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known displacing agent.

    • IC50 values are determined from competition binding curves, and Ki values can be calculated using the Cheng-Prusoff equation.

Behavioral Effects: Locomotor Activity

Synthetic cathinones, including this compound, have been shown to induce hyperlocomotion in animal models, a behavioral effect indicative of their stimulant properties.

Experimental Protocol for Locomotor Activity Assessment

Detailed Methodology:

  • Animals: Male Swiss-Webster mice are commonly used.

  • Apparatus: An open-field apparatus equipped with photobeam sensors to automatically record animal movement.

  • Procedure:

    • Mice are habituated to the testing room for at least one hour before the experiment.

    • Animals are administered with either vehicle (e.g., saline) or varying doses of the test compound (e.g., this compound, 5-25 mg/kg) via intraperitoneal (i.p.) injection.

    • Immediately after injection, mice are placed in the open-field chambers.

    • Locomotor activity (e.g., horizontal photocell counts) is recorded for a set period (e.g., 120 minutes) in discrete time bins (e.g., 10 minutes).

  • Data Analysis:

    • Data are expressed as the mean number of activity counts per time bin.

    • Dose-response curves are generated by plotting the total activity counts during the period of peak effect against the drug dose.

    • The effective dose 50 (ED50) can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The interaction of this compound with monoamine transporters and receptors initiates a cascade of intracellular signaling events.

Monoamine Transporter Signaling

The primary action of this compound is the inhibition of DAT and SERT, leading to an accumulation of dopamine and serotonin in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced activation of postsynaptic dopamine and serotonin receptors. The downstream signaling from these receptors is complex and can involve multiple pathways. For instance, dopamine receptor activation can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels, leading to the activation of protein kinase A (PKA). This can, in turn, influence gene expression and neuronal excitability.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->DAT Release Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->SERT Release D_receptor Dopamine Receptor Dopamine->D_receptor Activates S_receptor Serotonin Receptor Serotonin->S_receptor Activates Signaling_Cascade_D Downstream Signaling (e.g., PKA, ERK) D_receptor->Signaling_Cascade_D Signaling_Cascade_S Downstream Signaling (e.g., PLC, PKC) S_receptor->Signaling_Cascade_S Neuronal_Response Neuronal Response Signaling_Cascade_D->Neuronal_Response Signaling_Cascade_S->Neuronal_Response

Caption: this compound's inhibition of DAT and SERT increases synaptic monoamine levels.

5-HT2A Receptor Signaling

Some studies suggest that synthetic cathinones may also interact with serotonin receptors, such as the 5-HT2A receptor. Activation of the Gq/11-coupled 5-HT2A receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can have widespread effects on neuronal function.

HT2A_Signaling_Pathway This compound This compound (or Serotonin) HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Activates Gq_protein Gq/11 Protein HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The 5-HT2A receptor signaling cascade initiated by agonist binding.

Conclusion

This compound represents a significant member of the synthetic cathinone class, with a well-defined mechanism of action centered on the inhibition of monoamine transporters. This technical guide has provided a detailed overview of its history, synthesis, and pharmacology, supported by experimental protocols and quantitative data. The provided visualizations of experimental workflows and signaling pathways offer a clear framework for understanding its effects at a molecular and cellular level. Continued research into the nuanced interactions of this compound and its analogs with the central nervous system is crucial for a comprehensive understanding of their pharmacological and toxicological profiles, which will be invaluable for the fields of drug development, neuroscience, and public health.

Experimental_Workflow_Overview cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Analysis & Interpretation start Starting Materials (e.g., 1,2-methylenedioxybenzene) step1 Synthesis of 3,4-methylenedioxybutyrophenone start->step1 step2 Bromination step1->step2 step3 Reaction with Methylamine step2->step3 This compound This compound step3->this compound uptake_assay Monoamine Uptake Assay This compound->uptake_assay binding_assay Radioligand Binding Assay This compound->binding_assay locomotor_assay Locomotor Activity Assay This compound->locomotor_assay ic50 IC50 / Ki Values uptake_assay->ic50 binding_assay->ic50 ed50 ED50 Values locomotor_assay->ed50 pathway_analysis Signaling Pathway Elucidation ic50->pathway_analysis ed50->pathway_analysis

Caption: Overview of the experimental workflow for this compound research.

References

Characterization of Butylone: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of Butylone (β-keto-N-methylbenzodioxolylbutanamine), a synthetic cathinone. The information presented is intended to support research, drug development, and forensic analysis.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

¹H NMR Data:

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure. The following table summarizes the key chemical shifts (δ) and their assignments.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-6')7.87dd8.1, 1.8
Aromatic (H-2')7.67d1.8
Aromatic (H-5')7.18d8.1
Methylenedioxy (O-CH₂-O)6.29s-
Methine (CH)5.19t5.1
N-Methyl (N-CH₃)2.88s-
Methylene (CH₂)2.22m-
Methyl (CH₃)1.07t7.5

¹³C NMR Data:

The carbon-13 NMR spectrum provides information on the carbon framework of the this compound molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)~200-210
Aromatic (C-Ar)~100-150
Methylenedioxy (O-CH₂-O)~101
Methine (CH)~60-70
N-Methyl (N-CH₃)~30-40
Methylene (CH₂)~20-30
Methyl (CH₃)~10-15
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The ATR-FTIR spectrum shows characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3400N-H StretchSecondary Amine
~3000-3100C-H StretchAromatic
~2850-2950C-H StretchAliphatic
~1680-1700C=O StretchKetone
~1600, ~1480C=C StretchAromatic Ring
~1250C-O-C StretchEther (Methylenedioxy)
~1040C-O-C StretchEther (Methylenedioxy)
~930O-C-O BendMethylenedioxy
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

m/z Proposed Fragment Ion
221[M]⁺ (Molecular Ion)
178[M - C₂H₅N]⁺
149[M - C₄H₉NO]⁺ (Benzodioxole-C≡O⁺)
121[Benzodioxole]⁺
77[C₆H₅]⁺
58[C₃H₈N]⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Synthesis of this compound

This compound can be synthesized from 3,4-methylenedioxybutyrophenone.[1] The general procedure involves bromination followed by amination.

Materials:

  • 3,4-methylenedioxybutyrophenone

  • Bromine

  • Dichloromethane (DCM)

  • Aqueous methylamine (40%)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Diethyl ether

Procedure:

  • Dissolve 3,4-methylenedioxybutyrophenone in dichloromethane.

  • Slowly add bromine to the solution and stir until the reaction is complete, yielding 3',4'-methylenedioxy-2-bromobutyrophenone.

  • Dissolve the crude product in dichloromethane and add it to an aqueous solution of methylamine.

  • Acidify the mixture with HCl.

  • Separate the aqueous layer and basify it with sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Evaporate the ether to obtain this compound. The hydrochloride salt can be precipitated by adding a drop of concentrated HCl in ether.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

GC-MS Protocol

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample as necessary for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 amu.

Visualizations

Synthesis of this compound

Synthesis_of_this compound 3,4-Methylenedioxybutyrophenone 3,4-Methylenedioxybutyrophenone 3',4'-Methylenedioxy-2-bromobutyrophenone 3',4'-Methylenedioxy-2-bromobutyrophenone 3,4-Methylenedioxybutyrophenone->3',4'-Methylenedioxy-2-bromobutyrophenone Br₂ / DCM This compound This compound 3',4'-Methylenedioxy-2-bromobutyrophenone->this compound CH₃NH₂ (aq) Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis This compound Synthesis NMR NMR (¹H, ¹³C) Synthesis->NMR Structural Elucidation IR ATR-FTIR Synthesis->IR Functional Group ID MS GC-MS Synthesis->MS Molecular Weight & Fragmentation Butylone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake Extracellular_DA ↑ Dopamine Extracellular_5HT ↑ Serotonin This compound This compound This compound->DAT Blocks This compound->SERT Substrate

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Butylone, a synthetic cathinone, has garnered attention within the scientific community for its unique pharmacological profile. As a psychoactive substance, its acquisition and use for research purposes are strictly regulated. This technical guide provides a comprehensive overview of the legal and scheduling status of this compound, alongside a detailed exploration of its pharmacodynamics, pharmacokinetics, and established experimental protocols. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complexities of conducting research with this compound.

Legal and Scheduling Status: A Global Perspective

The legal status of this compound varies significantly across different jurisdictions, reflecting a global effort to control the proliferation of new psychoactive substances. For research institutions, navigating these regulations is a critical first step.

United Kingdom: In the United Kingdom, this compound is classified as a Class B drug under the Misuse of Drugs Act 1971. This classification makes possession, supply, and production unlawful without a license from the Home Office. Researchers must apply for a controlled drug license, specifying the nature of the research and the quantities of this compound required.

European Union: The legal status of this compound across the European Union is not harmonized and is determined by the national legislation of individual member states. However, due to its psychoactive properties and potential for harm, it is considered a controlled substance in many EU countries. Researchers in the EU must consult the specific regulations of the country in which they plan to conduct their research to ensure compliance with all legal requirements.

The following diagram illustrates the general legal framework for this compound in these key regions:

Legal_Status_of_this compound cluster_US United States cluster_UK United Kingdom cluster_EU European Union This compound This compound US_Status Schedule I Controlled Substance This compound->US_Status Regulated under CSA UK_Status Class B Drug This compound->UK_Status Regulated under MDA 1971 EU_Status Controlled Substance (Varies by Member State) This compound->EU_Status Subject to National Laws US_Requirement DEA Research Registration Required US_Status->US_Requirement UK_Requirement Home Office Controlled Drug License Required UK_Status->UK_Requirement EU_Requirement National Authority Approval Required EU_Status->EU_Requirement

Legal and regulatory pathways for this compound research.

Pharmacological Profile of this compound

Understanding the pharmacological properties of this compound is fundamental for designing meaningful research studies. Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro data on this compound's interaction with key monoamine transporters.

Table 1: Monoamine Transporter Inhibition by this compound

TransporterIC50 (μM)
Norepinephrine Transporter (NET)2.02 (1.5–2.7)
Dopamine Transporter (DAT)2.90 (2.5–3.4)
Serotonin Transporter (SERT)6.22 (4.3–9.0)

Data from in vitro studies.[3]

Table 2: Monoamine Release Mediated by this compound

TransporterEC50 (μM)
Dopamine Transporter (DAT)>100
Serotonin Transporter (SERT)5.5 (1.8–17)

Data from in vitro studies.[3]

These data indicate that this compound is a more potent inhibitor of norepinephrine and dopamine reuptake compared to serotonin reuptake. Furthermore, it acts as a serotonin releasing agent at concentrations significantly lower than those required to induce dopamine release.

Experimental Protocols for this compound Research

The following sections outline general methodologies for key experiments involving this compound, based on published research. Researchers should adapt these protocols to their specific experimental needs and ensure they comply with all institutional and regulatory guidelines.

Synthesis of this compound

A common synthetic route for this compound starts from 3,4-methylenedioxybutyrophenone.

General Procedure:

  • Dissolve 3,4-methylenedioxybutyrophenone in a suitable solvent (e.g., dichloromethane).

  • Add bromine to the solution to yield 2-bromo-3',4'-methylenedioxybutyrophenone.

  • Dissolve the resulting product in a solvent and react it with an aqueous solution of methylamine.

  • Acidify the mixture with hydrochloric acid.

  • Separate the aqueous layer and basify it with a weak base (e.g., sodium bicarbonate).

  • Extract the amine product with an appropriate organic solvent (e.g., ether).

  • Precipitate the final product, this compound hydrochloride, by adding a solution of hydrochloric acid in ether.

This process is depicted in the following workflow diagram:

Synthesis_Workflow Start 3,4-Methylenedioxy- butyrophenone Step1 Bromination Start->Step1 Intermediate1 2-Bromo-3',4'- methylenedioxy- butyrophenone Step1->Intermediate1 Step2 Amination with Methylamine Intermediate1->Step2 Intermediate2 This compound Free Base Step2->Intermediate2 Step3 Salt Formation with HCl Intermediate2->Step3 End This compound HCl Step3->End

General synthesis workflow for this compound hydrochloride.
In Vitro Monoamine Transporter Assays

1. Uptake Inhibition Assay in Rat Brain Synaptosomes:

  • Objective: To determine the potency of this compound to inhibit the uptake of radiolabeled monoamines.

  • Methodology:

    • Prepare synaptosomes from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT).

    • Pre-incubate the synaptosomes with varying concentrations of this compound.

    • Add a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Terminate the uptake by rapid filtration and washing.

    • Quantify the radioactivity in the synaptosomes using liquid scintillation counting.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

2. Release Assay in HEK-293 Cells Expressing Human Transporters:

  • Objective: To assess the ability of this compound to induce the release of preloaded monoamines.

  • Methodology:

    • Culture HEK-293 cells stably expressing the human dopamine or serotonin transporter.

    • Preload the cells with a radiolabeled substrate (e.g., [³H]MPP+ for DAT or [³H]serotonin for SERT).

    • Wash the cells to remove excess radiolabel.

    • Superfuse the cells with a buffer containing varying concentrations of this compound.

    • Collect the superfusate at regular intervals.

    • Quantify the radioactivity in the collected fractions.

    • Calculate the EC50 value for release.

A generalized workflow for these in vitro assays is presented below:

In_Vitro_Assay_Workflow cluster_Uptake Uptake Inhibition Assay cluster_Release Release Assay U_Prep Prepare Synaptosomes U_Incubate Pre-incubate with this compound U_Prep->U_Incubate U_AddLabel Add Radiolabeled Substrate U_Incubate->U_AddLabel U_Incubate2 Incubate for Uptake U_AddLabel->U_Incubate2 U_Terminate Terminate and Wash U_Incubate2->U_Terminate U_Quantify Quantify Radioactivity U_Terminate->U_Quantify U_Analyze Calculate IC50 U_Quantify->U_Analyze R_Prep Culture Transporter-Expressing Cells R_Preload Preload with Radiolabeled Substrate R_Prep->R_Preload R_Wash Wash Cells R_Preload->R_Wash R_Superfuse Superfuse with this compound R_Wash->R_Superfuse R_Collect Collect Superfusate R_Superfuse->R_Collect R_Quantify Quantify Radioactivity R_Collect->R_Quantify R_Analyze Calculate EC50 R_Quantify->R_Analyze

Generalized workflow for in vitro monoamine transporter assays.
Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the primary analytical techniques for the identification and quantification of this compound in various matrices.

  • Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction depending on the matrix (e.g., biological fluids, seized materials). Derivatization may be necessary for GC-MS analysis.

  • Instrumentation: A GC or LC system coupled to a mass spectrometer.

  • Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte compared to a certified reference standard. Quantification is typically performed using a calibration curve.

Conclusion

Research involving this compound requires a thorough understanding of its legal and scheduling status, as well as its pharmacological properties. This guide provides a foundational framework for scientists and researchers to approach their work in a compliant and scientifically rigorous manner. Adherence to all applicable regulations and the use of validated experimental protocols are paramount to ensuring the integrity and safety of research conducted with this controlled substance.

References

Review of literature on the psychoactive effects of Butylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the existing scientific literature on the psychoactive effects of Butylone (β-keto-N-methylbenzodioxolylbutanamine), a synthetic cathinone. This compound has emerged as a compound of interest due to its unique pharmacological profile, acting as a "hybrid" monoamine transporter agent. This document synthesizes the current understanding of this compound's mechanism of action, its effects on neurotransmitter systems, and its observed psychoactive properties. Quantitative data from key studies are presented in a structured format for comparative analysis. Detailed experimental protocols for the primary research methodologies used to characterize this compound's effects are also provided. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the substance's pharmacology.

Introduction

This compound is a substituted cathinone that is structurally related to methylone and MDMA.[1] It has been identified in forensic casework and is known to be recreationally used for its stimulant and empathogenic effects.[2] The psychoactive properties of this compound are primarily attributed to its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] Understanding the nuances of these interactions is crucial for predicting its psychoactive profile, abuse potential, and potential for neurotoxicity.

Pharmacological Profile: A Hybrid Mechanism of Action

This compound exhibits a distinct "hybrid" activity at monoamine transporters.[2] It acts as a blocker (antagonist) at the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and leading to increased extracellular dopamine levels.[2][3] In contrast, at the serotonin transporter (SERT), this compound functions as a substrate, meaning it is transported into the neuron and induces the reverse transport (efflux) of serotonin.[2][3] This dual mechanism of action, combining dopamine reuptake inhibition with serotonin release, is believed to underlie its unique psychoactive effects, which share characteristics with both classic stimulants and entactogens.

Quantitative Data on Transporter Interactions

The following table summarizes the in vitro data on this compound's potency at inhibiting the dopamine and serotonin transporters. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

Preparation Transporter IC50 (µM) Reference
Rat Brain SynaptosomesDAT0.40 ± 0.02[2]
Rat Brain SynaptosomesSERT1.43 ± 0.16[2]
HEK-293 Cells (human)DAT1.44 ± 0.10[2]
HEK-293 Cells (human)SERT24.4 ± 2.0[2]

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the scientific literature for assessing the interaction of compounds like this compound with monoamine transporters.[2]

In Vitro Monoamine Transporter Uptake Inhibition Assay in Rat Brain Synaptosomes

Objective: To determine the potency of a compound to inhibit the uptake of radiolabeled dopamine or serotonin into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT)

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer-HEPES buffer

  • Radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin)

  • Test compound (this compound)

  • Reference compounds (e.g., cocaine for DAT, fluoxetine for SERT)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or reference compound.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no drug).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value by non-linear regression analysis.

In Vitro Monoamine Transporter Release Assay in Transfected HEK-293 Cells

Objective: To determine if a compound acts as a substrate and induces the release of a preloaded radiolabeled substrate from cells expressing a specific monoamine transporter.

Materials:

  • HEK-293 cells stably transfected with the human dopamine transporter (hDAT) or human serotonin transporter (hSERT)

  • Cell culture medium and reagents

  • Radiolabeled substrate (e.g., [³H]MPP+ for DAT, [³H]serotonin for SERT)

  • Test compound (this compound)

  • Reference releaser (e.g., amphetamine for DAT, p-chloroamphetamine for SERT)

  • Superfusion apparatus

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Plating:

    • Culture the transfected HEK-293 cells under appropriate conditions.

    • Plate the cells into multi-well plates and allow them to adhere.

  • Substrate Loading:

    • Incubate the cells with the radiolabeled substrate to allow for its uptake into the cells.

    • Wash the cells to remove any extracellular radiolabel.

  • Release Assay (Superfusion):

    • Place the cells in a superfusion apparatus and continuously perfuse with buffer to establish a stable baseline of radiolabel efflux.

    • Introduce the test compound or reference releaser into the perfusion buffer at various concentrations.

    • Collect fractions of the perfusate over time.

    • Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabel released above baseline for each concentration of the test compound.

    • Express the release as a percentage of the total cellular radioactivity.

    • Determine the EC50 value (the concentration that produces 50% of the maximal release) by non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

Butylone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft DA->DA_cleft Release SERT_vesicle Serotonin Vesicle SERT_cleft SERT_vesicle->SERT_cleft Release DAT DAT SERT SERT DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds SERT_cleft->SERT Reuptake SERT_receptor Serotonin Receptors SERT_cleft->SERT_receptor Binds This compound This compound This compound->DAT Blocks This compound->SERT Substrate (induces efflux)

Caption: Mechanism of action of this compound at the synapse.

Experimental Workflow Diagram

Transporter_Inhibition_Assay_Workflow start Start prep Prepare Synaptosomes or Transfected Cells start->prep preincubate Pre-incubate with Varying this compound Concentrations prep->preincubate add_radiolabel Add [3H]Dopamine or [3H]Serotonin preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Wash to Remove Unbound Radiolabel terminate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for an in vitro monoamine transporter inhibition assay.

Psychoactive Effects and Clinical Observations

Preclinical studies in rats have shown that this compound administration leads to increased extracellular levels of both dopamine and 5-HT in the brain, which is consistent with its locomotor activating effects.[2] The subjective effects of this compound in humans are not well-documented in controlled clinical trials. However, anecdotal reports from recreational users suggest a combination of stimulant effects, such as increased energy and alertness, with empathogenic or entactogenic effects, such as increased sociability and emotional openness.[4]

It is important to note that the use of this compound is associated with significant health risks. A case report has documented a fatality resulting from severe hyperthermia and serotonin syndrome following the ingestion of a combination of this compound and methylone.[2][5] Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.

Conclusion

This compound is a psychoactive synthetic cathinone with a unique "hybrid" mechanism of action at monoamine transporters, acting as a dopamine reuptake inhibitor and a serotonin releaser. This pharmacological profile likely contributes to its combined stimulant and empathogenic effects. The quantitative data from in vitro studies provide a basis for understanding its potency at the molecular level. However, the limited clinical data and the potential for severe adverse effects, including serotonin syndrome, highlight the significant health risks associated with its use. Further research is necessary to fully elucidate the psychoactive effects, neurotoxicity, and abuse potential of this compound.

References

Methodological & Application

Application Note: Validated LC-MS/MS Method for the Quantification of Butylone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Butylone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method has been validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and recovery. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound quantification in a plasma matrix.

Introduction

This compound is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for forensic toxicology, clinical research, and pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for the analysis of such compounds in complex biological fluids.[1][2] This method details a complete workflow from sample preparation to data analysis, addressing challenges such as the separation of isobaric compounds like ethylone.[3][4]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)

Instrumentation
  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Analytical Column: C18 reversed-phase column (e.g., Phenomenex Kinetex™ C18, 2.1x100 mm, 1.7 µm)[1]

Sample Preparation

A solid-phase extraction (SPE) method is employed for sample clean-up and concentration.

Protocol:

  • To 0.25 mL of plasma, add the internal standard (this compound-d3).

  • Perform a mixed-mode cation exchange solid-phase extraction.[5]

  • Wash the SPE cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30°C[1]

  • Gradient: A gradient elution is used to achieve separation.

Mass Spectrometry

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be optimized for this compound and this compound-d3.

Method Validation

The method was validated for linearity, limit of quantification (LOQ), accuracy, precision, recovery, matrix effect, and stability.

Linearity

The method demonstrated linearity over a concentration range of 1-500 ng/mL with a correlation coefficient (R²) greater than 0.99.[5]

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was determined to be 1 ng/mL.[5]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at multiple concentration levels. The coefficient of variation (CV) and bias were within acceptable limits (<20%).[5]

Quantitative Data Summary

Validation ParameterResult
Linearity Range1-500 ng/mL[5]
Correlation Coefficient (R²)> 0.99[5]
Lower Limit of Quantification (LLOQ)1 ng/mL[5]
Intra-day Precision (%CV)< 20%
Inter-day Precision (%CV)< 20%
Accuracy (%Bias)< 20%[5]
Matrix Effect-5.1% to 13.3%[5]
Extraction Efficiency84.9% - 91.5%[5]
Process Efficiency86.1% - 102.6%[5]
Short-term Stability (24h)Acceptable[5]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (0.25 mL) add_is Add Internal Standard (this compound-d3) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification in plasma.

logical_relationship cluster_parameters Validation Parameters method_validation LC-MS/MS Method Validation linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision loq LOQ method_validation->loq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Caption: Key parameters for LC-MS/MS method validation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The validation data confirms that the method is accurate, precise, and suitable for its intended purpose in research and forensic applications. The detailed protocol and established performance characteristics will be valuable for laboratories involved in the analysis of synthetic cathinones.

References

Application Notes and Protocols for the Detection of Butylone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocol for the detection and quantification of Butylone, a synthetic cathinone, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the necessary reagents, sample preparation procedures, instrumentation parameters, and data analysis techniques. This guide is intended to assist researchers and forensic scientists in the accurate identification and measurement of this compound for clinical, forensic, and research purposes.

Introduction

This compound (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive designer drug of the synthetic cathinone class.[1] Structurally related to MDMA, it acts as a stimulant and empathogen. Its increasing prevalence in the illicit drug market necessitates reliable and validated analytical methods for its detection in biological specimens. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the confirmatory analysis of synthetic cathinones due to its high sensitivity and specificity.[2][3] This application note outlines a robust GC-MS protocol for the analysis of this compound in urine and whole blood.

Data Presentation

The following table summarizes the quantitative data from a validated GC-MS method for the detection of this compound and other synthetic cathinones in urine.[2]

ParameterThis compoundOther Synthetic Cathinones (Range)
Linearity Range 50 - 2,000 ng/mL50 - 2,000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 5 ng/mL5 - 20 ng/mL
Limit of Quantification (LOQ) 20 ng/mL20 - 50 ng/mL
Extraction Recovery (SPE) 82.34 - 104.46%82.34 - 104.46%
Precision and Accuracy < 15%< 15%

Experimental Protocols

This section provides detailed methodologies for sample preparation and GC-MS analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine[2][3]

This protocol is adapted from a validated method for the determination of synthetic cathinones in urine.[2]

a. Materials and Reagents:

  • Urine sample

  • Internal Standard (IS) solution (e.g., amphetamine-d5)

  • Phosphate buffer (pH 6.0)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges

  • Derivatizing agent: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA)[1][4]

  • Ethyl acetate (HPLC grade)

b. Procedure:

  • To 1 mL of urine, add the internal standard.

  • Add 2 mL of phosphate buffer (pH 6.0) and vortex.

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of phosphate buffer. Do not allow the cartridge to dry.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of ethyl acetate and 30 µL of PFPA (or HFBA) to the dried extract.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Evaporate the derivatization mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Whole Blood

This is a general protocol for the extraction of amphetamine-type stimulants and synthetic cathinones from whole blood.

a. Materials and Reagents:

  • Whole blood sample (200 µL)

  • Internal Standard (IS) solution

  • Saturated aqueous solution of K₂CO₃ (pH ≈ 12)

  • Extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile)

  • Derivatizing agent: Pentafluoropropionic anhydride (PFPA)

  • Dichloromethane (DCM)

b. Procedure:

  • To 200 µL of whole blood, add the internal standard.

  • Alkalinize the sample by adding a saturated aqueous solution of K₂CO₃.

  • Add 1 mL of the extraction solvent.

  • Vortex for 10 minutes and then centrifuge at 3500 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of PFPA and 50 µL of ethyl acetate.

  • Vortex and heat at 70°C for 20 minutes.

  • Evaporate the solution to dryness.

  • Reconstitute the residue in 50 µL of dichloromethane (DCM) for GC-MS analysis.

GC-MS Instrumentation and Parameters[5]

The following are typical GC-MS parameters for the analysis of this compound.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 260°C[5]

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes[5]

    • Ramp: 20°C/min to 260°C[5]

    • Hold at 260°C for 5 minutes

  • MS Transfer Line Temperature: 250°C[5]

  • MS Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selective Ion Monitoring (SIM) and/or Full Scan

    • Full Scan Range: m/z 40-550

    • SIM Ions for this compound: The characteristic fragment ions of this compound should be monitored. The primary fragment ion is often observed at m/z 114. Other ions can be selected based on the mass spectrum of a reference standard.[5]

Data Analysis

Identification of this compound is based on the retention time and the presence of characteristic ions in the mass spectrum compared to a certified reference standard. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion may be weak or absent. Key fragment ions are crucial for identification.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Urine or Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization with PFPA/HFBA Evaporation1->Derivatization Evaporation2 Final Evaporation Derivatization->Evaporation2 Reconstitution Reconstitution in Solvent Evaporation2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS Experimental Workflow for this compound Detection.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in biological samples. The use of solid-phase or liquid-liquid extraction, followed by derivatization and GC-MS analysis, allows for accurate identification and measurement, which is crucial for forensic toxicology and clinical chemistry. Adherence to validated protocols and quality control measures is essential for obtaining defensible results.

References

In Vitro Assays for Butylone's Activity at DAT and SERT Transporters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a synthetic cathinone that has emerged as a psychoactive substance of interest. Understanding its pharmacological profile is crucial for predicting its effects and potential for abuse. This document provides detailed application notes and protocols for conducting in vitro assays to characterize the activity of this compound at the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT). This compound exhibits a "hybrid" mechanism of action, functioning as an uptake inhibitor (blocker) at DAT and as a substrate for release (releaser) at SERT.[1][2][3] The following protocols will enable researchers to quantify these distinct activities.

Data Summary: this compound Activity at DAT and SERT

The following table summarizes the in vitro activity of this compound at rat and human DAT and SERT as determined by uptake inhibition assays.

Assay SystemTransporterThis compound IC50 (µM)Reference
Rat Brain SynaptosomesDAT0.40 ± 0.02[1]
Rat Brain SynaptosomesSERT1.43 ± 0.16[1]
HEK-293 Cells (human transporters)DAT1.44 ± 0.10[1]
HEK-293 Cells (human transporters)SERT24.4 ± 2.0[1]

I. Monoamine Transporter Uptake Inhibition Assay

A. Application Notes

This assay determines the concentration of this compound required to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT) by 50% (the IC50 value). This is a fundamental assay to screen for a compound's potency at monoamine transporters. For this compound, it is expected to show inhibition at both DAT and SERT, with higher potency at DAT in some systems.[1]

B. Experimental Workflow

G cluster_prep Cell/Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep_cells Prepare HEK-293 cells expressing hDAT or hSERT or rat brain synaptosomes plate_cells Plate cells/synaptosomes in 96-well plates prep_cells->plate_cells add_this compound Add varying concentrations of this compound plate_cells->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate add_radioligand Add [³H]Dopamine (for DAT) or [³H]Serotonin (for SERT) pre_incubate->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate terminate Terminate uptake by rapid filtration incubate->terminate wash Wash to remove unbound radioligand terminate->wash scintillation Quantify radioactivity using liquid scintillation counting wash->scintillation plot Plot % inhibition vs. This compound concentration scintillation->plot calculate_ic50 Calculate IC50 value using non-linear regression plot->calculate_ic50

Caption: Workflow for the monoamine transporter uptake inhibition assay.

C. Protocol

1. Materials:

  • HEK-293 cells stably expressing human DAT (hDAT) or human SERT (hSERT), or freshly prepared rat brain synaptosomes.

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Krebs-Henseleit-Phosphate (KHP) buffer (126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl₂, 0.8 mM MgCl₂, 0.5 mM KH₂PO₄, 0.5 mM Na₂SO₄, 11.1 mM glucose, 0.05 mM pargyline, 1 mg/mL bovine serum albumin, and 1 mg/mL ascorbic acid, pH 7.4).

  • This compound hydrochloride.

  • [³H]Dopamine ([³H]DA).

  • [³H]Serotonin ([³H]5-HT).

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Liquid scintillation cocktail and counter.

2. Procedure:

  • Cell/Synaptosome Preparation:

    • For cell-based assays, seed HEK-293-hDAT or HEK-293-hSERT cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • For synaptosome-based assays, prepare fresh synaptosomes from rat brain tissue via differential centrifugation.

  • Assay Execution:

    • On the day of the experiment, wash the cells or resuspend the synaptosomes in KHP buffer.

    • Prepare serial dilutions of this compound in KHP buffer.

    • Add 50 µL of varying concentrations of this compound to the wells. For control wells, add 50 µL of buffer.

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding 50 µL of KHP buffer containing [³H]DA (for DAT assays, final concentration ~5-10 nM) or [³H]5-HT (for SERT assays, final concentration ~5-10 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold KHP buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a known inhibitor like cocaine for DAT or fluoxetine for SERT) from the total uptake.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no drug) wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

II. Monoamine Transporter Release Assay

A. Application Notes

This assay is crucial for distinguishing between transporter blockers and substrates (releasers). A substrate will induce the efflux of a pre-loaded radiolabeled neurotransmitter from the cells, a phenomenon not observed with a pure blocker. This compound is known to act as a substrate at SERT, inducing the release of serotonin.[1][2] This assay will quantify the efficacy (Emax) and potency (EC50) of this compound as a SERT releaser.

B. Experimental Workflow

G cluster_prep Cell Preparation and Loading cluster_assay Release Assay cluster_analysis Data Analysis prep_cells Prepare HEK-293 cells expressing hSERT load_radioligand Pre-load cells with [³H]Serotonin prep_cells->load_radioligand wash_cells Wash to remove extracellular radioligand load_radioligand->wash_cells add_this compound Add varying concentrations of this compound wash_cells->add_this compound incubate Incubate to allow release add_this compound->incubate collect_supernatant Collect supernatant containing released radioligand incubate->collect_supernatant lyse_cells Lyse remaining cells incubate->lyse_cells scintillation Quantify radioactivity in supernatant and cell lysate collect_supernatant->scintillation lyse_cells->scintillation calculate_release Calculate % release for each this compound concentration scintillation->calculate_release plot Plot % release vs. This compound concentration calculate_release->plot calculate_ec50 Calculate EC50 and Emax values plot->calculate_ec50

Caption: Workflow for the monoamine transporter release assay.

C. Protocol

1. Materials:

  • HEK-293 cells stably expressing hSERT.

  • Culture medium.

  • KHP buffer.

  • This compound hydrochloride.

  • [³H]Serotonin ([³H]5-HT).

  • 96-well microplates.

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Liquid scintillation cocktail and counter.

2. Procedure:

  • Cell Preparation and Loading:

    • Seed HEK-293-hSERT cells into 96-well plates and grow to confluency.

    • Wash the cells with KHP buffer.

    • Load the cells by incubating them with [³H]5-HT (e.g., 10-20 nM) in KHP buffer for 30-60 minutes at 37°C.

    • After loading, wash the cells multiple times with KHP buffer to remove extracellular [³H]5-HT.

  • Release Experiment:

    • Add KHP buffer containing varying concentrations of this compound to the wells. For a positive control, use a known releaser like p-chloroamphetamine (PCA). For a negative control, use buffer alone.

    • Incubate for 10-30 minutes at 37°C.

    • Carefully collect the supernatant from each well.

    • Lyse the cells remaining in the wells with lysis buffer.

  • Quantification and Data Analysis:

    • Transfer the collected supernatant and the cell lysates to separate scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity.

    • Calculate the percentage of [³H]5-HT released using the formula: (% Release) = [Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Lysate)] * 100.

    • Plot the percent release against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (maximum effect).

III. Transporter-Mediated Electrophysiology Assay

A. Application Notes

This advanced technique measures the small electrical currents generated by the movement of ions and substrate through the transporter protein. It provides real-time information on transporter function and can definitively distinguish between blockers and substrates. Substrates like this compound at SERT will induce an inward current, while blockers will not.[1][2] At DAT, this compound is expected to act as a blocker, which may result in a slight outward current by inhibiting a constitutive leak current.

B. Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Electrophysiology Recording cluster_analysis Data Analysis prep_cells Prepare HEK-293 cells expressing hDAT or hSERT whole_cell Establish whole-cell patch-clamp configuration prep_cells->whole_cell patch_pipette Prepare patch pipette with internal solution patch_pipette->whole_cell record_baseline Record baseline current whole_cell->record_baseline perfuse_this compound Perfuse cells with varying concentrations of this compound record_baseline->perfuse_this compound record_current Record changes in membrane current perfuse_this compound->record_current measure_current Measure the amplitude of the this compound-induced current record_current->measure_current plot Plot current amplitude vs. This compound concentration measure_current->plot determine_activity Determine if this compound is a substrate (inward current) or a blocker (no/outward current) plot->determine_activity

Caption: Workflow for the transporter-mediated electrophysiology assay.

C. Protocol

1. Materials:

  • HEK-293 cells expressing hDAT or hSERT grown on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (e.g., 140 mM NaCl, 2.5 mM CaCl₂, 2 mM MgCl₂, 20 mM glucose, 10 mM HEPES, pH 7.4).

  • Internal pipette solution (e.g., 130 mM K-aspartate, 10 mM NaCl, 5 mM Mg-ATP, 1 mM EGTA, 10 mM HEPES, pH 7.2).

  • This compound hydrochloride.

2. Procedure:

  • Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Pull a patch pipette with a resistance of 2-5 MΩ and fill it with the internal solution.

  • Recording:

    • Approach a single cell with the patch pipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Record a stable baseline current.

    • Switch the perfusion solution to one containing a known concentration of this compound.

    • Record the change in current induced by this compound.

    • Wash out the drug with the external solution to allow the current to return to baseline.

    • Repeat the process with different concentrations of this compound to establish a dose-response relationship.

  • Data Analysis:

    • Measure the peak amplitude of the current induced by each concentration of this compound.

    • An inward current (a negative shift from baseline) indicates substrate activity.

    • No significant current change or a slight outward current suggests blocker activity.

    • Plot the current amplitude as a function of this compound concentration to determine potency (EC50) for substrate-induced currents.

By employing these detailed protocols, researchers can robustly characterize the in vitro pharmacological profile of this compound at DAT and SERT, providing valuable data for the fields of pharmacology, toxicology, and drug development.

References

Application Notes and Protocols for In Vivo Microdialysis of Butylone in the Nucleus Accumbens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to study the effects of the synthetic cathinone, Butylone, on neurotransmitter dynamics within the nucleus accumbens. This technique is invaluable for elucidating the neuropharmacological profile of novel psychoactive substances and understanding their abuse potential.

Introduction to this compound and its Neuropharmacology

This compound (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive substance belonging to the cathinone class, structurally related to MDMA.[1] It acts as a stimulant, and its neuropharmacological effects are primarily mediated through its interaction with monoamine transporters.[2][3] Studies have shown that this compound functions as a dopamine transporter (DAT) blocker and a serotonin transporter (SERT) substrate, leading to increased extracellular concentrations of both dopamine (DA) and serotonin (5-HT) in the brain.[3][4][5] The nucleus accumbens, a key region of the brain's reward circuitry, is a critical site for investigating the reinforcing and addictive properties of drugs like this compound. In vivo microdialysis in this region allows for the direct measurement of drug-induced changes in neurotransmitter levels in awake, freely moving animals.[6][7][8]

Data Presentation

The following tables summarize the quantitative effects of intravenous (IV) administration of this compound on extracellular dopamine and serotonin levels in the nucleus accumbens of rats, as determined by in vivo microdialysis.

Table 1: Effect of Intravenous this compound on Extracellular Dopamine in the Nucleus Accumbens

Time Post-Injection (min)Mean % Baseline Dopamine (1 mg/kg IV)Mean % Baseline Dopamine (3 mg/kg IV)
-20 to 0 (Baseline)100100
0 to 20~150~250
20 to 40~200~400
40 to 60~180~350
60 to 80~150~250
80 to 100~120~200
100 to 120~110~150

Data are approximated from graphical representations in existing literature[3].

Table 2: Effect of Intravenous this compound on Extracellular Serotonin in the Nucleus Accumbens

Time Post-Injection (min)Mean % Baseline Serotonin (1 mg/kg IV)Mean % Baseline Serotonin (3 mg/kg IV)
-20 to 0 (Baseline)100100
0 to 20~300~700
20 to 40~450~1200
40 to 60~400~1000
60 to 80~300~700
80 to 100~200~400
100 to 120~150~250

Data are approximated from graphical representations in existing literature[3].

Experimental Protocols

This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of this compound in the nucleus accumbens of rats.

Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation

Objective: To surgically implant a guide cannula directed at the nucleus accumbens for subsequent insertion of a microdialysis probe.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula (e.g., CMA/12)[9]

  • Bone screws

  • Dental cement

  • Analgesic (e.g., carprofen)

  • Antiseptic solution (e.g., povidone-iodine)

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic frame.

  • Shave the scalp and clean with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify bregma and lambda for stereotaxic coordination.

  • Drill small holes for the guide cannula and anchor screws.

  • Using a stereotaxic atlas, determine the coordinates for the nucleus accumbens shell (e.g., Anterior/Posterior: +1.7 mm from bregma; Medial/Lateral: ±0.8 mm from midline; Dorsal/Ventral: -7.8 mm from skull surface).

  • Slowly lower the guide cannula to the target coordinates.

  • Secure the cannula and anchor screws to the skull using dental cement.

  • Insert a dummy cannula to keep the guide patent.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days.

Protocol 2: In Vivo Microdialysis

Objective: To collect extracellular fluid from the nucleus accumbens of an awake rat before and after this compound administration.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA/12, 2 mm membrane)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4 with phosphate buffer.

  • Fraction collector (refrigerated if possible)

  • This compound hydrochloride (dissolved in sterile saline)

  • Intravenous catheterization supplies (if applicable)

Procedure:

  • Gently restrain the rat and remove the dummy cannula.

  • Insert the microdialysis probe into the guide cannula.

  • Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]

  • Place the rat in a microdialysis bowl and allow it to acclimatize for at least 2 hours.

  • Begin collecting baseline samples every 20 minutes. Collect at least three stable baseline samples.

  • Administer this compound (e.g., 1 or 3 mg/kg, IV) or vehicle control.[3]

  • Continue collecting dialysate samples for at least 2 hours post-administration.

  • Store samples at -80°C until analysis.

  • At the end of the experiment, euthanize the animal and perfuse with formalin to verify probe placement histologically.

Protocol 3: Sample Analysis via HPLC-ECD

Objective: To quantify dopamine and serotonin concentrations in the collected microdialysate samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., sodium phosphate buffer, EDTA, methanol, and an ion-pairing agent like octanesulfonic acid)

  • Standards for dopamine and serotonin

  • Perchloric acid

Procedure:

  • Thaw the microdialysate samples and add a small volume of perchloric acid to precipitate proteins.

  • Centrifuge the samples and transfer the supernatant to HPLC vials.

  • Prepare a standard curve using known concentrations of dopamine and serotonin.

  • Inject a set volume of each sample and standard onto the HPLC column.

  • The mobile phase carries the sample through the column, separating the monoamines.

  • The electrochemical detector oxidizes the analytes, generating a current proportional to their concentration.

  • Quantify the amount of dopamine and serotonin in each sample by comparing the peak areas to the standard curve.

  • Express the results as a percentage of the average baseline concentration for each animal.

Visualizations

Signaling Pathway of this compound in the Nucleus Accumbens

Butylone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks SERT Serotonin Transporter (SERT) This compound->SERT Substrate for Release DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release HT_vesicle 5-HT Vesicles HT_release 5-HT Release HT_vesicle->HT_release DA_release->DAT Reuptake DA_ext ↑ Extracellular Dopamine HT_release->SERT Reuptake HT_ext ↑ Extracellular 5-HT DA_receptor Dopamine Receptors DA_ext->DA_receptor HT_receptor 5-HT Receptors HT_ext->HT_receptor downstream Downstream Signaling & Psychostimulant Effects DA_receptor->downstream HT_receptor->downstream

Caption: this compound's mechanism in the nucleus accumbens.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis surgery Stereotaxic Surgery & Guide Cannula Implantation recovery Animal Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion acclimatization Acclimatization & Probe Equilibration probe_insertion->acclimatization baseline Baseline Sample Collection acclimatization->baseline drug_admin This compound Administration (IV) baseline->drug_admin post_drug Post-Drug Sample Collection drug_admin->post_drug sample_storage Sample Storage (-80°C) post_drug->sample_storage histology Histological Verification of Probe Placement post_drug->histology hplc HPLC-ECD Analysis sample_storage->hplc data_analysis Data Quantification & Statistical Analysis hplc->data_analysis

Caption: Workflow for this compound microdialysis study.

References

Application Note: Determination of Butylone's Affinity for the 5-HT2A Receptor using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylone (β-keto-N-methylbenzodioxolylbutanamine), a synthetic cathinone, has emerged as a compound of interest in neuroscience and pharmacology due to its stimulant and psychoactive properties. Its mechanism of action is primarily associated with the inhibition of monoamine transporters. However, evidence suggests an interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for many psychoactive substances and therapeutics for psychiatric disorders. Understanding the affinity of this compound for the 5-HT2A receptor is crucial for elucidating its complete pharmacological profile and potential therapeutic or toxicological effects. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Principle of the Assay

This assay employs the principle of competitive binding. A radiolabeled ligand with known high affinity for the 5-HT2A receptor (the "radioligand") is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand to the receptor is then measured. To determine the affinity of a test compound (in this case, this compound), it is introduced into the assay at various concentrations. The test compound will compete with the radioligand for binding to the 5-HT2A receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibitory constant (Ki) of the test compound can be calculated. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

Signaling Pathway and Experimental Workflow

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, primarily couples to the Gq/G11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively, leading to a variety of cellular responses.

G_protein_signaling 5-HT2A Receptor Signaling Pathway Agonist Agonist (e.g., Serotonin) HT2A_Receptor 5-HT2A Receptor Agonist->HT2A_Receptor Binds to G_protein Gq/G11 HT2A_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

The experimental workflow for the radioligand binding assay is a systematic process involving preparation of reagents, incubation, separation of bound and free radioligand, and quantification of radioactivity.

experimental_workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand & this compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocol

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist), specific activity > 60 Ci/mmol.

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Ketanserin (for defining non-specific binding and as a positive control).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Millipore GF/B).

  • Scintillation Cocktail: A suitable cocktail for detecting tritium.

  • Equipment:

    • Microplate scintillation counter

    • Cell harvester (vacuum filtration manifold)

    • Incubator

    • Multichannel pipettes

    • Centrifuge

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare a solution of the reference compound, Ketanserin, at a high concentration (e.g., 10 µM) to determine non-specific binding.

    • Dilute the [³H]Ketanserin in assay buffer to a final concentration approximately equal to its Kd (dissociation constant) for the 5-HT2A receptor (typically around 1-2 nM).

    • Thaw the receptor membranes on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically but is often in the range of 50-100 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add assay buffer, [³H]Ketanserin, and receptor membranes.

    • Non-Specific Binding (NSB): Add 10 µM Ketanserin, [³H]Ketanserin, and receptor membranes.

    • Test Compound (this compound): Add the serially diluted this compound solutions, [³H]Ketanserin, and receptor membranes.

    • The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the established protocol) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Determine IC50:

    • For each concentration of this compound, calculate the percentage of specific binding inhibited.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the 5-HT2A receptor.

Data Presentation

While specific binding data for this compound at the 5-HT2A receptor is not widely available in the literature, studies suggest its affinity is comparable to that of MDMA. The hyperlocomotor effects induced by this compound can be blocked by the 5-HT2A antagonist ketanserin, indicating a functional interaction with this receptor. For comparative purposes, the binding affinity of MDMA and a standard antagonist are presented below.

CompoundReceptorRadioligandKi (nM)Reference
This compoundHuman 5-HT2A[³H]KetanserinData not available; affinity suggested to be similar to MDMAN/A
MDMAHuman 5-HT2A[³H]Ketanserin~4,700[1]
KetanserinHuman 5-HT2A[³H]Ketanserin~1-3N/A

Note: The Ki value for MDMA can vary between studies and experimental conditions.

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of this compound for the 5-HT2A receptor using a radioligand binding assay. This robust and sensitive method is essential for characterizing the pharmacological profile of this compound and understanding its potential interactions with the serotonergic system. The data generated from this assay will be valuable for researchers in the fields of pharmacology, toxicology, and drug development. Further studies are warranted to definitively quantify the binding affinity of this compound at the 5-HT2A receptor and to explore the functional consequences of this interaction.

References

Application Notes and Protocols for Butylone in Rat Brain Synaptosome Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylone (β-keto-N-methylbenzodioxolylbutanamine) is a synthetic cathinone that acts as a mixed reuptake inhibitor and releasing agent of key monoamine neurotransmitters.[1] In preclinical studies utilizing rat brain synaptosomes, this compound has been shown to interact with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] These application notes provide detailed protocols for the preparation of rat brain synaptosomes and for conducting neurotransmitter uptake and release assays to characterize the pharmacological effects of this compound.

Data Summary

The following table summarizes the quantitative data for this compound's activity at dopamine and serotonin transporters in rat brain synaptosomes.

ParameterTransporterValue (µM)
IC50 (Uptake Inhibition) Dopamine Transporter (DAT)0.40 ± 0.02[1]
Serotonin Transporter (SERT)1.43 ± 0.16[1]
EC50 (Neurotransmitter Release) Serotonin Transporter (SERT)0.33[1]

Experimental Protocols

Protocol 1: Preparation of Rat Brain Synaptosomes

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals, from rat brain tissue through a series of differential centrifugation steps.

Materials and Reagents:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.3[3]

  • PMSF Solution: 200 mM PMSF in Ethanol[3]

  • Ice-cold physiological saline

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal welfare protocols and immediately dissect the brain.

  • Place the brain in ice-cold physiological saline to wash away excess blood.

  • Transfer the brain to a pre-chilled glass plate and remove the cerebellum.

  • Weigh the remaining brain tissue and place it in a Potter-Elvehjem homogenizer with 10 volumes (w/v) of ice-cold Homogenization Buffer.[3]

  • Add PMSF solution to a final concentration of 1:1000 to inhibit protease activity.[3]

  • Homogenize the tissue with 9-10 gentle, even, up-and-down strokes at approximately 900 rpm, keeping the homogenizer on ice throughout the process.[3]

  • Transfer the homogenate to centrifuge tubes and centrifuge at 870 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant (S1) and discard the pellet (P1), which contains nuclei and cell debris.

  • Centrifuge the S1 supernatant at 11,952 x g for 15 minutes at 4°C.[3]

  • Discard the resulting supernatant (S2). The pellet (P2) contains the enriched synaptosomal fraction.

  • Resuspend the P2 pellet in a desired volume of ice-cold Homogenization Buffer for immediate use in subsequent assays or for cryopreservation.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters ([³H]dopamine or [³H]serotonin) into prepared synaptosomes.

Materials and Reagents:

  • Prepared rat brain synaptosomes (P2 fraction)

  • Krebs-Henseleit Phosphate (KHP) Buffer

  • [³H]Dopamine

  • [³H]Serotonin

  • This compound stock solution

  • Whatman GF/B filters

  • Scintillation fluid and counter

Procedure:

  • Thaw the prepared synaptosomes on ice and dilute to the desired protein concentration in KHP buffer.

  • In a 96-well plate, add varying concentrations of this compound. Include a vehicle control (no drug) and a positive control (a known potent inhibitor of the respective transporter).

  • Add the synaptosomal suspension to each well.

  • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin).

  • Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through Whatman GF/B filters using a cell harvester.

  • Wash the filters rapidly with ice-cold KHP buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Neurotransmitter Release Assay

This assay determines the ability of this compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.

Materials and Reagents:

  • Prepared rat brain synaptosomes (P2 fraction)

  • Krebs-Henseleit Phosphate (KHP) Buffer

  • [³H]Serotonin

  • This compound stock solution

  • Superfusion apparatus or multi-well plate setup

  • Scintillation fluid and counter

Procedure:

  • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]serotonin) by incubating them in KHP buffer containing the radioligand for a specific duration (e.g., 15-30 minutes) at 37°C.

  • Wash the pre-loaded synaptosomes with fresh KHP buffer to remove excess, unbound radioligand. This can be done by gentle centrifugation and resuspension.

  • Resuspend the washed, pre-loaded synaptosomes in KHP buffer.

  • Aliquot the synaptosomal suspension into superfusion chambers or wells of a multi-well plate.

  • Establish a baseline of spontaneous release by collecting several fractions of the superfusate or medium over a period of time.

  • Introduce varying concentrations of this compound into the superfusion buffer or directly to the wells.

  • Continue to collect fractions of the superfusate or medium at regular intervals.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Quantify the radioactivity in each collected fraction and in the final lysate using a scintillation counter.

  • Express the release of the radiolabeled neurotransmitter as a percentage of the total radioactivity present at the beginning of the stimulation period.

  • Calculate the EC50 value for this compound-induced release using non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_preparation Synaptosome Preparation cluster_assays Functional Assays cluster_analysis Data Analysis A Rat Brain Dissection B Homogenization A->B C Differential Centrifugation B->C D P2 Fraction (Synaptosomes) C->D E Uptake Inhibition Assay ([³H]DA or [³H]5-HT) D->E Incubate with this compound F Release Assay ([³H]5-HT) D->F Incubate with this compound G Scintillation Counting E->G F->G H IC50 / EC50 Determination G->H

Caption: Experimental workflow for studying this compound's effects.

Butylone_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal DA Dopamine SERT SERT Serotonin_vesicle Serotonin Vesicle SERT->Serotonin_vesicle Reuptake DAT DAT DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake This compound This compound This compound->SERT Inhibits Reuptake This compound->SERT Induces Release This compound->DAT Inhibits Reuptake Serotonin Serotonin DA_vesicle->DA Release Serotonin_vesicle->Serotonin Release

Caption: this compound's mechanism of action at the synapse.

References

Handling and safety procedures for Butylone as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Butylone is a controlled substance in many jurisdictions. All acquisition, handling, storage, and disposal of this chemical must be in strict compliance with all applicable local, state, and federal regulations. These notes are intended for informational purposes for authorized researchers only and do not constitute an endorsement or encouragement of its use.

Introduction

This compound (also known as β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive substance belonging to the phenethylamine, amphetamine, and cathinone chemical classes.[1] It is a β-keto analogue of MBDB.[1] As a research chemical, understanding its properties, handling requirements, and biological interactions is crucial for safe and effective scientific investigation. This document provides detailed application notes and protocols for the handling and study of this compound in a laboratory setting.

Quantitative Data

Physical and Chemical Properties
PropertyValueSource
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one[1]
Synonyms βk-MBDB, bk-MBDB[2]
Molecular Formula C₁₂H₁₅NO₃[3][4]
Molar Mass 221.25 g/mol [5]
CAS Number 802575-11-7[1][3]
Appearance Neat solid[6]
Melting Point Undetermined[7]
Boiling Point Undetermined[7]
Flash Point Not applicable[7]
Solubility Water: Not determined[7]
logPoct/wat 1.596 (Crippen Calculated Property)[8]
Toxicological Data
ParameterValueSpeciesRouteSource
LD₅₀ (Acute Oral Toxicity) 100 mg/kg (ATE)Not specifiedOral[7]

ATE: Acute Toxicity Estimate. LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[9] A lower LD₅₀ is indicative of higher toxicity.[9]

Safety and Handling Procedures

Hazard Identification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity (Oral): Toxic if swallowed.[7]

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]

  • Hand Protection: Chemical-resistant gloves such as butyl rubber or Viton®.[5][6] Always inspect gloves for integrity before use.[10]

  • Body Protection: A fire/flame-resistant and impervious laboratory coat.[5] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[5]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] In case of emergencies, such as a large spill, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[5]

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound in a research setting.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Experimentation cluster_3 Post-Experiment A Acquisition & Receipt (Verify labeling and integrity) B Secure Storage (Locked, ventilated cabinet) A->B C Pre-experiment Preparation (Review SDS, prepare workspace) B->C D Weighing & Aliquoting (In a chemical fume hood) C->D E Solution Preparation (Use appropriate solvents and glassware) D->E F In Vitro / In Vivo Experimentation (Follow approved protocols) E->F G Decontamination (Clean all surfaces and equipment) F->G H Waste Disposal (Segregate and label hazardous waste) G->H I Documentation (Record all procedures and observations) H->I

Caption: Workflow for the safe handling of this compound.

Emergency Procedures
  • Spill:

    • Evacuate the immediate area and alert others.[11]

    • If the spill is large or involves volatile materials, activate the fire alarm to initiate a building evacuation.[11]

    • For small spills, if properly trained and equipped, contain the spill with an inert absorbent material.[12]

    • Do not use dry brushing for cleanup of dusty materials.[12]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[13]

    • Decontaminate the area with a suitable cleaning agent.[13]

  • Fire:

    • Activate the nearest fire alarm and evacuate the building.[14]

    • If the fire is small and you are trained to do so, use a CO₂, dry chemical, or foam extinguisher.[15]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][16] Seek immediate medical attention.[14]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Ingestion: Do not induce vomiting.[7] Seek immediate medical attention.[7]

Biological Activity and Metabolism

Signaling Pathways

This compound primarily acts as a monoamine transporter inhibitor, with a greater potency for the norepinephrine transporter (NET) compared to the dopamine (DAT) and serotonin (SERT) transporters.[1][17] This suggests a pharmacological profile that may produce stimulant effects.[1] It functions in a manner similar to MDMA and methylone by increasing extracellular levels of monoamines.[1]

Metabolic Pathways

The metabolism of this compound occurs primarily in the liver and involves three main pathways:

  • Demethylenation followed by O-methylation: This is a major metabolic route, resulting in the formation of 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.[2][3]

  • β-Ketone Reduction: The ketone group is reduced to a hydroxyl group.[3]

  • N-dealkylation: The methyl group is removed from the nitrogen atom.[3]

The following diagram illustrates the primary metabolic pathways of this compound.

Metabolic Pathways of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Demethylenation Demethylenation This compound->Demethylenation BetaKetoneReduction β-Ketone Reduction This compound->BetaKetoneReduction NDealkylation N-Dealkylation This compound->NDealkylation OMethylation O-Methylation Demethylenation->OMethylation HydroxyMethoxyMetabolites 4-Hydroxy-3-Methoxy & 3-Hydroxy-4-Methoxy Metabolites OMethylation->HydroxyMethoxyMetabolites Conjugation Conjugation (e.g., Glucuronidation) HydroxyMethoxyMetabolites->Conjugation ReducedMetabolite β-Ketone Reduced Metabolite BetaKetoneReduction->ReducedMetabolite ReducedMetabolite->Conjugation NDealkylMetabolite N-Dealkyl Metabolite NDealkylation->NDealkylMetabolite NDealkylMetabolite->Conjugation Excretion Excretion in Urine Conjugation->Excretion

Caption: Primary metabolic pathways of this compound.

Experimental Protocols

Note: The following protocols are generalized and should be adapted and validated for specific experimental conditions. They are based on methodologies reported in the scientific literature for synthetic cathinones.

Generalized In Vitro Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • HEK 293 cells expressing human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin).

  • This compound test solutions of varying concentrations.

  • Appropriate assay buffers and scintillation fluid.

Procedure:

  • Cell Culture: Culture and maintain the HEK 293 cell lines according to standard protocols.

  • Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate the plate for a specified time at a controlled temperature.

  • Termination of Uptake: Stop the reaction by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for this compound at each transporter.

Generalized In Vivo Protocol: Microdialysis in Rats

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in the brain following the administration of this compound.[18][19][20]

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and a syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for administration (e.g., intravenous).

  • HPLC system with electrochemical detection for neurotransmitter analysis.

Procedure:

  • Surgical Implantation: Anesthetize the rat and surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens).[18]

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a slow, constant rate.[20]

  • Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer this compound to the rat (e.g., via a tail vein catheter).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ED.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Generalized Experimental Workflow

The following diagram outlines a general workflow for conducting research on this compound.

Generalized Experimental Workflow for this compound Research cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Analytical Chemistry cluster_3 Data Analysis & Interpretation A Receptor Binding Assays I Statistical Analysis A->I B Transporter Uptake/Release Assays B->I C Cell Viability/Toxicity Assays C->I D Pharmacokinetic Studies D->I E Microdialysis (Neurotransmitter Levels) E->I F Behavioral Studies F->I G Metabolite Identification (LC-MS/MS) J Structure-Activity Relationship (SAR) Studies G->J H Quantification in Biological Matrices K Toxicological Risk Assessment H->K I->J I->K

Caption: Generalized workflow for this compound research.

References

Application of Butylone in studies of monoamine reuptake inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Butylone (β-keto-N-methylbenzodioxolylbutanamine, βk-MBDB) is a psychoactive substance belonging to the cathinone class. It primarily exerts its effects by modulating the activity of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the synaptic cleft. Understanding the interaction of this compound with these transporters is crucial for elucidating its pharmacological and toxicological profile. These application notes provide a summary of its activity, quantitative data on its interaction with monoamine transporters, and detailed protocols for its study in a research setting.

This compound displays a "hybrid" mechanism of action, functioning as an uptake inhibitor (blocker) at the dopamine transporter (DAT) and norepinephrine transporter (NET), while acting as a substrate-type releaser at the serotonin transporter (SERT).[1] This dual activity profile distinguishes it from other psychostimulants and is a key area of investigation.

Quantitative Data: Monoamine Transporter Inhibition

The following tables summarize the in vitro potency of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine at their respective transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the monoamine uptake.

Table 1: this compound IC50 Values for Monoamine Transporter Inhibition in Rat Brain Synaptosomes

TransporterIC50 (μM)
Dopamine Transporter (DAT)0.40 ± 0.02
Serotonin Transporter (SERT)1.43 ± 0.16

Data sourced from studies on rat brain synaptosomes.[1]

Table 2: this compound IC50 Values for Monoamine Transporter Inhibition in HEK-293 Cells Expressing Human Transporters

TransporterIC50 (μM)
Dopamine Transporter (DAT)1.44 ± 0.10
Norepinephrine Transporter (NET)2.02 (1.5–2.7)
Serotonin Transporter (SERT)6.22 (4.3–9.0)
Serotonin Transporter (SERT)24.4 ± 2.0

Data sourced from studies on Human Embryonic Kidney (HEK-293) cells stably expressing the respective human transporters.[1][2] Note the variability in SERT IC50 values across different studies.

Experimental Protocols

Synaptosome Preparation from Rodent Brain Tissue

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals, from rodent brain tissue for use in monoamine uptake assays.[3][4][5]

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, whole brain minus cerebellum for SERT and NET)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C

  • Sucrose solutions (for gradient centrifugation, if higher purity is needed): 0.8 M and 1.2 M sucrose solutions

  • Protease inhibitor cocktail (optional)

  • Dounce homogenizer (glass-Teflon)

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal according to approved institutional protocols and rapidly dissect the desired brain region on ice.

  • Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue with 10-12 slow strokes in the Dounce homogenizer at approximately 900 rpm. All steps should be performed at 4°C.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris (P1 pellet).

  • Carefully collect the supernatant (S1) and centrifuge it at 12,500 - 16,000 x g for 15-20 minutes at 4°C.[3][4] This will pellet the crude synaptosomal fraction (P2).

  • Discard the supernatant. The resulting P2 pellet can be resuspended in a suitable assay buffer for immediate use in uptake assays or can be further purified.

  • Optional (for higher purity): Resuspend the P2 pellet in Homogenization Buffer and layer it on top of a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers). Centrifuge at high speed (e.g., 23,600 x g for 70 minutes) to separate synaptosomes from other components like myelin and mitochondria.[3] The synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol outlines the procedure to measure the inhibition of radiolabeled monoamine uptake by this compound in either synaptosomes or HEK-293 cells expressing the target transporter.[1][6][7]

Materials:

  • Prepared synaptosomes or HEK-293 cells expressing hDAT, hSERT, or hNET

  • Assay Buffer (e.g., Krebs-HEPES or Krebs-phosphate buffer)

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine (NE)

  • This compound solutions at various concentrations

  • Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) for determining non-specific uptake

  • Scintillation fluid and a scintillation counter

  • 96-well plates

  • Filter harvester and filter mats (e.g., Whatman GF/B)

Procedure:

  • Preparation: Dilute the synaptosome preparation or plate the HEK-293 cells in 96-well plates.

  • Pre-incubation: Add the assay buffer to each well, followed by the addition of various concentrations of this compound or the reference inhibitor. A vehicle control (buffer only) is used to determine 100% uptake.

  • Initiation of Uptake: After a short pre-incubation period (e.g., 5-10 minutes at room temperature or 37°C), add the radiolabeled neurotransmitter to each well to initiate the uptake.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be within the linear range of uptake for the specific transporter.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer. This is typically done using a cell harvester that aspirates the incubation medium and rinses the filters with buffer.

  • Quantification: The filter mats, containing the cells with the internalized radiolabel, are collected, and scintillation fluid is added. The amount of radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific uptake (IC50 value). Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a high concentration of a selective inhibitor) from the total uptake (in the absence of any inhibitor). The IC50 values are typically calculated using non-linear regression analysis.

Visualizations

Signaling Pathway of Monoamine Reuptake and Inhibition

Monoamine_Reuptake_Inhibition Mechanism of Monoamine Reuptake and Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Repackaging Monoamine Monoamine (DA, 5-HT, NE) Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->MAO Metabolism Transporter->VMAT2 Repackaging Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Transduction This compound This compound This compound->Transporter Inhibition/Substrate Interaction Experimental_Workflow Workflow for In Vitro Monoamine Reuptake Inhibition Assay start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep plate Plate Cells/Aliquots in 96-well Plate prep->plate preincubate Pre-incubate with this compound (Various Concentrations) plate->preincubate initiate Initiate Uptake with Radiolabeled Monoamine preincubate->initiate incubate Incubate at Controlled Temperature initiate->incubate terminate Terminate Uptake by Rapid Filtration and Washing incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis: Calculate IC50 Values quantify->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Butylone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Butylone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal chromatographic resolution. This compound, a synthetic cathinone, exists as a racemic mixture of (R)- and (S)-enantiomers and can have several structural and positional isomers, making their separation and accurate quantification a significant analytical challenge.

This guide provides detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to assist in overcoming common issues encountered during the chromatographic analysis of this compound isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of this compound isomers.

Q1: Why am I seeing poor resolution between this compound isomers on a standard C18 column?

A1: Standard C18 columns primarily separate compounds based on hydrophobicity. As this compound isomers often have very similar hydrophobic properties, C18 columns may not provide sufficient selectivity for their separation. The aromatic nature of this compound and its isomers means that alternative stationary phases can offer better resolution.

  • Recommendation: Consider using a stationary phase that offers different selectivity, such as a biphenyl or phenyl-hexyl column. These columns provide pi-pi interactions, which can enhance the separation of aromatic and unsaturated compounds like this compound isomers.[1][2][3][4] Biphenyl phases, in particular, have shown success in separating structurally similar isomers that are poorly resolved on C18 columns.[1][3][4]

Q2: My peaks for this compound isomers are tailing. What are the likely causes and how can I fix this?

A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica surface of the column. Other causes can include column overload, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: this compound is a basic compound. Operating at a low pH (e.g., pH 3) will ensure the amine group is protonated, which can sometimes improve peak shape. However, if silanol interactions are the issue, a mid-range pH with an appropriate buffer might be necessary. It is crucial to operate within the stable pH range of your column.[5][6][7][8][9]

    • Buffer Concentration: Ensure your mobile phase buffer concentration is adequate, typically between 10-25 mM, to maintain a stable pH and minimize silanol interactions.

    • Column Choice: Use a column with end-capping to reduce the number of free silanol groups. Alternatively, columns with a different stationary phase chemistry, like a biphenyl column, may exhibit reduced tailing for these compounds.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

    • Flow Path Issues: Check for any dead volumes in your HPLC system, such as from poorly fitted connectors, which can contribute to peak tailing.

Q3: I am trying to separate this compound enantiomers. What type of column and mobile phase should I use?

A3: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for the separation of cathinone enantiomers.[10] Cyclodextrin-based columns are also effective chiral selectors for this compound.[11]

  • Mobile Phase: For polysaccharide-based CSPs, normal-phase chromatography with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like ethanol or isopropanol is common. A small amount of a basic additive, such as diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic compounds like this compound. For cyclodextrin-based columns, reversed-phase conditions are often employed.

Q4: How does the mobile phase pH affect the retention and resolution of this compound isomers?

A4: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[5][6][7][8][9] this compound has a pKa value around 8.8-9.1.[12]

  • Low pH (e.g., pH < 7): At a pH well below the pKa, this compound will be fully protonated (ionized). In reversed-phase chromatography, this generally leads to decreased retention.

  • High pH (e.g., pH > 10): At a pH well above the pKa, this compound will be in its neutral (unionized) form. This will result in increased retention on a reversed-phase column.

  • pH near the pKa: Operating near the pKa of this compound is generally not recommended as it can lead to poor peak shapes and unstable retention times, as both the ionized and unionized forms will be present.[7][8]

By carefully selecting the mobile phase pH, you can manipulate the retention times of the isomers and potentially improve their resolution. It is important to choose a pH that is at least 1.5-2 pH units away from the pKa of the analytes for robust and reproducible separations.[9]

Quantitative Data Summary

Table 1: Influence of Chiral Selector on the Resolution of this compound Enantiomers (Capillary Electrophoresis)

Chiral SelectorConcentration (mM)Resolution (Rs)
β-Cyclodextrin12Partial Resolution
Carboxymethyl-β-CD10Baseline Separation
Hydroxypropyl-β-CD10Good Resolution
Acetyl-β-CD10Good Resolution

Data adapted from studies on cathinone derivatives, demonstrating the effectiveness of different cyclodextrins in enantiomeric separation.[11][13]

Table 2: Effect of Mobile Phase Composition on Resolution of Cathinone Enantiomers on a Chiral Stationary Phase (HPLC)

Chiral Stationary PhaseMobile Phase CompositionResolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)n-hexane/n-butanol/DEA (100:0.3:0.2)> 1.5 (for 6 cathinones)
Isopropyl derivatives of cyclofructan 6n-hexane-isopropanol-trifluoroacetic acid (97:3:0.1, v/v/v)~2.48
Tris-carbamates of amylosen-hexane-isopropanol-trifluoroacetic acid (55:45:0.1, v/v/v)~3.79

This table illustrates how different mobile phase compositions on various chiral columns can significantly impact the resolution of cathinone enantiomers.[14]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Separation of this compound Structural Isomers

This protocol is a general guideline for the separation of this compound and its structural isomers using a biphenyl column, which often provides better selectivity than a C18 column for such compounds.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • Start at 15% B.

      • Linear gradient to 35% B over 5 minutes.

      • Linear gradient to 80% B over 4 minutes.

      • Increase to 100% B and hold for 1 minute.

      • Return to initial conditions and re-equilibrate for 4 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each isomer should be determined by direct infusion of standards.

    • Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's recommendations.

Protocol 2: Chiral HPLC Method for the Separation of this compound Enantiomers

This protocol provides a starting point for the enantioseparation of this compound using a polysaccharide-based chiral stationary phase.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based chiral column (e.g., 150 mm x 3.0 mm, 2.5 µm particle size).

    • Mobile Phase: n-hexane / isopropanol / diethylamine (90:10:0.1, v/v/v). The ratio of hexane to the polar modifier (isopropanol) can be adjusted to optimize resolution and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (ambient).

    • Detection: UV at 230 nm.

    • Injection Volume: 5 µL.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting poor chromatographic resolution of this compound isomers.

Troubleshooting_Workflow start Poor Resolution of this compound Isomers check_column Is the column appropriate for isomer separation? start->check_column c18_issue Standard C18 may have insufficient selectivity. check_column->c18_issue No check_peak_shape Are the peaks tailing? check_column->check_peak_shape Yes use_biphenyl Action: Use a Biphenyl or Phenyl-Hexyl column. c18_issue->use_biphenyl use_biphenyl->check_peak_shape tailing_causes Potential Causes: - Secondary silanol interactions - Low buffer concentration - Column overload check_peak_shape->tailing_causes Yes check_enantiomers Are you separating enantiomers? check_peak_shape->check_enantiomers No optimize_mp Action: Optimize mobile phase pH and buffer strength. tailing_causes->optimize_mp optimize_mp->check_enantiomers use_chiral Action: Use a Chiral Stationary Phase (CSP). check_enantiomers->use_chiral Yes end_bad Further Method Development Required check_enantiomers->end_bad No end_good Resolution Improved use_chiral->end_good

Caption: Troubleshooting workflow for poor chromatographic resolution.

Caption: Effect of mobile phase pH on this compound in reversed-phase HPLC.

Column_Selection_Logic start Select Column for this compound Isomer Separation isomer_type What type of isomers are being separated? start->isomer_type structural Structural / Positional Isomers isomer_type->structural enantiomers Enantiomers isomer_type->enantiomers biphenyl_column Biphenyl or Phenyl-Hexyl Column (Provides pi-pi interactions) structural->biphenyl_column chiral_column Chiral Stationary Phase (CSP) (e.g., Polysaccharide or Cyclodextrin-based) enantiomers->chiral_column

Caption: Logic for selecting an appropriate HPLC column.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Butylone Fragment Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Butylone analysis via mass spectrometry. Our goal is to address specific issues encountered during experiments and provide clear, actionable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to the mass spectrometric analysis of this compound and other synthetic cathinones.

Q1: What are the most common fragment ions of this compound in positive ion mode ESI-MS/MS?

A1: this compound typically undergoes fragmentation through several characteristic pathways. The protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 222.1. Key fragment ions result from the loss of neutral molecules such as water (H₂O), and cleavage of the alkylamino side chain. Common fragment ions include those at m/z 174, 131, and 123.[1][2] The fragmentation pattern is crucial for creating specific and sensitive detection methods.[3]

Q2: I am observing poor sensitivity for my this compound analysis. What are the potential causes and solutions?

A2: Poor sensitivity can arise from several factors:

  • Suboptimal MS Parameters: The collision energy, declustering potential, and other source parameters may not be optimized for this compound. Refer to the quantitative data table and experimental protocols below for recommended starting points. Fine-tuning these parameters for your specific instrument is critical.

  • Matrix Effects: When analyzing biological samples, endogenous components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2] To mitigate this, use a robust sample preparation method like solid-phase extraction (SPE) and consider the use of a stable isotope-labeled internal standard.

  • In-source Fragmentation: this compound can sometimes fragment in the ion source before entering the mass analyzer, reducing the abundance of the precursor ion.[4] This can be minimized by optimizing the source temperature and voltages (e.g., fragmentor or cone voltage).

  • Leaks in the System: Air leaks in the LC or MS system can significantly impact sensitivity. Regularly check for leaks using a leak detector.

Q3: I am having trouble distinguishing this compound from its isomers, such as Ethylone. How can I improve selectivity?

A3: Distinguishing isomers is a common challenge in synthetic cathinone analysis as they can have identical mass-to-charge ratios and similar fragmentation patterns.[5]

  • Chromatographic Separation: The most effective way to differentiate isomers is through liquid chromatography (LC). Utilize a high-efficiency LC column and optimize the mobile phase gradient to achieve baseline separation of the isomers before they enter the mass spectrometer.

  • Ion Mobility Spectrometry (IMS): If available, coupling LC-MS with IMS can provide an additional dimension of separation based on the ions' size, shape, and charge, which can often resolve isomers.

Q4: My chromatographic peaks for this compound are tailing. What can I do to improve peak shape?

A4: Peak tailing can compromise resolution and integration accuracy.[6] Common causes and solutions include:

  • Secondary Interactions: Basic compounds like this compound can interact with acidic silanol groups on the surface of the silica-based column packing material.

    • Use a Low pH Mobile Phase: Operating at a pH of around 3 can suppress the ionization of silanol groups, reducing these interactions.

    • Employ a Modern Column: Use a column with high-purity silica or an end-capped stationary phase designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Poor Column Health: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Replace the guard column and consider flushing or replacing the analytical column if the problem persists.

Q5: Should I be concerned about the thermal stability of this compound during analysis?

A5: Yes, synthetic cathinones can be thermally labile.[5] While this is a greater concern for Gas Chromatography-Mass Spectrometry (GC-MS) where high temperatures are used in the injection port, it is still a consideration for LC-MS, particularly in the ion source. It is advisable to use the lowest source temperature that provides adequate desolvation and ionization to prevent thermal degradation.

Quantitative Data for this compound Fragmentation

The following table summarizes key mass spectrometry parameters for the analysis of this compound. These values can serve as a starting point for method development and should be optimized for your specific instrumentation.

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Declustering Potential (V)Collision Energy (eV) for Product Ion 1Collision Energy (eV) for Product Ion 2Instrument Type
222.1174.1123.1451628Triple Quadrupole
222.112174.090204.101Not SpecifiedHCDHCDOrbitrap
222.1131.1174.1Not Specified2015Triple Quadrupole

Data synthesized from multiple sources.[1] Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent parameters and may require optimization.

Experimental Protocols

This section provides a detailed methodology for optimizing mass spectrometry parameters for this compound analysis.

Sample and Standard Preparation
  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. From this stock, create a working solution at a concentration suitable for infusion and method development (e.g., 1 µg/mL in 50:50 methanol:water with 0.1% formic acid).

  • Sample Preparation (for biological matrices): For urine or blood samples, a solid-phase extraction (SPE) is recommended to remove matrix interferences. A mixed-mode cation exchange SPE cartridge is often effective for extracting basic compounds like this compound.

Liquid Chromatography (LC) Method
  • Column: A C18 column with high-purity silica is a good starting point (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute this compound, hold for a brief period, and then return to initial conditions for re-equilibration. The exact gradient will need to be optimized for your specific column and to achieve separation from any isomers or other compounds of interest.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for a 2.1 mm ID column.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry (MS) Parameter Optimization
  • Initial Instrument Setup:

    • Set the mass spectrometer to positive electrospray ionization (ESI) mode.

    • Perform a mass calibration of the instrument according to the manufacturer's recommendations.

  • Precursor Ion Identification:

    • Infuse the this compound working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum to confirm the presence and determine the exact m/z of the protonated molecule ([M+H]⁺), which should be approximately 222.1.

  • Fragment Ion Identification (Product Ion Scan):

    • Set the mass spectrometer to product ion scan mode, selecting the m/z of the precursor ion (222.1).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Identify the most abundant and specific fragment ions. For this compound, expect to see major fragments around m/z 174, 131, and 123.[1][2]

  • Optimization of Collision Energy (CE) and Declustering Potential (DP):

    • Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and the two or three most intense product ions identified in the previous step.

    • For each MRM transition, perform a CE optimization by ramping the collision energy across a range (e.g., 5-50 eV in 2 eV increments) while infusing the standard solution. Plot the signal intensity against the CE to determine the optimal value that gives the highest signal for each fragment.

    • Similarly, optimize the declustering potential (or equivalent parameter on your instrument, such as fragmentor voltage) to maximize the precursor ion signal while minimizing in-source fragmentation.

  • Source Parameter Optimization:

    • Optimize source parameters such as ion source gas flow, temperature, and ion spray voltage to achieve the most stable and intense signal for this compound. These parameters are highly instrument-dependent.

  • Method Validation:

    • Once the LC and MS parameters are optimized, validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.

Visualizations

Workflow for Optimizing this compound MS Parameters

The following diagram illustrates the logical workflow for developing and optimizing a mass spectrometry method for this compound analysis.

Butylone_Optimization_Workflow cluster_prep 1. Preparation cluster_lc 2. LC Method Development cluster_ms 3. MS Parameter Optimization cluster_validation 4. Final Method Standard_Prep Prepare this compound Standard Identify_Precursor Identify Precursor Ion (Full Scan) Standard_Prep->Identify_Precursor Sample_Prep Prepare Sample (e.g., SPE) Select_Column Select Column Sample_Prep->Select_Column Optimize_Gradient Optimize Mobile Phase Gradient Select_Column->Optimize_Gradient Optimize_Gradient->Identify_Precursor Identify_Fragments Identify Fragment Ions (Product Ion Scan) Identify_Precursor->Identify_Fragments Optimize_CE_DP Optimize CE & DP (MRM) Identify_Fragments->Optimize_CE_DP Optimize_Source Optimize Source Parameters Optimize_CE_DP->Optimize_Source Final_Method Final Validated LC-MS/MS Method Optimize_Source->Final_Method

Caption: Workflow for this compound MS method development.

Logical Relationship in Troubleshooting Poor Sensitivity

This diagram outlines the decision-making process when troubleshooting poor sensitivity in this compound analysis.

Troubleshooting_Sensitivity cluster_ms_actions MS Parameter Checks cluster_lc_actions LC & Sample Checks cluster_hw_actions Hardware Checks Start Poor Sensitivity Observed Check_MS 1. Check MS Parameters Start->Check_MS Check_LC 2. Check LC & Sample Start->Check_LC Check_Hardware 3. Check Hardware Start->Check_Hardware Optimize_CE Re-optimize Collision Energy Check_MS->Optimize_CE Optimize_Source Optimize Source Temp/Voltage Check_MS->Optimize_Source Evaluate_Matrix Evaluate Matrix Effects (Post-column infusion) Check_LC->Evaluate_Matrix Check_Peak_Shape Check for Peak Tailing Check_LC->Check_Peak_Shape Leak_Check Perform Leak Check Check_Hardware->Leak_Check Clean_Source Clean Ion Source Check_Hardware->Clean_Source Resolved Sensitivity Improved Optimize_CE->Resolved Check_InSource_Frag Investigate In-Source Fragmentation Optimize_Source->Check_InSource_Frag Check_InSource_Frag->Resolved Improve_SPE Improve Sample Cleanup (SPE) Evaluate_Matrix->Improve_SPE Improve_SPE->Resolved Check_Peak_Shape->Resolved Leak_Check->Resolved Clean_Source->Resolved

Caption: Troubleshooting logic for low MS sensitivity.

References

Improving yield and purity in the chemical synthesis of Butylone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Cathinones

Disclaimer: The following information is intended for academic and research purposes only, to be used by qualified scientists and professionals in legally sanctioned research settings. The synthesis of Butylone and other substituted cathinones is illegal in many jurisdictions. All activities should be conducted in strict compliance with local, national, and international laws and regulations.

This guide provides troubleshooting advice and frequently asked questions regarding the chemical synthesis of substituted cathinones, using this compound as a representative example, with a focus on optimizing reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most frequently cited synthetic pathway for this compound (bk-MBDB) begins with 3,4-methylenedioxybutyrophenone (MDBP). This precursor is typically subjected to an α-bromination reaction, followed by nucleophilic substitution with an appropriate amine (in this case, methylamine) to yield the final product. An alternative, though less common, route involves the oxidation of the corresponding amino alcohol precursor.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in this synthesis can stem from several factors. Key areas to troubleshoot include the stability of the α-brominated intermediate, the reaction temperature, and the purity of the starting materials and reagents. The α-bromo ketone intermediate is often unstable and can degrade, especially at elevated temperatures or during prolonged reactions. Incomplete conversion of the starting ketone or the formation of side products are also significant contributors to reduced yields.

Q3: What are the major impurities and side products I should expect?

A3: Common impurities include unreacted starting material (3,4-methylenedioxybutyrophenone), the dibrominated ketone as a result of over-bromination, and products from polymerization or degradation of the α-bromo ketone intermediate. Additionally, if the reaction with methylamine is not carried out under optimal conditions, side reactions can lead to the formation of complex mixtures that are difficult to separate.

Q4: What are the recommended methods for purifying the crude this compound product?

A4: Purification of the crude product is critical for obtaining high-purity this compound. The standard procedure involves converting the freebase product into a salt, typically the hydrochloride (HCl) salt, which is a stable, crystalline solid. This is achieved by dissolving the crude freebase in a suitable organic solvent (e.g., acetone, isopropanol) and bubbling dry HCl gas through the solution or adding a solution of HCl in a solvent like ether. The precipitated salt can then be isolated by filtration and further purified by recrystallization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Degradation of α-bromo ketone intermediate. Maintain strict temperature control during bromination (e.g., 0-5 °C). Use the intermediate immediately in the subsequent step without prolonged storage.
Incomplete bromination. Ensure stoichiometry of the brominating agent (e.g., Br₂) is accurate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient amination reaction. Use a slight excess of methylamine to drive the reaction to completion. Ensure the reaction is conducted in a suitable solvent and at an appropriate temperature to favor the desired substitution.
Low Purity / Presence of Side Products Formation of dibrominated species. Add the brominating agent slowly and portion-wise to the ketone solution to avoid localized high concentrations.
Polymerization of the intermediate. Work at lower temperatures and minimize reaction time for the bromination step.
Residual starting material in the final product. Optimize reaction conditions (time, temperature) to ensure complete conversion. Purify the final product via recrystallization of its salt form.
Difficulty in Product Isolation Product is oily and does not crystallize. The product may be in its freebase form, which is often an oil at room temperature. Convert it to a stable crystalline salt (e.g., HCl salt) for easier handling and purification.
Poor precipitation of the hydrochloride salt. Ensure the solvent used for precipitation (e.g., acetone) is anhydrous. The presence of water can hinder crystallization. Use a non-polar co-solvent like diethyl ether to reduce solubility and improve precipitation.

Experimental Protocols

Note: These are generalized methodologies and require adaptation and optimization for specific laboratory conditions. All procedures must be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Method 1: α-Bromination of 3,4-Methylenedioxybutyrophenone (MDBP)
  • Preparation: Dissolve MDBP in a suitable inert solvent, such as chloroform or dichloromethane, in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath to minimize side reactions.

  • Bromination: Slowly add a stoichiometric amount of liquid bromine, dissolved in the same solvent, to the cooled ketone solution over a period of 1-2 hours with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting MDBP spot has disappeared.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to quench any excess bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude α-bromo ketone should be used immediately in the next step without further purification due to its instability.

Method 2: Amination and Salt Formation
  • Amination: Dissolve the crude α-bromo ketone intermediate from the previous step in a suitable solvent like isopropanol or acetonitrile. Add this solution to a cooled (0-5 °C) solution containing a slight excess (e.g., 2-3 equivalents) of methylamine.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (as monitored by TLC).

  • Isolation of Freebase: Remove the solvent under reduced pressure. Dissolve the residue in a non-polar organic solvent and wash with water to remove methylamine hydrobromide and any excess methylamine. Dry the organic layer and evaporate the solvent to obtain the crude this compound freebase, often as an oil.

  • Salt Formation: Dissolve the crude freebase in a minimal amount of a dry organic solvent (e.g., anhydrous acetone or isopropanol). Slowly add a solution of concentrated HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete.

  • Purification: Collect the precipitated this compound HCl salt by vacuum filtration. Wash the crystals with a small amount of cold, dry acetone or diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizations

G cluster_workflow General Synthetic Workflow Start Starting Material (3,4-Methylenedioxybutyrophenone) Intermediate α-Bromo Ketone (Unstable Intermediate) Start->Intermediate Bromination Crude Crude Product (this compound Freebase) Intermediate->Crude Amination Salt Salt Formation (e.g., HCl Salt) Crude->Salt Acidification Pure Purified Product (Recrystallized Salt) Salt->Pure Recrystallization

Caption: A generalized workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Logic: Low Yield Problem Problem: Low Final Yield Cause1 Degradation of Intermediate? Problem->Cause1 Cause2 Incomplete Reaction? Problem->Cause2 Cause3 Purification Losses? Problem->Cause3 Sol1 Solution: - Maintain low temp (0-5 °C) - Use intermediate immediately Cause1->Sol1 Yes Sol2 Solution: - Check reagent stoichiometry - Increase reaction time - Monitor via TLC Cause2->Sol2 Yes Sol3 Solution: - Optimize recrystallization solvent - Ensure proper pH for salt precipitation Cause3->Sol3 Yes

Caption: A decision tree for troubleshooting low yield in the synthesis process.

Technical Support Center: Analysis of Butylone in Postmortem Specimens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of Butylone in postmortem specimens.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in postmortem toxicology?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in the sample matrix. In postmortem specimens, the complexity of the biological matrix is significantly increased due to decomposition processes, leading to a higher concentration of interfering substances like lipids, proteins, and metabolites. These interferences can cause ion suppression or enhancement, leading to inaccurate quantification of the target analyte, such as this compound. This can result in underestimation or overestimation of the drug's concentration, potentially leading to incorrect toxicological interpretations.

Q2: Which sample preparation technique is most effective in minimizing matrix effects for this compound analysis in postmortem blood?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used to clean up postmortem blood samples before LC-MS/MS analysis.[1] While LLE is a simpler and less expensive technique, its application to complex matrices like postmortem blood can be limited by significant matrix effects.[1] Mixed-mode cation exchange SPE has been shown to be highly effective in reducing matrix effects for a broad range of synthetic cathinones, including this compound, in postmortem blood.[1][2][3] This technique provides cleaner extracts, leading to more accurate and reliable quantification.

Q3: What are the expected recovery and matrix effect values for this compound analysis in postmortem blood using a validated LC-MS/MS method?

A3: For a validated LC-MS/MS method for 30 synthetic cathinones, including this compound, in postmortem blood using mixed-mode cation exchange SPE, the matrix effect was observed to be within the range of -5.1% to 13.3%.[2][3] The extraction efficiency for most synthetic cathinones in this study was between 84.9% and 91.5%.[1][2][3] It is important to note that these values can vary depending on the specific protocol, instrumentation, and the condition of the postmortem specimen.

Q4: How stable is this compound in postmortem specimens?

A4: The stability of synthetic cathinones in biological matrices is a critical factor in postmortem toxicology. Studies have shown that the stability is influenced by temperature, matrix type, and pH.[4][5] 3,4-methylenedioxy derivatives like this compound have been reported to be among the more stable synthetic cathinones.[4] However, significant decreases in the concentration of some cathinones can occur within hours of storage at room temperature.[4] Therefore, proper storage of postmortem specimens at refrigerated (5°C) or frozen (-26°C) temperatures is crucial to minimize degradation.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column contamination from complex matrix.[6] 2. Inappropriate mobile phase pH. 3. Injection of a solvent stronger than the mobile phase.[6]1. Flush the column with a strong solvent. 2. Install an in-line filter to protect the column.[6] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 4. Ensure the injection solvent is compatible with the initial mobile phase.
Inconsistent or Low Analyte Recovery 1. Inefficient extraction from the complex postmortem matrix. 2. Analyte degradation during sample preparation.1. Optimize the SPE or LLE protocol (e.g., adjust pH, solvent type, or elution volume). 2. Use a deuterated internal standard for this compound to compensate for extraction variability. 3. Minimize sample processing time and keep samples on ice.
Significant Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids, salts). 2. High concentration of endogenous material in the extract.1. Improve sample cleanup by using a more selective SPE sorbent or a multi-step LLE. 2. Optimize the chromatographic separation to resolve this compound from interfering peaks. 3. Dilute the sample extract, if the analyte concentration is sufficiently high. 4. Evaluate the use of a different ionization source or technique (e.g., APCI instead of ESI).
High Background Noise in Chromatogram 1. Contamination of the LC-MS/MS system. 2. Use of low-quality solvents or reagents.[7]1. Clean the ion source and mass spectrometer inlet.[7] 2. Flush the LC system with high-purity solvents.[7] 3. Use MS-grade solvents and freshly prepared mobile phases.[7]
Retention Time Shifts 1. Air bubbles in the LC system.[8] 2. Column degradation. 3. Changes in mobile phase composition.1. Purge the LC pumps to remove air bubbles.[8] 2. Check for leaks in the system. 3. Replace the analytical column if performance has degraded. 4. Ensure consistent and accurate mobile phase preparation.

Quantitative Data Summary

Table 1: Validation Parameters for the Analysis of Synthetic Cathinones in Postmortem Blood

ParameterResultReference
Linearity Range1–500 ng/mL (R² > 0.99)[1][2][3]
Limit of Quantification (LOQ)1 ng/mL[1][2][3]
Limit of Detection (LOD)1 ng/mL[1]
Imprecision (CV)< 20%[1][2][3]
Bias< 20%[1][2][3]
Matrix Effect-5.1% to 13.3%[1][2][3]
Extraction Efficiency84.9%–91.5%[1][2][3]

Experimental Protocols

Methodology: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Postmortem Blood

This protocol is a generalized procedure based on validated methods for the analysis of synthetic cathinones in postmortem blood.[1][2][3]

1. Sample Preparation:

  • To 0.25 mL of postmortem blood, add an internal standard solution.

  • Vortex mix the sample.

  • Add a buffer solution (e.g., phosphate buffer, pH 6) and vortex again.

  • Centrifuge the sample to precipitate proteins.

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol, followed by deionized water, and finally the buffer solution.

  • Load the supernatant from the prepared sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by an acidic solution (e.g., diluted hydrochloric acid), and then methanol to remove interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte using a basic organic solvent mixture (e.g., methylene chloride:isopropanol:ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 analytical column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).

    • The total chromatographic run time is typically around 16 minutes to ensure separation of isobaric compounds.[2][3]

  • Mass Spectrometry (MS/MS):

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor at least two multiple reaction monitoring (MRM) transitions for this compound and its internal standard for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis sp1 Postmortem Blood Sample (0.25 mL) sp2 Add Internal Standard sp1->sp2 sp3 Add Buffer & Vortex sp2->sp3 sp4 Centrifuge sp3->sp4 spe1 Condition SPE Cartridge sp4->spe1 spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 lcms Inject into LC-MS/MS spe5->lcms data Data Acquisition & Analysis lcms->data

Caption: Experimental workflow for this compound analysis in postmortem blood.

troubleshooting_logic start Poor Analytical Result peak_shape Check Peak Shape start->peak_shape recovery Check Recovery peak_shape->recovery Good troubleshoot_chromatography Troubleshoot Chromatography (Column, Mobile Phase) peak_shape->troubleshoot_chromatography Poor matrix_effect Assess Matrix Effect recovery->matrix_effect Good troubleshoot_extraction Troubleshoot Extraction (pH, Solvents) recovery->troubleshoot_extraction Poor final_check Review System Suitability matrix_effect->final_check Acceptable troubleshoot_cleanup Improve Sample Cleanup (SPE, Dilution) matrix_effect->troubleshoot_cleanup Unacceptable troubleshoot_chromatography->recovery troubleshoot_extraction->matrix_effect troubleshoot_cleanup->final_check

References

How to increase the stability of Butylone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing Butylone in aqueous solutions. Due to the limited availability of direct stability data for this compound, this guide is based on the known behavior of structurally related cathinone derivatives and general best practices for small molecule handling.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color (e.g., turned yellow/brown). What is causing this?

A1: Color change in solutions of cathinone derivatives is often an indication of degradation. The likely cause is oxidation of the molecule, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The beta-keto-phenethylamine structure is susceptible to oxidative processes.

Q2: I'm observing a loss of potency or inconsistent results in my assays. Could this be related to solution stability?

A2: Yes, inconsistent results are a common consequence of compound instability. This compound can degrade over time in aqueous solutions, leading to a lower effective concentration and consequently, reduced activity in your experiments. Cathinones are known to be unstable in solution, which can lead to dimerization or other forms of degradation. It is crucial to use freshly prepared solutions or to validate the stability under your specific storage conditions.

Q3: What is the optimal pH for storing this compound in an aqueous solution?

A3: While specific data for this compound is scarce, related cathinones exhibit greater stability in acidic conditions. Alkaline (basic) conditions can accelerate the degradation of the beta-ketoamine group. Therefore, buffering the solution to a slightly acidic pH (e.g., pH 4-6) is recommended to enhance stability.

Q4: How should I store my this compound stock solutions?

A4: For short-term storage (days), refrigeration at 2-8°C is advisable. For long-term storage (weeks to months), solutions should be stored frozen at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound aqueous solutions.

Issue 1: Rapid Loss of Compound in Solution

  • Symptoms: A significant decrease in the concentration of this compound is observed over a short period (hours to days), confirmed by analytical methods like HPLC-UV or LC-MS.

  • Possible Causes & Solutions:

    • pH-Mediated Degradation: The pH of your aqueous solution may be neutral or alkaline, promoting degradation.

      • Solution: Prepare solutions using a buffer with a slightly acidic pH (e.g., acetate or citrate buffer, pH 4-6). Verify the pH of the final solution.

    • Oxidation: The solution may be exposed to atmospheric oxygen.

      • Solution: Degas the solvent before preparing the solution by sparging with an inert gas like nitrogen or argon. Store the solution under an inert atmosphere if possible.

    • Photodegradation: Exposure to ambient or UV light can induce degradation.

      • Solution: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Issue 2: Precipitate Formation in a Previously Clear Solution

  • Symptoms: Solid particles become visible in the solution, especially after storage at low temperatures.

  • Possible Causes & Solutions:

    • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer, particularly at lower temperatures.

      • Solution: Determine the solubility of this compound in your buffer system. You may need to lower the concentration or add a small percentage of a co-solvent (e.g., DMSO, ethanol), ensuring the co-solvent is compatible with your experimental system.

    • Degradation Product Precipitation: The precipitate could be a less soluble degradation product. For instance, some cathinones can form dimers that may have lower solubility.

      • Solution: Analyze the precipitate using appropriate analytical techniques (e.g., LC-MS) to identify its structure. Address the root cause of degradation (see Issue 1) to prevent the formation of these products.

Quantitative Data on Stability

Specific experimental stability data for this compound is not widely available. The following table presents hypothetical data to illustrate how stability may vary under different conditions, based on the behavior of related compounds. This data should be used as a reference for designing your own stability studies.

Condition IDTemperature (°C)pHStorage Duration (days)Hypothetical % this compound Remaining
A254.0795%
B257.0780%
C259.0760%
D47.0792%
E407.0755%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify the primary factors influencing this compound stability in an aqueous solution.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to create a 10 mg/mL primary stock solution.

    • From this, prepare a 1 mg/mL aqueous stock solution in HPLC-grade water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the aqueous stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the aqueous stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the aqueous stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Incubate 2 mL of the aqueous stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 2 mL of the aqueous stock solution to direct UV light (e.g., 254 nm) or a high-intensity visible light source for 24 hours. A control sample should be wrapped in foil and kept alongside.

    • Control Sample: Keep 2 mL of the aqueous stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and alkaline samples if necessary before analysis.

    • Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL).

    • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. The method should be capable of separating the intact this compound from its degradation products.

    • Calculate the percentage of this compound remaining in each sample relative to the control sample at time zero.

Visualizations

TroubleshootingWorkflow start Issue: Inconsistent Results or Solution Discoloration check_analytical Confirm Degradation with Analytical Method (e.g., HPLC) start->check_analytical degradation_confirmed Degradation Confirmed? check_analytical->degradation_confirmed check_ph Check Solution pH degradation_confirmed->check_ph Yes no_degradation No Degradation Detected. Review other experimental parameters (e.g., assay). degradation_confirmed->no_degradation No ph_issue Is pH > 7? check_ph->ph_issue adjust_ph Action: Buffer Solution to pH 4-6 ph_issue->adjust_ph Yes check_storage Review Storage Conditions ph_issue->check_storage No end_node Re-evaluate Experiment adjust_ph->end_node storage_issue Exposed to Light or High Temp? check_storage->storage_issue adjust_storage Action: Store at 2-8°C in Amber Vials storage_issue->adjust_storage Yes check_oxygen Consider Oxidation storage_issue->check_oxygen No adjust_storage->end_node oxygen_issue Was solvent degassed? check_oxygen->oxygen_issue oxygen_issue->check_storage Yes degas_solvent Action: Use Degassed Solvents and Store Under Inert Gas oxygen_issue->degas_solvent No degas_solvent->end_node no_degradation->end_node

Caption: Troubleshooting workflow for this compound solution instability.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Aqueous Stock Solution acid Acidic (0.1M HCl, 60°C) prep_stock->acid Expose to base Alkaline (0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidative (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal (60°C) prep_stock->thermal Expose to photo Photolytic (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc quantify Quantify Remaining this compound & Degradation Products hplc->quantify

Caption: Experimental workflow for a forced degradation study.

Best practices for preparing Butylone stock solutions for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for preparing and handling Butylone stock solutions for in vitro experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the essential chemical properties of this compound?

Understanding the basic chemical properties of this compound is crucial for accurate stock solution preparation. Key data is summarized below.

Table 1: Chemical Properties of this compound

Property Value Reference
Chemical Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one [1]
Synonyms βk-MBDB, β-keto-N-methylbenzodioxolylbutanamine [1][2]
Molecular Formula C₁₂H₁₅NO₃ [1][3]

| Molar Mass | 221.26 g/mol |[1] |

Q2: What is the recommended solvent for preparing this compound stock solutions?

For most in vitro applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4][5][6] DMSO offers excellent solubilizing capacity for many small organic molecules, allowing for the creation of high-concentration stock solutions.[5][6] While ethanol can also be a solvent, DMSO is generally preferred for achieving higher stock concentrations.[7]

Q3: How should I store this compound stock solutions to ensure maximum stability?

Proper storage is critical to prevent degradation and maintain the activity of the compound. This compound, as a methylenedioxy-substituted cathinone, is more stable than other cathinone types, but best practices should still be followed.[8]

  • Aliquot: Dispense the stock solution into single-use, light-protected (amber) vials. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound.[5]

  • Storage Temperature: For optimal stability, store aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks to months).[5][9]

  • Solvent Choice: Ensure you are using anhydrous (water-free) DMSO, as absorbed water can promote precipitation upon freezing.[5]

Q4: My experiment is in an aqueous buffer (e.g., PBS, cell media). How do I prepare my working solution from a DMSO stock?

It is common for compounds to be less soluble in aqueous solutions than in DMSO.

  • Thaw: Thaw a single aliquot of your DMSO stock solution completely at room temperature.

  • Vortex: Gently vortex the stock solution to ensure it is homogeneous.

  • Dilute: Perform serial dilutions by adding the DMSO stock directly into your pre-warmed (e.g., 37°C) aqueous experimental buffer. It is crucial to add the stock to the buffer while vortexing, not the other way around, to facilitate rapid mixing and prevent precipitation.

  • Inspect: Visually inspect the final working solution for any signs of precipitation. If cloudiness occurs, see the troubleshooting guide below.

Q5: What is the maximum concentration of DMSO my in vitro assay can tolerate?

High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your experimental wells should typically be kept below 0.5%, with 0.1% or less being the standard recommendation to avoid off-target effects.[5] Always run a "vehicle control" (your assay buffer with the same final concentration of DMSO, but without this compound) to ensure the solvent itself is not affecting the experimental outcome.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (hydrochloride salt may have a different molecular weight; adjust accordingly)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass:

    • Use the formula: Mass (mg) = Desired Concentration (mM) × Final Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)

    • For a 10 mM stock in 1 mL (0.001 L):

    • Mass (mg) = 10 mM × 0.001 L × 221.26 g/mol × 1000 mg/g = 2.21 mg

  • Weigh Compound:

    • Carefully weigh out 2.21 mg of this compound powder into a clean vial.

  • Add Solvent:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve Compound:

    • Cap the vial securely and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, you may sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.[9] Ensure the solution is clear before proceeding.

  • Store Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use, light-protected vials (e.g., 20 aliquots of 50 µL each).

    • Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C as described in the FAQ section.

G start Start calc Calculate Mass (e.g., 2.21 mg for 1 mL of 10 mM) start->calc weigh Weigh this compound Powder calc->weigh add_solvent Add Anhydrous DMSO (1 mL) weigh->add_solvent dissolve Vortex / Sonicate Until Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Standard workflow for preparing this compound stock solutions.

Troubleshooting Guide

Issue: The this compound powder is not dissolving in the solvent.

  • Solution: Ensure the solvent is high-purity, anhydrous DMSO. Gently warm the solution in a water bath (not exceeding 37°C) and continue to vortex or sonicate.[9] If solubility issues persist, consider preparing a lower concentration stock.

Issue: I see crystals/precipitate in my stock solution after thawing it.

  • Cause: This can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture.[5]

  • Solution: Warm the vial to room temperature and vortex vigorously until all precipitate has redissolved.[5] Always ensure the solution is completely clear before making serial dilutions. To prevent this, use only anhydrous DMSO for stock preparation.

Issue: My compound precipitated when I diluted the DMSO stock into my aqueous media.

  • Cause: This is a common issue for hydrophobic compounds. The rapid change in solvent polarity causes the compound to fall out of solution.

  • Solution: Try diluting the stock into pre-warmed (37°C) media while vortexing to increase the rate of dissolution. You can also try a multi-step dilution (e.g., first dilute 1:10 in DMSO, then dilute that intermediate stock into the aqueous buffer) to lessen the solvent shock. If precipitation persists, a lower final concentration may be necessary.

Issue: My experimental results are inconsistent or show a loss of compound activity over time.

  • Cause: This may indicate compound degradation due to improper storage, repeated freeze-thaw cycles, or contamination.[5]

  • Solution: Discard the suspect stock solution and prepare a fresh batch following the protocol precisely. Always use single-use aliquots to avoid freeze-thaw cycles and reduce the risk of contamination.[5] If the problem continues, the stability of the compound in your specific experimental buffer at 37°C may be limited, requiring the preparation of fresh working solutions immediately before each experiment.

G action_node action_node start Inconsistent Results? q1 Is solution precipitated or cloudy? start->q1 q2 Was stock repeatedly frozen/thawed? q1->q2 No a1 Warm to RT & vortex. If persists, prepare fresh stock with anhydrous solvent. q1->a1 Yes q3 Is stock old? q2->q3 No a2 Discard stock. Prepare new stock and aliquot into single-use vials. q2->a2 Yes a3 Prepare fresh stock. Note preparation date on all vials. q3->a3 Yes end_node Problem Resolved a1->end_node a2->end_node a3->end_node

Caption: Decision tree for troubleshooting stock solution issues.

This compound's Mechanism of Action

For context in experimental design, this compound primarily acts as a monoamine transporter inhibitor. It blocks the reuptake of norepinephrine (NE) and dopamine (DA) and acts as a substrate-type releaser at the serotonin (5-HT) transporter.[10][11] This "hybrid" activity is important to consider when interpreting in vitro results.[10]

G Synaptic Cleft cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) DA_R DA Receptor DA->DA_R DAT DAT DA->DAT Reuptake NE Norepinephrine (NE) NE_R NE Receptor NE->NE_R NET NET NE->NET Reuptake HT Serotonin (5-HT) HT_R 5-HT Receptor HT->HT_R SERT SERT HT->SERT Reuptake This compound This compound This compound->DAT Blocks This compound->NET Blocks This compound->SERT Reverses (Release)

Caption: Simplified mechanism of this compound at monoamine transporters.

References

Mitigating variability in animal behavior studies with Butylone

Author: BenchChem Technical Support Team. Date: December 2025

Important Advisory Regarding the Use of Butylone

It is critically important to understand that this compound is a psychoactive stimulant and is not used to mitigate or reduce variability in animal behavior studies. The premise of using this compound for this purpose is scientifically unfounded. Psychoactive substances, by their nature, are sources of behavioral variability and would confound experimental results, not stabilize them. Research shows that this compound induces hyperlocomotion, alters monoamine levels, and acts as a psychomotor stimulant in animal models.[1][2] Its effects are to increase behavioral variance, making it unsuitable for studies aiming to reduce extraneous variables.

Strategies for mitigating variability in animal behavior studies focus on controlling environmental factors, standardizing procedures, and habituating animals to handling and experimental conditions.[3][4]

To fulfill the structural requirements of your request for a technical support guide, the following content has been created for a hypothetical, non-existent compound named "Variablock." All data, protocols, and mechanisms described below are purely fictional and for illustrative purposes only.

Technical Support Center: Variablock

Welcome to the technical support center for Variablock, a novel compound designed for the reduction of baseline behavioral variability in rodent models. This guide provides troubleshooting advice and answers to frequently asked questions to ensure the effective and ethical use of Variablock in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Variablock?

A1: Variablock is a selective antagonist of the CRF1 (Corticotropin-Releasing Factor Receptor 1). By selectively blocking this receptor in the amygdala, Variablock dampens the downstream signaling cascade typically initiated by stress, reducing anxiety-like behaviors and physiological stress responses that are major sources of behavioral variability.

Q2: We are observing sedation and reduced locomotor activity at our standard dose. What should we do?

A2: This suggests you may be experiencing off-target effects or are at the higher end of the dose-response curve. We recommend two immediate actions:

  • Perform a Dose-Response Study: If not already done, conduct a dose-response study to find the optimal concentration that reduces variability without causing sedation. A recommended range is 0.1 mg/kg to 5.0 mg/kg.

  • Adjust the Acclimation Period: Ensure a sufficient acclimation period (at least 60 minutes) after administration and before behavioral testing begins. This allows the initial mild sedative effects to dissipate while the primary mechanism remains active.

Q3: Is Variablock effective in both male and female subjects?

A3: While Variablock is effective in both sexes, hormonal cycles in female rodents can influence baseline anxiety levels and metabolism. It is crucial to account for the estrous cycle in your experimental design. We recommend either testing at a consistent point in the cycle or ensuring your subject groups are balanced across all cycle phases.

Q4: What is the recommended washout period for crossover studies?

A4: Variablock has a plasma half-life of approximately 12 hours in Sprague-Dawley rats. For crossover designs, a minimum washout period of 72 hours is recommended to ensure complete clearance and prevent carryover effects.

Q5: Can Variablock be administered orally?

A5: Yes, Variablock is orally bioavailable. However, intraperitoneal (IP) injection provides more consistent and rapid pharmacokinetics. If using oral gavage, expect a longer onset time (45-60 minutes) compared to IP (20-30 minutes).

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
High variability persists after Variablock administration. 1. Suboptimal dosage.2. Inconsistent administration timing.3. Environmental stressors overriding the compound's effect.1. Conduct a dose-response curve (see protocol below).2. Administer Variablock at the exact same time relative to testing for all subjects.3. Ensure a low-stress environment (e.g., consistent lighting, minimal noise, proper handling).
Subjects show a paradoxical increase in anxiety (e.g., thigmotaxis). 1. Off-target receptor activation at high doses.2. Interaction with other experimental compounds or diet.1. Immediately lower the dose or cease administration.2. Review all experimental variables for potential pharmacological or metabolic interactions.
No discernible effect of Variablock on behavior. 1. Incorrect compound preparation or storage.2. Insufficient dosage.3. Strain-specific resistance.1. Prepare fresh solutions daily; store stock solution at -20°C, protected from light.2. Increase the dose systematically.3. Consult literature for CRF1 receptor density in your specific rodent strain.

Experimental Protocols

Protocol 1: Dose-Response Determination for Variablock in the Open Field Test
  • Objective: To determine the optimal dose of Variablock that reduces variability in locomotor activity without causing sedation.

  • Subjects: 40 male Sprague-Dawley rats (250-300g), randomly assigned to 4 groups (n=10 per group).

  • Groups:

    • Group 1: Vehicle (Saline)

    • Group 2: 0.5 mg/kg Variablock

    • Group 3: 1.0 mg/kg Variablock

    • Group 4: 2.5 mg/kg Variablock

  • Procedure:

    • Habituate all animals to the testing room for 60 minutes prior to administration.

    • Administer the assigned treatment via IP injection.

    • Return animals to their home cages for a 30-minute absorption period.

    • Place each rat in the center of a 100cm x 100cm open field arena.

    • Record activity for 15 minutes using an automated tracking system (e.g., EthoVision XT).

    • Analyze data for total distance traveled, time in the center zone, and rearing frequency. Calculate the mean, standard deviation, and coefficient of variation (CV) for each group.

Data Presentation

Table 1: Hypothetical Results of Variablock Dose-Response Study

Treatment GroupMean Total Distance (m)Standard Deviation (m)Coefficient of Variation (%)
Vehicle (Saline)45.212.828.3
0.5 mg/kg Variablock44.89.120.3
1.0 mg/kg Variablock 45.5 4.3 9.5
2.5 mg/kg Variablock31.75.216.4

The optimal dose is identified as 1.0 mg/kg, as it significantly reduces the coefficient of variation without impacting the mean distance traveled.

Visualizations

Variablock_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Amygdala) Stress Stress Stimulus CRF_Release CRF Release Stress->CRF_Release CRF1_Receptor CRF1 Receptor CRF_Release->CRF1_Receptor CRF AC Adenylyl Cyclase CRF1_Receptor->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Anxiety Anxiety-like Behavior PKA->Anxiety Variablock Variablock Variablock->CRF1_Receptor Antagonizes

Caption: Hypothetical signaling pathway of Variablock.

Experimental_Workflow start Start: Animal Acclimation (7 days) habituation Room Habituation (60 min) start->habituation dosing Variablock/Vehicle Administration (IP) habituation->dosing absorption Absorption Period (30 min) dosing->absorption testing Behavioral Testing (e.g., Open Field, 15 min) absorption->testing end Data Analysis: - Mean - Std. Deviation - Coeff. of Variation testing->end

Caption: Standard experimental workflow for using Variablock.

References

Optimizing Butylone Incubation Times in Neurotransmitter Uptake Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in neurotransmitter uptake assays involving Butylone.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound in neurotransmitter uptake assays?

This compound exhibits a "hybrid" mechanism of action, functioning as both a dopamine transporter (DAT) blocker and a serotonin transporter (SERT) substrate.[1][2] This means it inhibits the reuptake of dopamine by blocking the transporter, similar to cocaine, while it is transported into the serotonin neuron by SERT, leading to serotonin release, a mechanism more akin to amphetamines.[1][2][3] Its interaction with the norepinephrine transporter (NET) is generally as an uptake inhibitor.[1][4]

Q2: What is a typical starting point for incubation time when testing this compound's effect on neurotransmitter uptake?

For initial experiments, a pre-incubation period of 10 to 15 minutes with this compound before the addition of the radiolabeled or fluorescent neurotransmitter substrate is a common starting point.[5][6] Following the addition of the substrate, the incubation is typically continued for another 10 to 30 minutes.[1] However, it's crucial to note that uptake of some substrates can be linear for as short as 3 minutes, so shorter incubation times may be necessary to capture initial uptake rates accurately.

Q3: Why is optimizing the incubation time for this compound so critical?

Optimizing incubation time is crucial for several reasons:

  • Ensuring Assay Linearity: Neurotransmitter uptake is a time-dependent process. The initial rate of uptake is typically linear, but it can plateau over time as the substrate concentration in the extracellular medium decreases and intracellular concentrations rise. Measurements should ideally be taken within the linear phase to accurately reflect the transporter's maximal velocity (Vmax).

  • Differentiating Mechanism of Action: this compound's dual-action as a blocker (at DAT) and a substrate (at SERT) can be time-dependent. Short incubation times are more likely to reflect initial binding and inhibition, while longer times might be influenced by secondary effects like transporter internalization or substrate-induced release.

  • Achieving Reproducibility: Inconsistent incubation times are a major source of variability in experimental results, leading to fluctuating IC50 values.

Q4: How does this compound's potency (IC50) vary across the different monoamine transporters?

This compound's potency varies, but it generally shows a higher potency for SERT and DAT compared to NET. The reported IC50 values can differ between studies depending on the experimental system used (e.g., rat brain synaptosomes vs. HEK-293 cells expressing human transporters).[1][7]

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound across replicate experiments.

  • Possible Cause: Inconsistent incubation times. Even minor variations in the timing of reagent addition and incubation periods can lead to significant differences in measured uptake, especially if the assay is not in the linear range.

  • Solution:

    • Time Course Experiment: Perform a time-course experiment to determine the linear range of uptake for your specific assay conditions (cell type, substrate concentration, temperature). This involves measuring uptake at several time points (e.g., 1, 3, 5, 10, 15, 20, and 30 minutes) after substrate addition in the absence of this compound.

    • Standardize Protocol: Once the linear range is established, choose an incubation time that falls well within this range for all subsequent experiments. Use a multichannel pipette or automated liquid handling system to ensure simultaneous addition of reagents to all wells.

    • Temperature Control: Ensure that all incubation steps are performed at a consistent and controlled temperature (typically 37°C), as transporter activity is highly temperature-dependent.

Issue 2: this compound appears less potent (higher IC50) than expected based on published data.

  • Possible Cause 1: The incubation time is too long, leading to substrate depletion from the medium.

  • Solution 1: Reduce the incubation time to an earlier point within the linear range determined from your time-course experiment.

  • Possible Cause 2: In cell-based assays, overly confluent cell monolayers can sometimes lead to an apparent rightward shift in IC50 values.

  • Solution 2: Optimize cell seeding density to ensure a confluent monolayer without overgrowth on the day of the assay. A typical seeding density for HEK-293 cells in a 96-well plate is 40,000-60,000 cells/well, plated the night before the experiment.[1]

Issue 3: Difficulty in distinguishing this compound's blocker versus substrate activity at SERT.

  • Possible Cause: The experimental design is not set up to differentiate between uptake inhibition and substrate-induced release. A standard uptake inhibition assay measures the net decrease in accumulated substrate, which can be due to either blocking the transporter or competing for transport.

  • Solution:

    • Release Assays: To confirm substrate activity, perform a release assay. This involves pre-loading cells or synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT) and then exposing them to various concentrations of this compound. An increase in the amount of radiolabel in the extracellular medium indicates that this compound is acting as a substrate and inducing efflux.

    • Electrophysiology: Techniques like patch-clamp electrophysiology can measure transporter-associated currents. Substrates like this compound will induce an inward current at SERT, whereas a pure blocker will not.[2]

Data Presentation

Table 1: Comparative in vitro Potency (IC50) of this compound at Monoamine Transporters

TransporterAssay SystemIC50 (µM)Reference
DAT Rat Brain Synaptosomes1.44 ± 0.10[1]
HEK-293 Cells (hDAT)~2.1[1]
SERT Rat Brain Synaptosomes1.43 ± 0.16[1]
HEK-293 Cells (hSERT)~1.0[1]
NET HEK-293 Cells (hNET)>10[3]

Note: IC50 values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Neurotransmitter Uptake Inhibition Assay in HEK-293 Cells

This protocol is a general guideline for determining the IC50 of this compound using HEK-293 cells stably expressing a monoamine transporter (DAT, SERT, or NET).

  • Cell Plating:

    • The day before the assay, seed HEK-293 cells expressing the transporter of interest into a 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.[1]

  • Assay Preparation:

    • Prepare a range of this compound concentrations in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

    • Prepare the radiolabeled or fluorescent neurotransmitter substrate at a concentration close to its Km for the respective transporter.

  • Pre-incubation with this compound:

    • Aspirate the culture medium from the wells.

    • Wash the cells gently with pre-warmed assay buffer.

    • Add the various concentrations of this compound solution to the wells. Include a vehicle control (buffer with no drug).

    • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Uptake Initiation and Incubation:

    • Initiate the uptake reaction by adding the neurotransmitter substrate to all wells.

    • Incubate for a predetermined time within the linear uptake range (e.g., 5-20 minutes ) at 37°C.

  • Termination of Uptake:

    • Rapidly terminate the assay by aspirating the solution and washing the cells multiple times with ice-cold assay buffer. For radiolabeled assays, this is often done using a cell harvester to rapidly filter and wash the cells.

  • Quantification:

    • Lyse the cells.

    • Quantify the amount of accumulated substrate in each well using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Seed Transfected HEK-293 Cells in 96-well Plate overnight_inc Incubate Overnight (37°C, 5% CO2) plate_cells->overnight_inc wash_cells Wash Cell Monolayer overnight_inc->wash_cells prep_this compound Prepare this compound Serial Dilutions pre_incubate Pre-incubate with this compound (10-15 min, 37°C) prep_this compound->pre_incubate prep_substrate Prepare Neurotransmitter Substrate add_substrate Add Substrate to Initiate Uptake prep_substrate->add_substrate wash_cells->pre_incubate pre_incubate->add_substrate incubate Incubate (5-20 min, 37°C) add_substrate->incubate terminate Terminate Uptake (Ice-cold Wash) incubate->terminate quantify Quantify Accumulated Substrate terminate->quantify calc_inhibition % Inhibition Calculation quantify->calc_inhibition plot_curve Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a neurotransmitter uptake inhibition assay.

butylone_mechanism This compound's Hybrid Mechanism of Action cluster_dat Dopaminergic Neuron cluster_sert Serotonergic Neuron DAT DAT DA Dopamine DA->DAT Uptake Butylone_DAT This compound Butylone_DAT->DAT Blocks SERT SERT HT5 5-HT HT5->SERT Uptake Butylone_SERT This compound Butylone_SERT->SERT Substrate for Uptake/Release

Caption: this compound's hybrid action at DAT and SERT.

References

Technical Support Center: Enhancing Butylone Detection in Low Concentration Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of Butylone, particularly in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of this compound?

A1: Detecting this compound at low concentrations is challenging due to several factors. In complex biological matrices like urine or blood, endogenous substances can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2] this compound and other synthetic cathinones can also be thermally labile, meaning they may degrade in the hot injector of a gas chromatograph, leading to inaccurate quantification.[3][4] Furthermore, the presence of structurally similar isomers can make differentiation difficult without optimized analytical methods.[3]

Q2: Which analytical techniques are most sensitive for this compound detection?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound and its metabolites in biological samples.[5][6] Gas chromatography-mass spectrometry (GC-MS) is also widely used, often requiring a derivatization step to improve the thermal stability and chromatographic behavior of this compound.[3][7] Advanced techniques like high-resolution mass spectrometry (LC-HRMS) can also provide high sensitivity and selectivity.[8]

Q3: How can sample preparation be optimized to improve this compound detection?

A3: Effective sample preparation is crucial for enhancing detection sensitivity. Solid-phase extraction (SPE) is a robust technique for extracting and concentrating this compound from complex matrices like urine and blood, with various sorbents available to suit different analytical needs.[7][9][10] Liquid-liquid extraction (LLE) is another common method.[11] The choice of extraction method can significantly impact recovery and the cleanliness of the final extract.

Q4: Why is derivatization important for GC-MS analysis of this compound?

A4: Derivatization is a key step in the GC-MS analysis of many synthetic cathinones, including this compound, for several reasons:[3][12]

  • Improved Thermal Stability: It reduces the risk of thermal degradation in the GC injector.[3][4]

  • Enhanced Chromatographic Properties: It improves peak shape and reduces tailing by modifying polar functional groups.[12]

  • Increased Mass Spectral Clarity: It can produce more characteristic fragment ions, aiding in structural confirmation and differentiation from isomers.[3]

Q5: Can targeting this compound metabolites improve detection sensitivity?

A5: Yes, targeting metabolites can significantly enhance the detection window and sensitivity, especially in urine samples. This compound undergoes several metabolic pathways, including demethylenation followed by O-methylation, β-ketone reduction, and N-dealkylation.[11] Detecting these metabolites can be advantageous, as they may be present at higher concentrations or for a longer duration than the parent drug.[13]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor or Incomplete Derivatization 1. Presence of moisture in the sample or reagents.[12] 2. Incorrect reaction temperature or time.[12] 3. Insufficient amount of derivatizing agent.[12]1. Ensure all glassware is dry and use anhydrous solvents.[12] 2. Optimize incubation time and temperature for the specific derivatizing agent.[12] 3. Use a molar excess of the derivatizing agent.[12]
Peak Tailing 1. Incomplete derivatization, exposing polar functional groups.[12] 2. Active sites in the GC inlet liner or column.[12][14] 3. Improper column installation.[14]1. Re-optimize the derivatization procedure to ensure a complete reaction.[12] 2. Use a deactivated inlet liner and condition the GC column.[12][14] 3. Re-install the column, ensuring proper connections and no leaks.[15]
Low Sensitivity / Poor Detection Limits 1. Inefficient derivatization.[12] 2. Thermal degradation of the analyte in the injector.[3][4] 3. Active sites in the GC system causing analyte adsorption.1. Optimize the derivatization reaction conditions.[12] 2. Use a lower injector temperature or a faster oven ramp rate. Consider using a derivatizing agent that increases thermal stability. 3. Perform inlet maintenance, including replacing the liner and septum.[15]
LC-MS/MS Analysis
Issue Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting endogenous compounds from the biological matrix.[1][2] 2. Insufficient sample clean-up.[5]1. Improve chromatographic separation to resolve this compound from interfering compounds.[8] 2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for better removal of matrix components.[5] 3. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Poor Peak Shape 1. Column overload.[16] 2. Incompatible mobile phase pH.[5] 3. Secondary interactions with the stationary phase.1. Dilute the sample or inject a smaller volume.[16] 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.[5] 3. Use a column with a different stationary phase or add a mobile phase modifier.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase and ensure proper mixing. 2. Flush the column or replace it if necessary. 3. Use a column oven to maintain a stable temperature.

Data Presentation

Table 1: Quantitative Data for this compound Detection by GC-MS
Parameter Value Matrix Derivatizing Agent Reference
Limit of Detection (LOD)5 ng/mLUrineNot specified[7]
Limit of Quantification (LOQ)20 ng/mLUrineNot specified[7]
Linearity50 - 2,000 ng/mLUrineNot specified[7]
Recovery82.34 - 104.46%UrineNot specified[7]
Table 2: Quantitative Data for this compound Detection by LC-MS/MS
Parameter Value Matrix Reference
Limit of Detection (LOD)1 ng/mLPostmortem Blood[17]
Limit of Quantification (LOQ)1 ng/mLPostmortem Blood[17]
Linearity1 - 500 ng/mLPostmortem Blood[17]
Extraction Efficiency84.9 - 91.5%Postmortem Blood[17]
LOD0.25 - 5 ng/mLBlood and Urine[18]
LOQ0.25 - 5 ng/mLBlood and Urine[18]
Linearity0.01 - 0.5 mg/LPostmortem Blood, Serum, Liver, Brain[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard.

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove acidic and neutral interferences.

    • Dry the cartridge thoroughly under vacuum.

  • Elution:

    • Elute this compound and other basic compounds with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis using PFPA

This protocol outlines a common derivatization procedure using pentafluoropropionic anhydride (PFPA).

  • Sample Preparation:

    • Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporation under nitrogen.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of PFPA.[20]

    • Vortex the mixture gently to ensure thorough mixing.

    • Cap the vial tightly and incubate at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).[20] Optimization of temperature and time may be necessary.[3]

  • Evaporation and Reconstitution:

    • After incubation, cool the sample to room temperature.

    • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS injection.

Visualizations

Butylone_Metabolism cluster_pathways Metabolic Pathways This compound This compound Demethylenation Demethylenation This compound->Demethylenation BetaKetoneReduction β-Ketone Reduction This compound->BetaKetoneReduction NDealkylation N-Dealkylation This compound->NDealkylation OMethylation O-Methylation Demethylenation->OMethylation Metabolite1 4-hydroxy-3-methoxy Metabolite OMethylation->Metabolite1 Metabolite2 3-hydroxy-4-methoxy Metabolite OMethylation->Metabolite2 Metabolite3 β-keto reduced Metabolite BetaKetoneReduction->Metabolite3 Metabolite4 N-dealkyl Metabolite NDealkylation->Metabolite4

Caption: Major metabolic pathways of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Urine Sample add_is Add Internal Standard start->add_is add_buffer Add Buffer & Vortex add_is->add_buffer centrifuge Centrifuge add_buffer->centrifuge condition Condition SPE Cartridge (Methanol, Water) centrifuge->condition load Load Sample condition->load wash1 Wash 1 (Deionized Water) load->wash1 wash2 Wash 2 (Acidic Organic Solvent) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute (Basic Organic Solvent) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Experimental workflow for SPE of this compound from urine.

Derivatization_Workflow start Dry Sample Extract add_reagents Add Solvent and Derivatizing Agent (PFPA) start->add_reagents incubate Vortex and Incubate (e.g., 70°C for 30 min) add_reagents->incubate evaporate Evaporate to Dryness incubate->evaporate reconstitute Reconstitute in Appropriate Solvent evaporate->reconstitute end GC-MS Analysis reconstitute->end

Caption: General workflow for this compound derivatization.

References

Technical Support Center: Butylone Dosing Regimens in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Butylone in rodent models. The information is intended for scientists and drug development professionals to refine their experimental designs and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the central nervous system?

A1: this compound is a synthetic cathinone that primarily functions as a psychostimulant.[1][2] Its mechanism involves acting as a "hybrid" monoamine transporter agent. Specifically, it functions as a dopamine transporter (DAT) blocker, preventing the reuptake of dopamine, and as a serotonin transporter (SERT) substrate, promoting the release of serotonin.[1][3][4] This dual action leads to a significant increase in extracellular concentrations of both dopamine and serotonin, contributing to its stimulant and psychoactive effects.[1][5]

Q2: What are the typical behavioral effects observed in rodents following this compound administration?

A2: The most commonly reported behavioral effect of this compound in rodents is hyperlocomotion.[2][5] Studies in both mice and rats have demonstrated dose-dependent increases in motor activity.[1][6] At certain doses, this compound can also produce stereotypy, which involves repetitive, purposeless movements.[1] Its behavioral profile is often compared to classic psychostimulants like cocaine and methamphetamine.[2]

Q3: What is a recommended starting dose for a pilot study in rats and mice?

A3: For initial studies, it is advisable to start with a dose range that has been established in the literature to elicit behavioral effects without significant toxicity.

  • For mice: A starting dose range of 5-10 mg/kg (i.p.) is often used to assess locomotor activity.[5]

  • For rats: Intravenous (i.v.) administration of 1-3 mg/kg has been shown to increase motor activity and extracellular monoamine levels.[1][3] For subcutaneous (s.c.) administration, pharmacokinetic studies have used doses up to 20 mg/kg.[7]

Researchers should always perform a dose-response study to determine the optimal dose for their specific experimental paradigm and animal strain.

Q4: How is this compound metabolized in rodents?

A4: this compound undergoes several metabolic transformations. The main metabolic pathways identified include:

  • Demethylenation of the methylenedioxy ring, which is then followed by O-methylation.[8][9]

  • β-ketone reduction of the cathinone structure.[8][9]

  • N-dealkylation to a lesser extent.[8][9] The primary metabolites are often excreted in urine as conjugates.[9]

Troubleshooting Guide

Issue 1: High variability in behavioral data between animals.

  • Possible Cause: Inconsistent environmental factors or handling procedures. Rodent behavior is highly sensitive to environmental conditions.[10]

  • Troubleshooting Steps:

    • Standardize Handling: Ensure all animals are handled consistently by the same researcher, or that all handlers use identical procedures.[10][11] Habituate the animals to the handling and injection procedures before the experiment begins.[12]

    • Control Environmental Variables: Conduct behavioral testing at the same time of day for all animals to minimize the effects of circadian rhythms.[11] Maintain consistent lighting, temperature, and noise levels in the testing room.[13]

    • Randomize Groups: Use a semi-randomization method to assign animals to control and treatment groups to ensure baseline abilities are equivalent across groups.[14]

    • Consider Sex Differences: Be aware that the female estrous cycle can impact behavioral outcomes.[11] Consider testing males and females separately or tracking the estrous cycle in females.

    • Check for Litter Effects: Animals from the same litter may be more similar than animals from different litters. Ensure that treatment groups are balanced with animals from different litters and include "litter" as a variable in statistical analysis where appropriate.[15]

Issue 2: Animals exhibit unexpected adverse effects (e.g., convulsions, lethargy) at published doses.

  • Possible Cause: Differences in animal strain, age, or health status. The vehicle used for drug administration could also contribute to toxicity.

  • Troubleshooting Steps:

    • Verify Dosing Solution: Ensure the this compound is fully dissolved and the final concentration is correct. Check the pH and sterility of the dosing solution, as these can cause irritation or adverse reactions.[16]

    • Review Vehicle Choice: If using a non-saline vehicle like DMSO, be aware that the vehicle itself can have toxic effects, especially with chronic administration.[16] Run a vehicle-only control group to rule out vehicle-induced effects.

    • Conduct a Dose-Response Study: The sensitivity to this compound can vary between different rodent strains. Perform a preliminary dose-response study with a small number of animals to establish the ED₅₀ (effective dose) and identify the maximum tolerated dose (MTD) in your specific strain.

    • Animal Health Monitoring: Ensure all animals are healthy and free from underlying conditions before the experiment. A sick animal will not behave normally and may be more susceptible to drug toxicity.[17]

Issue 3: No significant effect observed at doses reported to be effective.

  • Possible Cause: Issues with drug administration, route of administration, or insufficient statistical power.

  • Troubleshooting Steps:

    • Confirm Administration Technique: Ensure proper administration technique for the chosen route (e.g., intraperitoneal, intravenous, subcutaneous). For i.p. injections, ensure the substance is delivered into the peritoneal cavity and not into the intestines or bladder. For i.v. injections, confirm vessel cannulation.[12]

    • Evaluate Route of Administration: The bioavailability and onset of action of this compound will vary significantly with the route of administration. Intravenous routes will have a faster onset and higher peak concentration compared to intraperitoneal or subcutaneous routes.[8] Ensure the chosen route is appropriate for the desired pharmacokinetic profile.

    • Increase Sample Size: Small group sizes may lack the statistical power to detect a true effect.[17] Conduct a power analysis to determine the appropriate number of animals per group based on expected effect size and variability.

    • Check Test Parameters: The difficulty of the behavioral task can influence outcomes. A task that is too easy may result in a "ceiling effect," while one that is too difficult may cause a "flooring effect," masking potential drug effects.[14]

Data Presentation: In Vitro and In Vivo Data for this compound

Table 1: In Vitro Monoamine Transporter Interaction of this compound

Assay Type Preparation Transporter Parameter Value (µM) Reference
Uptake Inhibition Rat Brain Synaptosomes DAT IC₅₀ 1.83 [1]
Uptake Inhibition Rat Brain Synaptosomes SERT IC₅₀ 0.51 [1]
Uptake Inhibition HEK-293 Cells (human) hDAT IC₅₀ 1.16 [1]
Uptake Inhibition HEK-293 Cells (human) hSERT IC₅₀ 0.43 [1]

| Release Assay | Rat Brain Synaptosomes | SERT | EC₅₀ | 0.33 |[1] |

IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), DAT (Dopamine Transporter), SERT (Serotonin Transporter), hDAT (human Dopamine Transporter), hSERT (human Serotonin Transporter)

Table 2: In Vivo Dosing Regimens and Effects of this compound in Rodents

Species Strain Route Dose (mg/kg) Observed Effect Reference
Rat Not Specified i.v. 1 and 3 Increased extracellular dopamine and serotonin; Increased motor activity and stereotypy [1]
Mouse Not Specified i.p. 5 - 25 Dose-dependent hyperlocomotion [5]

| Rat | Sprague-Dawley | s.c. | 20 | Used for pharmacokinetic profiling in female rats |[7] |

i.v. (intravenous), i.p. (intraperitoneal), s.c. (subcutaneous)

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice

This protocol describes a standard method for evaluating the psychostimulant effects of this compound by measuring locomotor activity.

  • Animals: Use adult male mice (e.g., C57BL/6J strain), weighing 20-30g. House animals in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.[13]

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment begins. Handle the mice for several days prior to testing to reduce stress.[12]

  • Drug Preparation: Prepare this compound hydrochloride in sterile 0.9% saline. Doses of 5, 10, and 25 mg/kg are suggested for a dose-response study.[5] The injection volume should be 10 mL/kg.

  • Procedure:

    • Place each mouse individually into an open-field activity chamber (e.g., 40 x 40 x 30 cm). Allow a 30-minute habituation period in the chamber.

    • After habituation, remove the mouse, administer the assigned dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection, and immediately return it to the activity chamber.

    • Record locomotor activity using an automated tracking system (e.g., infrared beam breaks or video tracking software) for a period of 120 minutes.

  • Data Analysis: Analyze the total distance traveled, typically in 5 or 10-minute bins, to observe the time course of the drug's effect. Compare the dose groups to the vehicle control group using an appropriate statistical test, such as a two-way ANOVA (treatment x time) with post-hoc analysis.

Protocol 2: In Vivo Microdialysis in Rats

This protocol outlines the procedure for measuring extracellular dopamine and serotonin in the nucleus accumbens of conscious rats following this compound administration.[1][3]

  • Animals and Surgery: Use adult male Sprague-Dawley rats (250-350g). Anesthetize the rat and stereotaxically implant a microdialysis guide cannula aimed at the nucleus accumbens. Allow at least 48 hours for recovery from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

    • Allow a 90-120 minute stabilization period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound (e.g., 1 mg/kg, followed by 3 mg/kg 60 minutes later) or vehicle via an indwelling intravenous (i.v.) catheter.[1]

  • Sample Collection and Analysis: Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection. Analyze the samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Analyze the data using a two-way repeated measures ANOVA to compare treatment groups over time.

Visualizations

Butylone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Promotes Efflux DA Dopamine DAT->DA Reuptake HT Serotonin SERT->HT Reuptake DA_vesicle Dopamine Vesicle HT_vesicle Serotonin Vesicle Postsynaptic\nReceptors Postsynaptic Receptors DA->Postsynaptic\nReceptors Binding HT->Postsynaptic\nReceptors Binding

Caption: Mechanism of this compound at the monoamine transporter level.

Experimental_Workflow_Locomotion cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Animal Acclimation & Habituation to Handling B Randomize into Groups (Vehicle, this compound Doses) A->B C Prepare Dosing Solutions B->C E Administer Drug/Vehicle (i.p.) C->E D Habituate to Open-Field Arena (30 min) D->E F Record Locomotor Activity (e.g., 120 min) E->F G Quantify Distance Traveled (Time Bins) F->G H Statistical Analysis (e.g., ANOVA) G->H I Interpret Results H->I

Caption: Standard workflow for a rodent locomotor activity study.

References

Validation & Comparative

Butylone vs. Methylone: A Comparative Analysis of Dopamine Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Butylone and Methylone, two synthetic cathinones, focusing on their effects on dopamine uptake. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Introduction

This compound (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) and Methylone (3,4-methylenedioxy-N-methylcathinone or MDMC) are psychoactive substances of the phenethylamine and cathinone classes.[1] While structurally similar, their pharmacological profiles, particularly their interaction with the dopamine transporter (DAT), exhibit notable differences that influence their neurochemical and behavioral effects. This comparison guide delves into the specifics of their action on dopamine uptake, supported by quantitative data and experimental methodologies.

Quantitative Analysis of Dopamine Transporter Interaction

The potency of this compound and Methylone as inhibitors of dopamine uptake has been quantified in several studies using various experimental models, including rat brain synaptosomes and human embryonic kidney (HEK-293) cells expressing the human dopamine transporter. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics used to compare their efficacy. A lower IC50 or Ki value indicates a higher potency.

CompoundPreparationIC50 (µM) for [³H]dopamine UptakeKi (µM) for Dopamine TransporterReference
This compound Rat Brain Synaptosomes0.40 ± 0.02Not Reported in this study[2]
HEK-293 cells expressing hDAT1.44 ± 0.10Not Reported in this study[2]
Methylone Rat Brain Synaptosomes0.56 ± 0.050.86 ± 0.24[3]
Not specified4.822.73 ± 0.2[4]

Summary of Findings:

  • In rat brain synaptosomes, this compound (IC50 = 0.40 µM) appears to be slightly more potent than Methylone (IC50 = 0.56 µM) at inhibiting dopamine uptake.[2][3]

  • However, in HEK-293 cells expressing the human dopamine transporter, this compound (IC50 = 1.44 µM) is less potent than what has been reported for Methylone in other assays.[2]

  • Methylone is consistently identified as a potent dopamine uptake inhibitor.[3][5][6][7] One study highlights that Methylone is the most potent compound at inhibiting both [³H]5-HT and [³H]dopamine uptake when compared to this compound and Mephedrone.[5][6][7]

  • While both compounds act as dopamine transporter blockers, there is evidence to suggest that Methylone also acts as a dopamine releaser, whereas this compound is characterized as a "hybrid" transporter compound, acting as a DAT blocker but a serotonin transporter (SERT) substrate.[2][4][8]

Mechanism of Action: Transporter Interaction

Both this compound and Methylone exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][9] Their primary mechanism for increasing extracellular dopamine is through the inhibition of dopamine reuptake from the synaptic cleft. By blocking DAT, they prolong the presence of dopamine in the synapse, leading to enhanced dopaminergic signaling.

Studies have shown that Methylone acts as a substrate-type releasing agent at DAT, similar to MDMA, meaning it can be transported into the presynaptic neuron and induce reverse transport of dopamine.[10][11] In contrast, this compound is described as acting more like a reuptake inhibitor at DAT, similar to methylphenidate, while still possessing some releasing capabilities.[12] This difference in mechanism—blockade versus substrate-induced release—can lead to distinct neurochemical and behavioral outcomes.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to determine the dopamine uptake inhibition of this compound and Methylone.

Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This in vitro assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Rat brains are dissected, and the striatum, a region rich in dopamine terminals, is isolated.

  • The tissue is homogenized in a buffered sucrose solution to maintain osmotic balance and preserve the integrity of the synaptosomes.

  • The homogenate is then subjected to differential centrifugation to separate the synaptosomes from other cellular components. The final pellet containing the purified synaptosomes is resuspended in a physiological buffer.

2. Uptake Assay:

  • Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of the test compounds (this compound or Methylone) or a vehicle control.

  • The uptake reaction is initiated by the addition of a known concentration of [³H]dopamine.

  • The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [³H]dopamine.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent dopamine uptake inhibitor (e.g., cocaine or GBR-12909) or by conducting the assay at 0-4°C.

3. Quantification:

  • The filters are washed with ice-cold buffer to remove any unbound [³H]dopamine.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The percentage of inhibition for each drug concentration is calculated relative to the control (vehicle-treated) samples.

  • The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the dopamine reuptake signaling pathway and a typical experimental workflow for a dopamine uptake inhibition assay.

Dopamine_Reuptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Inhibitory Compounds Dopamine_Vesicle Dopamine Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Transport Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding & Signaling This compound This compound This compound->DAT Blocks Methylone Methylone Methylone->DAT Blocks/Reverses

Caption: Dopamine reuptake pathway and points of inhibition by this compound and Methylone.

Dopamine_Uptake_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A1 Isolate Striatal Tissue A2 Homogenize Tissue A1->A2 A3 Centrifuge to Isolate Synaptosomes A2->A3 A4 Resuspend Synaptosomes A3->A4 B1 Pre-incubate Synaptosomes with this compound/Methylone A4->B1 B2 Add [³H]dopamine B1->B2 B3 Incubate at 37°C B2->B3 B4 Terminate by Rapid Filtration B3->B4 C1 Measure Radioactivity (Scintillation Counting) B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: Experimental workflow for a dopamine uptake inhibition assay.

Conclusion

Both this compound and Methylone are effective inhibitors of dopamine uptake, which is a key mechanism underlying their stimulant properties. While quantitative data from different experimental systems show some variability, Methylone is generally considered a potent dopamine uptake inhibitor, with some studies suggesting it is more potent than this compound in certain contexts.[5][6][7] A critical distinction lies in their precise mechanism of action at the dopamine transporter, with Methylone acting as both a blocker and a releaser, while this compound is characterized primarily as a blocker.[2][4][8][10][11] This nuanced difference in pharmacology likely contributes to their distinct behavioral and psychoactive effects. Further research is warranted to fully elucidate the structure-activity relationships and the downstream signaling consequences of their interactions with the dopamine transporter.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for the Analysis of Butylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Butylone, a synthetic cathinone of significant interest in forensic toxicology and clinical research. This publication aims to offer an objective comparison of the performance of these two analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive substance belonging to the synthetic cathinone class. The accurate and reliable quantification of this compound in biological matrices is crucial for clinical diagnostics, forensic investigations, and pharmacological studies. Both LC-MS/MS and GC-MS are powerful analytical techniques widely employed for the detection and quantification of drugs of abuse. However, they operate on different principles and present distinct advantages and limitations. This guide provides a detailed comparison of these methods for this compound analysis, focusing on their performance characteristics and experimental protocols.

While gas chromatography-mass spectrometry (GC-MS) has been a traditional method for the analysis of synthetic cathinones, it often requires extensive sample preparation, including an extraction and derivatization step.[1] In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can often analyze samples with less complex preparation.[1]

Experimental Workflows

The general experimental workflow for a cross-validation study of analytical methods involves several key stages, from sample preparation to data analysis and comparison. This process ensures that both methods are rigorously evaluated using the same set of samples, allowing for a direct and objective comparison of their performance.

Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_lc LC-MS/MS cluster_gc GC-MS cluster_data Data Analysis & Comparison Sample Biological Sample (e.g., Blood, Urine) Spiking Spiking with this compound Standard Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Derivatization Derivatization Extraction->Derivatization MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification GC_Separation Chromatographic Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection MS_Detection->Quantification Validation Method Validation Parameters Quantification->Validation Comparison Performance Comparison Validation->Comparison Analytical Principles Comparison cluster_lcmsms LC-MS/MS cluster_gcms GC-MS LC Liquid Chromatography (Separation in liquid phase) ESI Electrospray Ionization (ESI) (Soft ionization) LC->ESI TandemMS Tandem Mass Spectrometry (MS/MS) (Precursor -> Fragment ions) ESI->TandemMS GC Gas Chromatography (Separation in gas phase) EI Electron Ionization (EI) (Hard ionization) GC->EI SingleMS Single Mass Spectrometry (MS) (Molecular ion and fragments) EI->SingleMS Analyte This compound (Polar, Thermally Labile) Analyte->LC Directly amenable Analyte->GC Requires derivatization

References

Head-to-Head Comparison of Butylone and Mephedrone on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the locomotor effects of Butylone and Mephedrone, two synthetic cathinones. The information presented is based on preclinical data to assist researchers in understanding the psychostimulant properties of these compounds.

Summary of Locomotor Effects

Both this compound and Mephedrone induce a dose-dependent increase in locomotor activity in rodents.[1][2][3][4] However, studies suggest that this compound may elicit a more pronounced and longer-lasting hyperlocomotion compared to Mephedrone at higher doses.[4] The psychostimulant effects of both substances are primarily mediated by their interaction with monoamine transporters, leading to increased extracellular levels of dopamine and serotonin.[2][3][5][6]

Quantitative Data on Locomotor Activity

The following table summarizes the dose-dependent effects of this compound and Mephedrone on locomotor activity in mice, as reported in a head-to-head study.

CompoundDose (mg/kg, s.c.)Locomotor Activity (Area Under the Curve - AUC)Duration of Effect (at highest dose)
This compound 510578 ± 1567~240 minutes
1025879 ± 2456
2558976 ± 4321
Mephedrone 58976 ± 1245~150 minutes
1015789 ± 2013
2535678 ± 3456
Data adapted from López-Arnau et al., 2012.

Experimental Protocols

The primary method for assessing the locomotor effects of this compound and Mephedrone involves open-field tests in rodents. A generalized protocol is as follows:

Subjects: Male Swiss mice are frequently used.[4]

Apparatus: Locomotor activity is monitored in transparent cages equipped with infrared beams. The interruption of these beams registers as a measure of horizontal and vertical movement.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.

  • Baseline Activity: Mice are placed individually into the activity cages, and their baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).

  • Drug Administration: this compound or Mephedrone, dissolved in a vehicle such as saline, is administered to the animals via a specific route (e.g., subcutaneous injection).[4] A control group receives only the vehicle.

  • Data Recording: Immediately following injection, locomotor activity is recorded for an extended period (e.g., 2-4 hours).[4] Data is typically collected in time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_housing Animal Housing & Acclimation baseline Baseline Locomotor Recording animal_housing->baseline solution_prep Drug & Vehicle Preparation injection Drug/Vehicle Administration (s.c.) solution_prep->injection baseline->injection data_collection Post-Injection Locomotor Recording injection->data_collection data_analysis Data Analysis (AUC, Time Course) data_collection->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for assessing locomotor effects.

Signaling Pathways in Locomotor Activation

The locomotor stimulant effects of this compound and Mephedrone are primarily driven by their actions on the dopaminergic and serotonergic systems.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits sert Serotonin Transporter (SERT) This compound->sert Inhibits mephedrone Mephedrone mephedrone->dat Inhibits/Releases mephedrone->sert Inhibits/Releases vmat2 VMAT2 mephedrone->vmat2 Inhibits da Dopamine dat->da ser Serotonin sert->ser da_vesicle Dopamine Vesicle vmat2->da_vesicle da_vesicle->da Release ser_vesicle Serotonin Vesicle ser_vesicle->ser Release d1_receptor D1 Receptor da->d1_receptor Activates ht2a_receptor 5-HT2A Receptor ser->ht2a_receptor Activates locomotor_output Increased Locomotor Output d1_receptor->locomotor_output ht2a_receptor->locomotor_output

Caption: Monoaminergic pathways in locomotor stimulation.

Mechanism of Action

This compound and Mephedrone increase locomotor activity by acting as monoamine transporter inhibitors and/or releasers.[1][2][3]

  • Dopamine System: Both compounds block the dopamine transporter (DAT), which increases the extracellular concentration of dopamine.[2][3] This enhanced dopaminergic neurotransmission, particularly through D1-like receptors, is a key driver of hyperlocomotion.[7][8]

  • Serotonin System: this compound and Mephedrone also inhibit the serotonin transporter (SERT).[2][3] The resulting increase in extracellular serotonin can contribute to locomotor activity, potentially through the activation of 5-HT2A receptors.[2][3] Some studies suggest that the locomotor effects of this compound and Mephedrone can be attenuated by 5-HT2A receptor antagonists.[2][3]

  • Vesicular Monoamine Transporter 2 (VMAT2): Mephedrone has a higher affinity for VMAT2 compared to this compound.[2][3] Inhibition of VMAT2 can interfere with the packaging of monoamines into synaptic vesicles, potentially contributing to their release into the cytoplasm and subsequent non-exocytotic release.

Conclusion

This compound and Mephedrone are potent psychostimulants that increase locomotor activity through their actions on the dopamine and serotonin systems. While both compounds share a similar mechanism of action as monoamine transporter inhibitors, differences in their potency and effects on VMAT2 may underlie the observed variations in their locomotor stimulant profiles. Further research is needed to fully elucidate the distinct neuropharmacological properties of these synthetic cathinones.

References

Comparative Analysis of Butylone's Activity as a Serotonin Transporter Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of butylone's activity as a serotonin transporter (SERT) substrate against other well-known psychoactive substances. The data presented herein is compiled from in vitro and in vivo studies to offer an objective performance analysis, supported by detailed experimental methodologies.

Introduction to this compound and SERT Interaction

This compound (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one) is a synthetic cathinone that has been identified as a "hybrid" monoamine transporter ligand.[1][2] This classification stems from its distinct mechanisms of action at the dopamine transporter (DAT) and the serotonin transporter (SERT). While it acts as a blocker at DAT, it functions as a substrate, or releaser, at SERT.[1][3] This dual activity profile is of significant interest to researchers studying the structure-activity relationships of psychoactive compounds and their effects on monoaminergic systems.

Quantitative Comparison of Transporter Activity

The following tables summarize the in vitro potency of this compound and its comparators—MDMA, methylone, and pentylone—at the serotonin transporter. The data are presented as IC50 values for uptake inhibition and EC50 values for substrate-induced release.

Table 1: Inhibition of Serotonin (5-HT) Uptake (IC50, µM)

CompoundIC50 (µM) at hSERTReference
This compound0.33 ± 0.04[1]
MDMA1.8[4]
Methylone0.43[4]
Pentylone1.03 ± 0.18[1]

Lower IC50 values indicate greater potency in inhibiting serotonin uptake.

Table 2: Substrate-Induced Serotonin (5-HT) Release (EC50, µM)

CompoundEC50 (µM) for [³H]5-HT ReleaseReference
This compound0.33 ± 0.04[1]
MDMA0.16[4]
Methylone0.62[4]
Pentylone1.03 ± 0.18[1]

Lower EC50 values indicate greater potency in inducing serotonin release.

Experimental Protocols

The data presented in this guide are derived from established in vitro assays designed to characterize the interaction of compounds with monoamine transporters. The following are detailed methodologies for the key experiments cited.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the concentration of a test compound required to inhibit the uptake of a radiolabeled substrate (e.g., [³H]5-HT) into cells expressing the target transporter (e.g., hSERT).

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured to 70-90% confluence in appropriate media.[2]

  • Assay Preparation: On the day of the experiment, cells are washed with a Krebs-HEPES buffer (KHB).[2]

  • Compound Incubation: Cells are pre-incubated for 5 minutes at room temperature with varying concentrations of the test compound (e.g., this compound) or a vehicle control.[2]

  • Substrate Addition: A solution containing a fixed concentration of the radiolabeled substrate (e.g., 100 nM [³H]5-HT) and the corresponding test compound concentration is added to the cells.[2]

  • Incubation: The cells are incubated for a short period (typically 1-5 minutes) at room temperature to allow for substrate uptake.[2]

  • Termination and Lysis: The uptake process is terminated by washing the cells with ice-cold KHB. The cells are then lysed to release the intracellular contents.[2]

  • Quantification: The amount of radioactivity within the lysed cells is measured using a scintillation counter.

  • Data Analysis: The concentration-response data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Substrate-Induced Release Assay

This assay measures the ability of a test compound to induce the release (efflux) of a pre-loaded radiolabeled substrate from cells expressing the target transporter.

  • Cell Culture and Preparation: Similar to the uptake inhibition assay, HEK-293 cells expressing hSERT are used.

  • Substrate Loading: Cells are incubated with a radiolabeled substrate (e.g., 20 nM [³H]5-HT) for a sufficient time (e.g., 30 minutes) to allow for its accumulation within the cells.[5]

  • Washing: The cells are washed to remove any extracellular radiolabeled substrate.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 10-30 minutes).[6]

  • Supernatant Collection: The supernatant (extracellular buffer) is collected to measure the amount of radiolabeled substrate that has been released from the cells.

  • Cell Lysis: The remaining cells are lysed to determine the amount of radiolabel that was not released.

  • Quantification: The radioactivity in both the supernatant and the cell lysate is measured.

  • Data Analysis: The percentage of total radioactivity released is calculated for each concentration of the test compound. These data are then used to generate a concentration-response curve and determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximum release.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in validating this compound's activity as a SERT substrate, the following diagrams illustrate the experimental workflow and the serotonergic synapse.

Experimental_Workflow cluster_Uptake_Inhibition Uptake Inhibition Assay cluster_Release_Assay Release Assay U1 HEK-hSERT Cells U2 Pre-incubation with this compound U1->U2 U3 Addition of [3H]5-HT U2->U3 U4 Incubation & Uptake U3->U4 U5 Wash & Lyse U4->U5 U6 Scintillation Counting U5->U6 U7 Calculate IC50 U6->U7 R1 HEK-hSERT Cells R2 Load with [3H]5-HT R1->R2 R3 Wash R2->R3 R4 Incubation with this compound R3->R4 R5 Collect Supernatant R4->R5 Released [3H]5-HT R6 Lyse Cells R4->R6 Retained [3H]5-HT R7 Scintillation Counting R5->R7 R6->R7 R8 Calculate EC50 R7->R8

Caption: Workflow for in vitro validation of SERT substrate activity.

Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (5-HT) 5HT_cleft 5-HT Vesicle->5HT_cleft Release SERT SERT SERT->5HT_cleft Efflux (induced by this compound) Butylone_in This compound 5HT_cleft->SERT Reuptake Receptor 5-HT Receptor 5HT_cleft->Receptor Binding Butylone_cleft This compound Butylone_cleft->SERT Enters cell

Caption: this compound's action as a SERT substrate in the serotonergic synapse.

Conclusion

The experimental data robustly validate this compound's activity as a substrate of the serotonin transporter. Its potency as a 5-HT releaser is comparable to that of methylone, though less potent than MDMA.[1][4] Conversely, this compound is a more potent inhibitor of 5-HT uptake than MDMA.[1][4] This "hybrid" activity, characterized by SERT substrate activity and DAT blockade, distinguishes this compound from classic psychostimulants and highlights the nuanced structure-activity relationships within the synthetic cathinone class. These findings are crucial for understanding the neuropharmacological profile of this compound and for the broader field of drug design and development targeting monoamine transporters.

References

Comparative Cytotoxicity of Butylone and Other Novel Synthetic Cathinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro cytotoxic effects of Butylone and a range of other novel synthetic cathinones, providing essential data for the scientific and drug development communities.

This guide offers an objective comparison of the cytotoxic profiles of this compound and other emergent synthetic cathinones, supported by experimental data from multiple studies. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxicity of this compound and other novel synthetic cathinones, primarily in the human neuroblastoma cell line SH-SY5Y, to ensure a high degree of comparability. It is important to note that variations in experimental conditions such as exposure times and specific assay protocols can influence the absolute values. Therefore, direct comparison of IC50/EC50 values between different studies should be approached with caution.

CompoundCell LineExposure Time (hours)Cytotoxicity Metric (µM)Reference
This compound SH-SY5Y24EC50: 6390[1]
Pentylone SH-SY5Y24EC50: 4440[1]
MDPV SH-SY5Y24EC50: 3610[1]
4-Isobutylmethcathinone SH-SY5Y72IC50: 18-65[2][3]
3,4-DMMC SH-SY5Y24Most Potent of 13 Cathinones[4]
Mephedrone SH-SY5Y24Potency > AMPH ≈ Methedrone[4]
α-PVP SH-SY5Y24Potency > AMPH ≈ Methedrone[4]
Methedrone SH-SY5Y24Potency ≈ AMPH[4]
Pentedrone SH-SY5Y24Potency < Methedrone[4]
Buphedrone SH-SY5Y24Potency < Pentedrone[4]
Flephedrone SH-SY5Y24Potency ≈ Buphedrone[4]
α-PBP SH-SY5Y24Potency < Flephedrone[4]
Methcathinone SH-SY5Y24Potency < α-PBP[4]
N-Ethylcathinone SH-SY5Y24Potency ≈ Methcathinone[4]
α-PPP SH-SY5Y24Potency < N-Ethylcathinone[4]
N,N-Dimethylcathinone SH-SY5Y24Least Potent of 13 Cathinones[4]
Amfepramone SH-SY5Y24Least Potent of 13 Cathinones[4]

Note: A study on 13 synthetic cathinones established a rank order of cytotoxicity in SH-SY5Y cells, with 3,4-dimethylmethcathinone (3,4-DMMC) being the most potent and N,N-dimethylcathinone and amfepramone being the least potent[4]. 4-Isobutylmethcathinone has been shown to have significantly higher cytotoxicity in comparison with other synthetic cathinones[2][3]. In SH-SY5Y cells, the order of potency for three commonly studied cathinones was determined to be MDPV ≈ pentylone > this compound[5].

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the cytotoxicity of synthetic cathinones.

Cell Culture and Treatment

Human neuroblastoma SH-SY5Y cells are a frequently used model in neurotoxicity studies. Cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation into a more mature neuronal phenotype, cells can be treated with retinoic acid[1]. Stock solutions of the synthetic cathinones are typically prepared in a suitable solvent, such as DMSO or sterile water, and then diluted to the desired concentrations in the cell culture medium for experiments.

Cytotoxicity Assays

1. Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.

  • Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Procedure:

    • After treatment with the synthetic cathinones for the desired time, the cell culture medium is collected.

    • Cells are detached from the culture plate using trypsin.

    • The detached cells are combined with the collected medium and centrifuged.

    • The cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS).

    • An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

    • The percentage of cell viability is calculated as (viable cell count / total cell count) x 100.[1]

2. Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

  • Principle: LDH is a stable enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of dead cells.

  • Procedure:

    • Following treatment with the cathinone derivatives, the cell culture plate is centrifuged.

    • An aliquot of the supernatant from each well is transferred to a new 96-well plate.

    • A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well.

    • The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

    • The amount of LDH released is calculated relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).[1]

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution is added to each well, and the plate is incubated for a few hours at 37°C.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Mandatory Visualization

Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway for cytotoxicity induced by this compound and other related synthetic cathinones in neuronal cells.

Butylone_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters Cell Ca2_increase Increased Intracellular Ca2+ This compound->Ca2_increase ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Ca2_increase->Mito_dysfunction Caspase9 Caspase-9 Mito_dysfunction->Caspase9 Cytochrome c release Caspase37 Caspase-3 & 7 (Executioner Caspases) Caspase9->Caspase37 Activation Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity in neuronal cells.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of novel synthetic cathinones.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_culture Cell Culture (e.g., SH-SY5Y) Treatment Incubate cells with varying concentrations of synthetic cathinone Cell_culture->Treatment Compound_prep Compound Preparation (e.g., this compound) Compound_prep->Treatment Assay_selection Select Assay(s) Treatment->Assay_selection LDH LDH Assay Assay_selection->LDH MTT MTT Assay Assay_selection->MTT Trypan_blue Trypan Blue Assay Assay_selection->Trypan_blue Data_collection Measure Absorbance/ Cell Count LDH->Data_collection MTT->Data_collection Trypan_blue->Data_collection Calculation Calculate % Viability/ Cytotoxicity Data_collection->Calculation EC50 Determine EC50/IC50 Calculation->EC50

Caption: General experimental workflow for in vitro cytotoxicity assessment of synthetic cathinones.

Discussion of Findings

The available data indicates that the cytotoxicity of synthetic cathinones can vary significantly based on their chemical structure. For instance, the presence and position of substituents on the aromatic ring and the length of the alkyl chain can influence their toxic potential[4].

The primary mechanism underlying the cytotoxicity of this compound, Pentylone, and MDPV in SH-SY5Y cells appears to be the induction of mitochondrial dysfunction[1]. This is characterized by an increase in reactive oxygen species (ROS), leading to oxidative stress, and a disruption of intracellular calcium homeostasis[1][6]. These events converge on the intrinsic pathway of apoptosis, as evidenced by the activation of the executioner caspases 3 and 7[1][5][6]. This mitochondrial-mediated apoptotic pathway is a common mechanism of cell death induced by various toxicants.

The significantly higher cytotoxicity observed for 4-isobutylmethcathinone suggests that specific structural modifications can dramatically enhance the toxic effects of synthetic cathinones[2][3]. Further research is warranted to fully elucidate the structure-activity relationships governing the cytotoxicity of this evolving class of psychoactive substances. Such studies are crucial for understanding their potential for harm and for the development of effective clinical interventions in cases of overdose and toxicity.

References

Assessing the Enantiomer-Specific Receptor Binding of Butylone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantiomer-specific receptor binding profiles of Butylone, a synthetic cathinone. While research on the individual enantiomers of this compound is limited, this document synthesizes available data on racemic this compound and draws comparisons with related compounds to highlight the likely stereoselective interactions with key monoamine transporters. Understanding these enantiomer-specific differences is crucial for a complete pharmacological assessment and for the development of more selective and potentially safer therapeutic agents.

Executive Summary

Quantitative Receptor Binding and Functional Data for Racemic this compound

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of racemic this compound at human monoamine transporters. This data provides a baseline for understanding the overall interaction of this compound with these key targets. It is anticipated that one enantiomer will show a higher affinity and/or potency than the other at each of these sites.

TargetParameterValue (µM)Reference
Dopamine Transporter (DAT)Ki1.53 ± 0.47[1]
IC50 (Uptake Inhibition)2.90 (2.5–3.4)
Norepinephrine Transporter (NET)IC50 (Uptake Inhibition)2.02 (1.5–2.7)
Serotonin Transporter (SERT)Ki2.86 ± 1.48[1]
IC50 (Uptake Inhibition)6.22 (4.3–9.0)
EC50 (Release)5.5 (1.8–17)

Discussion of Expected Enantioselectivity

While specific data for this compound enantiomers is lacking, studies on other chiral cathinones, such as mephedrone and MDPV, have demonstrated significant stereoselectivity in their interactions with monoamine transporters. For instance, the (S)-enantiomers of many cathinones are often more potent at the serotonin transporter. It is therefore highly probable that (S)-Butylone and (R)-Butylone also exhibit differential binding affinities and functional potencies at DAT, NET, and SERT.

The functional data for racemic this compound indicates it acts as a reuptake inhibitor at all three transporters and as a serotonin releasing agent.[2][3][4] It is plausible that one enantiomer is primarily responsible for the serotonin-releasing activity, while the other may be a more potent uptake inhibitor at DAT and NET. Elucidating these differences is critical for understanding the compound's overall pharmacological profile, including its potential for abuse and adverse effects.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to determine the receptor binding and functional activity of compounds like this compound. These protocols are based on standard practices in the field and are provided to aid researchers in designing and interpreting their own studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (S)-Butylone and (R)-Butylone for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Unlabeled reference compounds for determining non-specific binding (e.g., cocaine for DAT, desipramine for NET, and citalopram for SERT).

  • Test compounds: (S)-Butylone and (R)-Butylone.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Culture HEK293 cells expressing the target transporter and harvest at approximately 80-90% confluency. Lyse the cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and a range of concentrations of the test compound ((S)-Butylone or (R)-Butylone) or the reference compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of (S)-Butylone and (R)-Butylone to inhibit dopamine, norepinephrine, and serotonin uptake.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 24- or 48-well plates.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

  • Test compounds: (S)-Butylone and (R)-Butylone.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Seed the transporter-expressing HEK293 cells in appropriate multi-well plates and grow to near confluency.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compounds ((S)-Butylone or (R)-Butylone) for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Uptake Initiation: Add the respective radiolabeled substrate to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (typically 5-15 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of the specific uptake of the radiolabeled substrate.

Visualizations

Experimental Workflow for Assessing Enantiomer-Specific Receptor Binding

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_targets Monoamine Transporters cluster_data Data Analysis synthesis Synthesis of Racemic this compound separation Chiral Separation of Enantiomers synthesis->separation s_this compound (S)-Butylone separation->s_this compound r_this compound (R)-Butylone separation->r_this compound binding_assay Radioligand Binding Assay s_this compound->binding_assay uptake_assay Monoamine Uptake Inhibition Assay s_this compound->uptake_assay r_this compound->binding_assay r_this compound->uptake_assay dat DAT binding_assay->dat net NET binding_assay->net sert SERT binding_assay->sert uptake_assay->dat uptake_assay->net uptake_assay->sert ki_values Binding Affinity (Ki) dat->ki_values ic50_values Functional Potency (IC50) dat->ic50_values net->ki_values net->ic50_values sert->ki_values sert->ic50_values

Caption: Experimental workflow for this compound enantiomer analysis.

Putative Signaling Pathway of this compound at a Serotonergic Neuron

signaling_pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron sert SERT serotonin_in Serotonin sert->serotonin_in vesicle Synaptic Vesicle serotonin_out Serotonin vesicle->serotonin_out Release This compound This compound This compound->sert Inhibition/Substrate serotonin_out->sert Reuptake receptor 5-HT Receptor serotonin_out->receptor Binding response Postsynaptic Response receptor->response

Caption: this compound's interaction at the serotonin transporter.

References

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Butylone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Butylone, a synthetic cathinone. The focus is on presenting data from single-laboratory validation studies to serve as a benchmark for inter-laboratory comparison and to aid researchers, scientists, and drug development professionals in selecting appropriate analytical techniques. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Objective Comparison of Analytical Methods

The two most prevalent and effective techniques for the detection and quantification of this compound in forensic and research settings are LC-MS/MS and GC-MS. Each method offers distinct advantages and is suited for different analytical challenges.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for the analysis of this compound in complex biological matrices like blood, urine, and oral fluid.[1][2][3] It generally does not require derivatization, which simplifies sample preparation.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and reliable method for the analysis of volatile and thermally stable compounds. For synthetic cathinones like this compound, derivatization is often necessary to improve chromatographic properties and sensitivity.[4][5] This method is widely used in forensic laboratories for the identification and quantification of controlled substances.[6][7]

Data Presentation: Performance Characteristics of Analytical Methods for this compound

The following tables summarize the quantitative data from single-laboratory validation studies of LC-MS/MS and GC-MS methods for the analysis of this compound. This data can be used as a reference for establishing performance criteria in an inter-laboratory validation study.

Table 1: LC-MS/MS Method Validation Parameters for this compound

ParameterMethod 1Method 2Method 3
Matrix Postmortem Blood, Serum, Liver, BrainOral FluidPostmortem Blood
Linearity Range 0.01 - 0.5 mg/L[1]5 - 200 ng/mL1 - 500 ng/mL[3]
Limit of Detection (LOD) Not Reported0.5 - 2.5 ng/mL1 ng/mL[3]
Limit of Quantification (LOQ) 0.01 mg/L5 ng/mL1 ng/mL[3]
Accuracy (% Bias) Not Reported< 15%< 20%[3]
Precision (% CV) Not Reported< 15%< 20%[3]
Extraction Efficiency Not ReportedNot Reported84.9 - 91.5%[3]

Table 2: GC-MS Method Validation Parameters for this compound

ParameterMethod 1Method 2 (with Derivatization)
Matrix UrineBlood
Linearity Range 50 - 2000 ng/mL[4]Not Reported
Limit of Detection (LOD) 5 ng/mL[4]Not Reported
Limit of Quantification (LOQ) 20 ng/mL[4]Not Reported
Accuracy (% Recovery) 82.34 - 104.46%[4]< 20%[5]
Precision (% RSD) < 15%[4]< 20%[5]
Derivatizing Agent Not specifiedPFPA, HFBA, TFA, etc.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for in-house validation and subsequent inter-laboratory studies.

LC-MS/MS Method for this compound in Postmortem Blood [3]

  • Sample Preparation:

    • To 0.25 mL of postmortem blood, add internal standard.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Instrumentation:

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

  • Chromatographic Conditions:

    • Utilize a reversed-phase column.

    • The total run time for chromatographic separation is 16 minutes to resolve isobaric compounds.

  • Quantification:

    • Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

GC-MS Method for this compound in Urine [4]

  • Sample Preparation:

    • Perform solid-phase extraction (SPE) on urine samples.

    • Conduct a derivatization step prior to injection.

  • Instrumentation:

    • A GC-MS system with a HP-5MS capillary column.

  • Chromatographic Conditions:

    • The analysis is performed in selective ion monitoring (SIM) mode.

    • The total analysis time is within 18 minutes.

  • Quantification:

    • Monitor characteristic ions for this compound and its derivative.

Mandatory Visualization

The following diagrams illustrate the workflow for inter-laboratory validation and the relationship between key validation parameters.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Analytical Method & Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 E1 Laboratories Analyze Samples P3->E1 E2 Report Results to Coordinating Body E1->E2 V1 Statistical Analysis of Data (e.g., ISO 5725) E2->V1 V2 Calculate Repeatability (sr) & Reproducibility (sR) V1->V2 V3 Assess Method Performance V2->V3 V4 Publish Validation Report V3->V4

Caption: Workflow for an inter-laboratory validation study of an analytical method.

Validation_Parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy->Precision Linearity->LOQ LOQ->LOD

Caption: Logical relationship between key analytical method validation parameters.

References

Comparative Analysis of Butylone's Dopamine to Serotonin Transporter Affinity Ratio Relative to Other Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the dopamine transporter (DAT) versus serotonin transporter (SERT) selectivity for the synthetic cathinone, butylone, and other well-characterized psychostimulants, including cocaine, d-amphetamine, methamphetamine, and MDMA. The DAT/SERT ratio is a critical metric in predicting the pharmacological effects of psychostimulant drugs, with higher ratios generally associated with greater abuse potential and more pronounced stimulant effects, while lower ratios are often linked to entactogenic or empathogenic properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Data Presentation: DAT vs. SERT Inhibition

The following table summarizes the in vitro potencies of this compound and other selected psychostimulants at inhibiting the human dopamine and serotonin transporters. The data are presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which represent the concentration of the drug required to inhibit 50% of the transporter activity. The DAT/SERT ratio is calculated from these values (SERT IC₅₀ / DAT IC₅₀ or SERT Kᵢ / DAT Kᵢ) and serves as an index of selectivity.

CompoundDAT Inhibition (IC₅₀/Kᵢ, µM)SERT Inhibition (IC₅₀/Kᵢ, µM)DAT/SERT RatioPrimary Pharmacological Profile
This compound 2.90[4]6.22[4]2.15Mixed Stimulant/Entactogen
Cocaine 0.23[5]0.74[5]3.22Stimulant
d-Amphetamine ~0.6[5]~30 (20-40)[5]~50Potent Stimulant
Methamphetamine ~0.5[5]~25 (10-40)[5]~50Potent Stimulant
MDMA 8.29[5]2.41[5]0.29Entactogen/Stimulant

Note: Values are derived from studies using human transporters expressed in cell lines. The exact values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro monoamine transporter inhibition assays. These experiments are crucial for determining the potency and selectivity of novel psychoactive substances.

Protocol: Monoamine Transporter Uptake Inhibition Assay [2][6][7]

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. The cells are then stably or transiently transfected with plasmids encoding the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT). This allows for the specific investigation of drug interactions with each transporter type in isolation.

  • Assay Preparation: On the day of the experiment, the cultured cells are washed and suspended in a buffered solution (e.g., Krebs-HEPES buffer).

  • Drug Incubation: The cells are pre-incubated for a set period (e.g., 10 minutes) with varying concentrations of the test compound (e.g., this compound, cocaine).

  • Radioligand Addition: A radiolabeled substrate, either [³H]dopamine ([³H]DA) for DAT-expressing cells or [³H]serotonin ([³H]5-HT) for SERT-expressing cells, is added to the cell suspension at a fixed concentration to initiate uptake.

  • Uptake Reaction: The cells are incubated with the radiolabeled substrate for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.

  • Termination and Separation: The uptake reaction is terminated rapidly, often by centrifugation of the cells through a layer of silicone oil to separate them from the buffer containing the unincorporated radioligand.

  • Quantification: The cell pellets are lysed, and the amount of radioactivity taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT, fluoxetine for SERT) and is subtracted from all measurements. The concentration-response curves are then generated by plotting the percentage of inhibition versus the drug concentration. The IC₅₀ value is determined from these curves using non-linear regression analysis.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Inhibition Assay cluster_analysis Data Analysis A HEK293 Cells Transfected with hDAT or hSERT B Cells Suspended in Buffer A->B C Pre-incubation with Test Compound B->C D Add Radiolabeled Substrate ([³H]DA or [³H]5-HT) C->D E Incubate at 37°C D->E F Terminate Uptake & Separate Cells E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value (Non-linear Regression) H->I

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

Signaling Pathways

Psychostimulants primarily exert their effects by increasing the extracellular concentrations of monoamine neurotransmitters, particularly dopamine, in key brain regions like the nucleus accumbens.[8] This surge in synaptic dopamine leads to the activation of postsynaptic dopamine receptors, predominantly D1-type receptors, which initiates a cascade of intracellular signaling events.[9] These pathways are central to the acute reinforcing effects and long-term neuroplastic changes associated with psychostimulant use.[10]

The binding of dopamine to D1 receptors activates Gs-coupled proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. A key target is the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the expression of genes, such as c-Fos and ΔFosB, which are involved in neuronal adaptation and sensitization.[9][10] Concurrently, D1 receptor activation can also engage other signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) pathway, further contributing to the molecular changes underlying the behavioral effects of these drugs.[9]

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Psychostimulant Psychostimulant (e.g., this compound) DAT Dopamine Transporter (DAT) Psychostimulant->DAT Blocks Reuptake DA Dopamine (DA) ⬆ D1R D1 Receptor DA->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP ⬆ AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylates Gene Gene Expression (e.g., ΔFosB) pCREB->Gene Promotes

Caption: Simplified postsynaptic signaling cascade activated by psychostimulants.

References

A Comparative Analysis of Butylone and MDMA Efficacy at 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Butylone and MDMA at the serotonin 2A (5-HT2A) receptor, a key target for psychoactive substances. By presenting available experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to facilitate a comprehensive understanding of their respective pharmacological profiles.

Quantitative Efficacy and Affinity Data

The available data on the binding affinity and functional efficacy of this compound and MDMA at the 5-HT2A receptor are summarized below. It is important to note that direct comparative studies measuring the efficacy of both compounds in Gq and β-arrestin pathways are limited in the current scientific literature.

CompoundParameterValueReceptor/Cell Line
This compound Binding Affinity (Ki)37.49 ± 6.41 µM5-HT2A
MDMA (R-enantiomer) Binding Affinity (Ki)4.7 ± 1.1 μM5-HT2A
MDMA (S-enantiomer) Binding Affinity (Ki)No affinity5-HT2A
MDMA (racemic) Functional Efficacy (% of Serotonin)17.9%5-HT2A

Note: The specific signaling pathway for the reported MDMA functional efficacy was not detailed in the source study.

Summary of Findings

Based on the available data, R-MDMA exhibits a significantly higher binding affinity for the 5-HT2A receptor than this compound, as indicated by its lower Ki value. The S-enantiomer of MDMA shows no affinity for this receptor.

Functionally, both this compound and MDMA act as agonists at the 5-HT2A receptor. In vivo studies have demonstrated that the hyperlocomotive effects induced by this compound can be prevented by the 5-HT2A antagonist ketanserin, confirming the involvement of this receptor in its mechanism of action.[1] Similarly, 5-HT2A receptors are considered crucial for the reinforcing properties of MDMA.[2]

However, quantitative data on the efficacy (EC50 and Emax) of this compound in activating the primary 5-HT2A signaling pathways—Gq-mediated calcium flux and β-arrestin recruitment—is currently lacking in the published literature. For MDMA, a study has reported a relatively low efficacy, eliciting a response that is 17.9% of that induced by serotonin. It is worth noting that some of the subjective dissociative effects of MDMA are reportedly not mediated by the 5-HT2A receptor.[3]

One study qualitatively suggests that synthetic cathinones, including this compound, possess "minimal affinity for and efficacy at any of the 5HT2 receptor subtypes relative to MDMA." This aligns with the observed differences in binding affinities but requires confirmation through direct quantitative functional assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with the 5-HT2A receptor.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells) are prepared.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with added salts like MgCl2 and CaCl2.

  • Radioligand: A well-characterized 5-HT2A antagonist, such as [3H]ketanserin, is used at a concentration near its Kd.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound or MDMA).

    • "Total binding" wells contain membranes and radioligand only. "Non-specific binding" wells contain an excess of a non-labeled antagonist (e.g., 10 µM ketanserin) to saturate the receptors.

    • Incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined from a concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gq-Mediated Calcium Flux Assay (for determining EC50 and Emax)

This functional assay measures the ability of a compound to activate the Gq signaling pathway, which is the primary pathway for the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

  • Cell Culture: Use a cell line (e.g., HEK-293 or CHO) stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere.

    • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compound (this compound or MDMA).

    • Use a fluorescent plate reader with an integrated liquid handling system to measure the baseline fluorescence.

    • Add the test compound to the wells and immediately begin kinetic reading of the fluorescence signal over a period of 1-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are determined by fitting the concentration-response data to a sigmoidal curve.

β-Arrestin Recruitment Assay (for determining EC50 and Emax)

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Assay Principle: Commonly utilizes enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET). In the PathHunter assay, the 5-HT2A receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.

  • Procedure:

    • Use a cell line engineered to co-express the tagged 5-HT2A receptor and β-arrestin.

    • Plate the cells in a white, opaque 96- or 384-well plate.

    • Add serial dilutions of the test compound (this compound or MDMA).

    • Incubate for a period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents, which contain the substrate for the complemented enzyme.

    • Measure the resulting chemiluminescent signal using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The EC50 and Emax values are determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for comparing the efficacy of this compound and MDMA.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates beta_arrestin β-Arrestin 5HT2A->beta_arrestin Recruits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC signaling Downstream Signaling (e.g., ERK activation) beta_arrestin->signaling Agonist Agonist (e.g., this compound, MDMA) Agonist->5HT2A Binds to

Caption: 5-HT2A Receptor Signaling Pathways.

G start Start: Prepare this compound & MDMA Solutions binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay gq_assay Gq-Mediated Calcium Flux Assay (Determine EC50 & Emax) start->gq_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50 & Emax) start->arrestin_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis gq_assay->data_analysis arrestin_assay->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Experimental Workflow for Efficacy Comparison.

References

Safety Operating Guide

Navigating the Disposal of Butylone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like butylone is a critical component of laboratory safety and regulatory compliance. this compound, a synthetic cathinone classified as a DEA Schedule I substance in the United States, requires stringent handling and disposal protocols.[1][2] While specific federal guidelines for this compound disposal are not publicly detailed, a comprehensive approach rooted in chemical safety principles and hazardous waste regulations is essential.

This guide provides a framework for the safe and compliant disposal of this compound, emphasizing the importance of consulting with institutional Environmental Health and Safety (EHS) offices and adhering to all relevant regulations.

Key Chemical and Safety Data

Understanding the properties of this compound is fundamental to its safe management. The following table summarizes key information about the substance.

PropertyValueSource
Chemical Name β-keto-N-methylbenzodioxolylbutanamine (βk-MBDB)[2]
Molecular Formula C12H15NO3[2][3]
Molar Mass 221.256 g/mol [2]
Appearance Typically a powder[1]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2) (10 mg/ml)[4]
Legal Status (US) DEA Schedule I Controlled Substance[1][2]

Recommended Disposal Procedures

The disposal of this compound must be approached as a hazardous waste management process, with special consideration for its controlled substance status. The following steps outline a recommended protocol:

  • Consult Institutional and Regulatory Authorities: Before handling this compound waste, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and your institution's policies for hazardous and controlled substance waste. All procedures must comply with federal, state, and local regulations.

  • Segregation and Labeling:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container should be appropriate for chemical waste, meaning it is leak-proof and made of a material compatible with this compound.

    • The label should clearly state "Hazardous Waste," "this compound," and include any other information required by your institution, such as the date and the generating laboratory's details.

  • Waste Collection:

    • Collect all materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and any glassware or plasticware that cannot be decontaminated.

    • Solid waste should be collected separately from liquid waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[5]

    • This area should be away from incompatible materials and general laboratory traffic.

    • Adhere to any specific storage requirements provided by your EHS department, which may include secondary containment.

  • Disposal through a Licensed Contractor:

    • The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company that is also authorized to manage controlled substances.

    • Your EHS department will coordinate the pickup and disposal of the waste.

    • Never attempt to dispose of this compound down the drain or in regular trash.[6][7] Improper disposal can lead to environmental contamination and severe legal penalties.

Experimental Protocols for Decontamination

  • Initial Rinse: Rinse the contaminated item with a suitable solvent in which this compound is soluble, such as ethanol.[4] Collect this rinse as hazardous waste.

  • Soaking: Soak the item in a strong oxidizing solution (e.g., a solution of potassium permanganate and sulfuric acid, or a commercial decontamination solution) for a sufficient period to break down the chemical structure. This step should be performed with extreme caution and appropriate PPE in a chemical fume hood.

  • Thorough Cleaning: After soaking, thoroughly wash the item with laboratory detergent and water.

  • Verification: Where possible and necessary, analytical methods such as GC/MS can be used to verify the absence of residual this compound.[3]

It is imperative to test and validate any decontamination procedure for your specific application and to have it approved by your EHS department before implementation.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

Butylone_Disposal_Workflow cluster_prep Preparation & Identification cluster_consult Consultation & Planning cluster_handling Handling & Segregation cluster_disposal Final Disposal cluster_error Improper Disposal (AVOID) A This compound waste generated B Identify as DEA Schedule I & Hazardous Waste A->B K Drain Disposal A->K L Regular Trash A->L C Contact Institutional EHS B->C D Review Federal, State, & Local Regulations C->D E Segregate this compound Waste D->E F Use Designated, Labeled, & Sealed Container E->F G Store in Secure Satellite Accumulation Area F->G H Arrange Pickup by Licensed Hazardous Waste & Controlled Substance Disposal Contractor G->H I Document Disposal (Maintain Records) H->I J Final Disposal via Approved Method (e.g., Incineration) H->J

A flowchart outlining the proper steps for this compound waste disposal.

By adhering to these guidelines and working closely with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Butylone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Butylone

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. This substance is intended for research use only and presents significant health hazards. Adherence to these procedures is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance.

Hazard Identification and Classification

This compound (hydrochloride) is a hazardous chemical that requires careful handling. According to safety data sheets, it is classified as:

  • Acutely Toxic (Oral): Toxic if swallowed.[1][2]

  • Skin Irritant: Causes skin irritation.[1]

  • Eye Irritant: Causes serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

Some preparations of this compound are supplied in a methanol solution. These preparations carry additional hazards, including:

  • Highly Flammable Liquid and Vapor. [3]

  • Acutely Toxic (Dermal and Inhalation): Toxic in contact with skin and if inhaled.[3][4]

  • Organ Toxicity: Causes damage to organs, specifically the central nervous system and visual organs.[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the primary barrier to preventing chemical exposure. All personnel must be trained in the proper use and removal of PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles & Face ShieldTightly fitting, splash-proof goggles compliant with NIOSH (US) or EN 166 (EU) standards. A face shield should be worn over goggles.[4][5][6]Protects against splashes and aerosols, which can cause serious eye irritation. The face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves (e.g., Butyl rubber, Viton®, or thick Nitrile rubber).[4][7] Double gloving is recommended.Prevents skin contact, as this compound can cause skin irritation and some solutions are toxic upon dermal absorption.[1][3] Always inspect gloves for tears or holes before use.
Body Protection Laboratory Coat & ApronA fire-resistant lab coat that fastens completely. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.Protects skin and personal clothing from contamination. An apron provides an additional barrier against spills and splashes.[5]
Respiratory Protection Chemical Fume Hood & RespiratorAll handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] For emergencies like a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[5][8]This compound may cause respiratory irritation, and its solutions can be toxic if inhaled.[1][3] A fume hood is the primary engineering control to prevent this.
Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound itself. However, for preparations in methanol, the exposure limits for methanol must be observed.

ComponentLimit TypeValueAgency
Methanol PEL (8-hour TWA)200 ppm (260 mg/m³)OSHA[3][4]
Methanol TLV (8-hour TWA)200 ppm (262 mg/m³)ACGIH[3][4]
Methanol TLV (STEL)250 ppm (328 mg/m³)ACGIH[3][4]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire procedure.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.[1][2][3]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE.

  • Don PPE: Put on all required PPE (lab coat, double gloves, and safety goggles) before entering the designated handling area.

Handling this compound (Inside a Chemical Fume Hood)
  • Weighing Solid this compound: If using the solid form, carefully weigh the required amount inside the fume hood. Use a draft shield to prevent the powder from becoming airborne. Handle with care to avoid generating dust.

  • Preparing Solutions: If preparing a solution, add the solid this compound to the solvent slowly. If using a pre-made solution, handle the container with care to prevent splashes. Keep the container tightly sealed when not in use.[1]

  • Experimental Use: Conduct all procedural steps within the fume hood. Keep the sash at the lowest possible height that is practical for the work being performed.

Post-Handling and Decontamination
  • Decontaminate Surfaces: Upon completion of work, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Properly Doff PPE: Remove PPE in the correct order to avoid self-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Next, remove the lab coat and apron. Finally, remove the inner gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound may be considered a controlled substance in some regions, requiring adherence to specific regulations.[2]

Waste Segregation and Containerization
  • Chemical Waste: All waste containing this compound (e.g., excess solutions, reaction mixtures) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Solids: All disposables that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated PPE (gloves, aprons), must be disposed of as hazardous waste.[1] Place these items in a designated, sealed waste bag or container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

Disposal Workflow

Disposal of chemical waste must be carried out in accordance with all local, regional, and national regulations.[2]

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Controlled Substance Disposal: If this compound is regulated as a controlled substance at your location, its disposal must be documented and handled by a DEA-registered reverse distributor or according to equivalent national regulations.[9]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water and rinse thoroughly.[1][2] Remove contaminated clothing.

  • Eye Contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1][2]

  • Swallowing: Do not induce vomiting. Immediately call for medical help or a poison control center.[1][2]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Safe Handling Workflow for this compound

Butylone_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase prep1 Review SDS & Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Full PPE: Coat, Goggles, Face Shield, Double Gloves prep2->prep3 handle1 Weigh Solid or Measure Solution prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Segregate Waste: Chemical, Contaminated Solids post1->post2 post3 Properly Doff PPE post2->post3 disp1 Label & Store Waste in Designated Area post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Contact EHS for Waste Pickup disp1->disp2

Caption: Workflow for Safely Handling this compound from Preparation to Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.